molecular formula C10H7FO2S B121314 Methyl 5-fluoro-1-benzothiophene-2-carboxylate CAS No. 154630-32-7

Methyl 5-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B121314
CAS No.: 154630-32-7
M. Wt: 210.23 g/mol
InChI Key: KMBHCZSECUMYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-fluoro-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C10H7FO2S and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBHCZSECUMYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625901
Record name Methyl 5-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154630-32-7
Record name Methyl 5-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-fluoro-1-benzothiophene-2-carboxylate is a fluorinated heterocyclic compound with a benzothiophene core structure. This molecule serves as a valuable building block in the synthesis of more complex chemical entities, particularly in the fields of pharmaceutical and agrochemical research.[1][2] Its structural features, including the fluorine atom and the benzothiophene nucleus, are known to impart desirable physicochemical and biological properties in larger molecules. This guide provides a comprehensive overview of the available technical data on this compound, including its properties, synthesis, and potential applications.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 5-Fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester[3]
CAS Number 154630-32-7[3]
Molecular Formula C₁₀H₇FO₂S[3]
Molecular Weight 210.2 g/mol [3]
Physical Form Solid[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 5-fluoro-1-benzothiophene-2-carboxylic acid[2]
CAS Number 70060-13-8[4]
Molecular Formula C₉H₅FO₂S[2]
Molecular Weight 196.20 g/mol [2]
Melting Point >110 °C[4]
Boiling Point 229-230 °C[4]

Table 2: Physicochemical Properties of 5-Fluoro-1-benzothiophene-2-carboxylic acid

Synthesis

The synthesis of this compound typically involves a two-step process: the formation of the benzothiophene core to yield 5-fluoro-1-benzothiophene-2-carboxylic acid, followed by the esterification of the carboxylic acid.

Synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid

A common method for the synthesis of the benzothiophene core involves the reaction of a substituted fluorobenzaldehyde with a thioglycolate. For the analogous compound, Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate, the synthesis is achieved by reacting 2-fluoro-4-fluorobenzaldehyde with ethyl thioglycolate in the presence of a base like potassium carbonate in a suitable solvent such as DMF. A similar strategy can be employed for the 5-fluoro isomer.

Experimental Protocol: Synthesis of 6-Fluorobenzo[b]thiophene-2-carboxylic acid (Analogous Procedure)

  • To a solution of 2-fluoro-4-fluorobenzaldehyde (1 equivalent) and ethyl thioglycolate (1.2 equivalents) in anhydrous DMF, potassium carbonate (1.1 equivalents) is added.

  • The reaction mixture is stirred at 60 °C for 2 hours.

  • After cooling, the mixture is diluted with water and extracted with diethyl ether.

  • The organic layer is dried over sodium sulfate and concentrated under vacuum.

  • The resulting crude ethyl 6-fluorobenzo[b]thiophene-2-carboxylate is then saponified using a base such as sodium hydroxide in a solvent mixture like ethanol/water.

  • Acidification of the reaction mixture with a mineral acid (e.g., HCl) precipitates the desired 6-fluorobenzo[b]thiophene-2-carboxylic acid, which can be collected by filtration, washed with water, and dried.[5]

Esterification of 5-Fluoro-1-benzothiophene-2-carboxylic acid

The final step is the conversion of the carboxylic acid to its methyl ester. A standard and widely used method for this transformation is the Fischer esterification.

Experimental Protocol: Fischer Esterification

  • 5-Fluoro-1-benzothiophene-2-carboxylic acid is dissolved in an excess of methanol.

  • A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to the solution.[6][7]

  • The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess methanol is removed under reduced pressure.

  • The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Synthesis_of_Methyl_5_fluoro_1_benzothiophene_2_carboxylate cluster_0 Synthesis of Carboxylic Acid cluster_1 Esterification 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde Reaction1 Cyclization 2,4-Difluorobenzaldehyde->Reaction1 Methyl_thioglycolate Methyl thioglycolate Methyl_thioglycolate->Reaction1 Base Base (e.g., K2CO3) Base->Reaction1 Carboxylic_Acid 5-Fluoro-1-benzothiophene- 2-carboxylic acid Reaction2 Fischer Esterification Carboxylic_Acid->Reaction2 Reaction1->Carboxylic_Acid Methanol Methanol Methanol->Reaction2 Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Reaction2 Final_Product Methyl 5-fluoro-1-benzothiophene- 2-carboxylate Reaction2->Final_Product

A general synthetic pathway to this compound.

Biological Activity and Applications

The benzothiophene scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities.[8] The introduction of a fluorine atom can often enhance the metabolic stability and binding affinity of a molecule to its biological target.

While specific biological data for this compound is limited in publicly accessible literature, its primary role is that of a key intermediate in the synthesis of more complex and potentially bioactive molecules.[1] It is utilized in pharmaceutical development, particularly in the pursuit of novel anti-cancer and anti-inflammatory agents.[1]

Experimental_Workflow Start Methyl 5-fluoro-1-benzothiophene- 2-carboxylate Synthesis Synthesis of Derivatives Start->Synthesis Chemical Modification Screening Biological Screening (e.g., cell-based assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt SAR Studies End Drug Candidate Lead_Opt->End

A conceptual workflow for the use of the title compound in drug discovery.

Spectral Data

Detailed spectral data for this compound are not widely published. However, characteristic signals in ¹H NMR, ¹³C NMR, and mass spectrometry would be expected based on its structure.

  • ¹H NMR: Expected signals would include a singlet for the methyl ester protons (around 3.9 ppm), and a series of multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the benzothiophene ring system. The fluorine atom at the 5-position would cause splitting of the signals for the adjacent aromatic protons.

  • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester (around 160-170 ppm), the methyl carbon of the ester (around 52 ppm), and a set of signals for the aromatic carbons of the benzothiophene core. The carbon atom directly bonded to the fluorine would exhibit a large C-F coupling constant.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 210.

Safety and Handling

The parent compound, 5-Fluoro-1-benzothiophene-2-carboxylic acid, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] It is therefore recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in the development of new pharmaceuticals and agrochemicals. While detailed biological and physical data on the compound itself are scarce, its structural motifs suggest that it is a promising starting point for the synthesis of novel bioactive molecules. Further research into the synthesis of a broader range of derivatives and their subsequent biological evaluation is warranted to fully explore the potential of this chemical scaffold.

References

An In-depth Technical Guide to Methyl 5-fluoro-1-benzothiophene-2-carboxylate: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-fluoro-1-benzothiophene-2-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features make it a valuable intermediate in the synthesis of novel therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its synthesis, based on established methodologies for analogous compounds, are presented. Furthermore, this guide elucidates the role of the benzothiophene scaffold in modulating key cancer-related signaling pathways, namely STAT3 and RhoA/ROCK, supported by pathway diagrams for enhanced clarity.

Chemical Structure and Properties

This compound is a derivative of benzothiophene, a bicyclic aromatic compound containing a fused benzene and thiophene ring. The presence of a fluorine atom at the 5-position and a methyl carboxylate group at the 2-position significantly influences its chemical reactivity and biological activity.

Structure:

Table 1: Physicochemical and Identification Properties

PropertyValueReference
IUPAC Name This compoundN/A
Synonyms Methyl 5-fluorobenzo[b]thiophene-2-carboxylate, 5-Fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester[1][2]
CAS Number 154630-32-7[1][2]
Molecular Formula C₁₀H₇FO₂S[1][2]
Molecular Weight 210.23 g/mol [1]
Appearance Yellow powder[1]
Purity ≥ 95% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.0s-H3
~7.8dd~8.8, 5.0H7
~7.5dd~9.0, 2.5H4
~7.2td~8.8, 2.5H6
~3.9s--OCH₃

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)Assignment
~162.5 (d, J ≈ 245 Hz)C5-F
~162.0C=O
~142.0 (d, J ≈ 11 Hz)C7a
~138.0C2
~135.0 (d, J ≈ 4 Hz)C3a
~130.0C3
~127.5 (d, J ≈ 9 Hz)C7
~115.0 (d, J ≈ 25 Hz)C6
~109.0 (d, J ≈ 26 Hz)C4
~52.5-OCH₃

Experimental Protocols

The following section outlines a potential synthetic route to this compound. The protocol is adapted from established procedures for the synthesis of similar benzothiophene derivatives.

Synthesis of 5-fluoro-1-benzothiophene-2-carboxylic acid

This multi-step synthesis is a common approach for constructing the benzothiophene core.

G cluster_0 Synthesis of Precursor A 4-Fluorothiophenol C (4-Fluorophenylthio)acetic acid A->C B Chloroacetic acid B->C NaOH, H2O E 5-Fluoro-1-benzothiophen-3(2H)-one C->E Heat D Polyphosphoric acid (PPA) D->E G 2-Bromo-5-fluoro-1-benzothiophen-3(2H)-one E->G F N-Bromosuccinimide (NBS) F->G CCl4, reflux I 5-Fluoro-1-benzothiophene-3-ol G->I H Pyridine H->I Reflux K 3-Bromo-5-fluoro-1-benzothiophene I->K J Phosphorus tribromide (PBr3) J->K Benzene N 5-Fluoro-1-benzothiophene-2-carboxylic acid K->N L n-Butyllithium (n-BuLi) L->N THF, -78°C M Carbon dioxide (CO2) M->N then H3O+

Figure 1. Synthetic workflow for the precursor acid.

Methodology:

  • Synthesis of (4-Fluorophenylthio)acetic acid: To a solution of 4-fluorothiophenol and sodium hydroxide in water, chloroacetic acid is added, and the mixture is heated.

  • Cyclization to 5-Fluoro-1-benzothiophen-3(2H)-one: The resulting (4-fluorophenylthio)acetic acid is heated with polyphosphoric acid to induce intramolecular cyclization.

  • Bromination: The ketone is then brominated using N-bromosuccinimide in carbon tetrachloride.

  • Rearrangement to 5-Fluoro-1-benzothiophene-3-ol: The bromo-ketone is refluxed in pyridine to yield the corresponding alcohol.

  • Conversion to 3-Bromo-5-fluoro-1-benzothiophene: The alcohol is treated with phosphorus tribromide in benzene.

  • Carboxylation: The bromo-derivative is subjected to a lithium-halogen exchange with n-butyllithium at low temperature, followed by quenching with carbon dioxide to yield 5-fluoro-1-benzothiophene-2-carboxylic acid.

Esterification to this compound

This is a standard Fischer esterification reaction.

G cluster_0 Esterification A 5-Fluoro-1-benzothiophene-2-carboxylic acid D This compound A->D B Methanol (MeOH) B->D Reflux C Sulfuric acid (H2SO4, cat.) C->D

Figure 2. Esterification workflow.

Methodology:

  • A solution of 5-fluoro-1-benzothiophene-2-carboxylic acid in an excess of methanol is prepared.

  • A catalytic amount of concentrated sulfuric acid is added.

  • The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • The excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Biological Activity and Signaling Pathways

Benzothiophene derivatives have emerged as a promising class of compounds in cancer drug discovery. They have been shown to inhibit key signaling pathways that are often dysregulated in cancer cells.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion. Constitutive activation of STAT3 is observed in a wide variety of human cancers. Certain benzothiophene derivatives have been identified as potent inhibitors of the STAT3 signaling pathway. They are thought to exert their effect by binding to the SH2 domain of STAT3, thereby preventing its phosphorylation and subsequent dimerization and nuclear translocation. This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, ultimately inducing apoptosis in cancer cells.

G cluster_nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation TargetGenes Target Gene Expression (e.g., Bcl-2, Cyclin D1) Proliferation Cell Proliferation, Survival, Angiogenesis TargetGenes->Proliferation Benzothiophene Benzothiophene Derivative Benzothiophene->STAT3_inactive Inhibition of Phosphorylation

Figure 3. Inhibition of the STAT3 signaling pathway.
Inhibition of the RhoA/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway is a critical regulator of the actin cytoskeleton and is centrally involved in cell migration and invasion, processes that are fundamental to cancer metastasis. Overactivation of this pathway is a common feature of metastatic cancers. Benzothiophene derivatives have been shown to inhibit the RhoA/ROCK pathway, leading to a reduction in cancer cell motility and invasion. The proposed mechanism involves the disruption of the interaction between RhoA and its downstream effector, ROCK (Rho-associated coiled-coil containing protein kinase). This inhibition prevents the phosphorylation of downstream targets of ROCK, such as myosin light chain, which is essential for the formation of stress fibers and focal adhesions required for cell movement.

G UpstreamSignal Upstream Signals (e.g., GPCRs, Growth Factors) RhoGEF RhoGEF UpstreamSignal->RhoGEF RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP Activation RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation pMLC p-MLC MLC->pMLC ActinCytoskeleton Stress Fiber Formation & Focal Adhesion Assembly pMLC->ActinCytoskeleton CellMigration Cell Migration & Invasion ActinCytoskeleton->CellMigration Benzothiophene Benzothiophene Derivative Benzothiophene->RhoA_GTP Inhibition

Figure 4. Inhibition of the RhoA/ROCK signaling pathway.

Applications and Future Perspectives

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets. Its demonstrated role as a scaffold for inhibitors of crucial cancer signaling pathways highlights its potential in the development of novel anti-cancer agents.[1]

Future research will likely focus on:

  • The synthesis and biological evaluation of a broader range of derivatives to establish structure-activity relationships.

  • In-depth mechanistic studies to fully elucidate the molecular targets of these compounds.

  • Preclinical and clinical development of promising candidates for the treatment of various cancers.

In addition to its pharmaceutical relevance, this compound and its derivatives may find applications in the development of organic electronic materials due to the inherent properties of the benzothiophene core.[1]

Conclusion

This compound is a versatile chemical entity with significant potential in drug discovery and materials science. This technical guide has provided a detailed overview of its structure, properties, and biological rationale for its use in developing novel therapeutics. The provided synthetic protocols and signaling pathway diagrams offer a valuable resource for researchers in the field. Further investigation into this and related benzothiophene derivatives is warranted to fully exploit their therapeutic and technological potential.

References

The Rising Potential of 5-Fluoro-1-Benzothiophene Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold, a heterocyclic aromatic compound composed of a fused benzene and thiophene ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known for low toxicity, high solubility, and bioavailability, making them key structures in the synthesis of biologically significant compounds.[3] The strategic introduction of a fluorine atom, known for its high electronegativity and small size, can significantly enhance the chemical and physical properties of molecules, often leading to improved biological activity.[4] This guide provides an in-depth technical overview of the synthesis, biological activities, and experimental methodologies associated with 5-fluoro-1-benzothiophene derivatives, a class of compounds demonstrating promising antimicrobial, anticancer, and enzyme-inhibiting properties.

Synthetic Strategies for 5-Fluoro-1-Benzothiophene Derivatives

The synthesis of biologically active 5-fluoro-1-benzothiophene derivatives often begins with the construction of the core heterocyclic system, followed by functionalization. A common starting point involves precursors like 2,4-difluorobenzonitrile, which can undergo cyclization reactions to form the benzothiophene ring.[5] Subsequent modifications, such as amidation, condensation, and coupling reactions, are then employed to introduce diverse substituents and build a library of analogs for biological screening.[6][7]

Key Experimental Protocol: One-Pot Synthesis of Fluorinated Benzothiophene-Indole Hybrids

This protocol describes a one-pot reaction to synthesize antibacterial benzothiophene-indole hybrids from 5-fluorothiophene-2,3-dicarbaldehyde and various indoles.

Materials:

  • Indole (or substituted indole)

  • 5-fluorothiophene-2,3-dicarbaldehyde

  • Glacial acetic acid

  • Silica gel for column chromatography

Procedure:

  • A mixture of the respective indole (1 mmol) and 5-fluorothiophene-2,3-dicarbaldehyde (1 mmol) is heated in glacial acetic acid at 100 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up, and the target compounds are extracted.

  • The final products are isolated and purified by column chromatography over silica gel.

  • Crystallization of the evaporated fractions yields the pure target compounds.[8]

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Purification cluster_end Final Product A 5-Fluorothiophene- 2,3-dicarbaldehyde C One-Pot Reaction (Glacial Acetic Acid, 100°C) A->C B Indole Derivatives B->C D Work-up & Extraction C->D Reaction Completion (TLC) E Column Chromatography D->E F Crystallization E->F G Fluorinated Benzothiophene- Indole Hybrids F->G

Caption: General workflow for the one-pot synthesis of benzothiophene-indole hybrids.

Antimicrobial Activity

Derivatives of 5-fluoro-1-benzothiophene have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] The introduction of different substituents on the benzothiophene-indole scaffold allows for the fine-tuning of antibacterial potency.

Quantitative Antimicrobial Data
Compound ClassSubstituentTarget StrainMIC (µg/mL)Reference
Benzothiophene-Indole Hybrid (3d) 5-CyanoindoleMRSA USA Lac lux0.75[8]
Benzothiophene-Indole Hybrid (3d) 5-CyanoindoleMRSA JE20.75[8]
Benzothiophene-Indole Hybrid (3a) Unsubstituted IndoleMRSA USA Lac lux1[8]
Benzothiophene-Indole Hybrid (3a) Unsubstituted IndoleMRSA JE22[8]
Benzothiophene-Indole Hybrid (3c) 6-HydroxyindoleMRSA & MSSA2[8]
Benzothiophene-Indole Hybrid (3b) 5-HydroxyindoleMRSA & MSSA8[8]
Oxacillin (Standard) -MRSA USA Lac lux24[8]
Ciprofloxacin (Standard) -MRSA USA Lac lux32[8]

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the synthesized compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) value, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, MRSA strains)

  • Growth medium (e.g., Mueller-Hinton broth)

  • Test compounds dissolved in DMSO

  • Standard antibiotics (e.g., Oxacillin, Ciprofloxacin)

  • 96-well microtiter plates

Procedure:

  • Preparation: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).

  • Serial Dilution: A two-fold serial dilution of the compounds is performed in the appropriate growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the target bacterial strain.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: After incubation, the plates are visually inspected for bacterial growth. The MIC is determined as the lowest concentration of the compound at which no bacterial growth is observed.[8]

start Prepare Compound Stock (in DMSO) dilution Two-Fold Serial Dilution in 96-Well Plate start->dilution inoculation Inoculate with Bacterial Suspension dilution->inoculation incubation Incubate at 37°C for 24 hours inoculation->incubation readout Visual Inspection for Growth incubation->readout end Determine MIC Value readout->end

Caption: Workflow for a standard Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity

Fluorinated benzothiophene derivatives have emerged as a promising class of anticancer agents, exhibiting potent growth-inhibitory activity against a wide range of human cancer cell lines.[9][10][11] Their mechanism of action often involves the disruption of critical cellular processes such as microtubule dynamics or the inhibition of specific protein kinases.

Quantitative Anticancer Data
CompoundCancer Cell LineActivity MetricValueReference
Acrylonitrile Analog 6 Leukemia (Various)GI₅₀21.2–50.0 nM[10]
Acrylonitrile Analog 6 CNS Cancer (Various)GI₅₀21.2–50.0 nM[10]
Acrylonitrile Analog 6 Prostate Cancer (Various)GI₅₀21.2–50.0 nM[10]
Fluorinated-indole 34b Lung (A549)IC₅₀0.8 µM[4]
Pyrazolylbenzimidazole 55b Lung (A549)IC₅₀0.95-1.57 µM[4]
Pyrazolylbenzimidazole 55b Breast (MCF-7)IC₅₀0.95-1.57 µM[4]
Pyrazolylbenzimidazole 55b Cervical (HeLa)IC₅₀0.95-1.57 µM[4]
Compound 16b Glioblastoma (U87MG)IC₅₀Low µM[12]

GI₅₀: Concentration for 50% growth inhibition. IC₅₀: Concentration for 50% inhibition. Lower values indicate higher potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of chemical compounds.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in serial dilution) and incubated for a set period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent is added to dissolve the purple formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value is then determined from the dose-response curve.[4][13]

G cluster_pathway Proposed Anticancer Mechanism of Action A 5-Fluoro-1-Benzothiophene Derivative (e.g., 16b) B Multi-Kinase Inhibition (e.g., Dyrk1A/B, Clk1/4) A->B Inhibits C Disruption of Cell Cycle Signaling Pathways B->C Leads to D G2/M Phase Cell Cycle Arrest C->D E Modulation of Apoptotic Markers C->E G Inhibition of Cell Migration C->G H Inhibition of Cancer Cell Proliferation D->H F Induction of Apoptosis E->F F->H G->H

Caption: Proposed multi-target anticancer mechanism for a benzothiophene derivative.[12]

Enzyme Inhibition

A key mechanism through which benzothiophene derivatives exert their biological effects is through the inhibition of specific enzymes critical for pathogen survival or cancer progression. For instance, fluorinated benzothiophene-indole hybrids have been identified as inhibitors of bacterial pyruvate kinase, a crucial enzyme in bacterial metabolism.[8] Furthermore, certain 5-hydroxybenzothiophene derivatives act as multi-target kinase inhibitors, targeting enzymes like Dyrk1A/B and Clk1/4, which are implicated in cancer.[12]

Quantitative Enzyme Inhibition Data
CompoundTarget EnzymeActivity MetricValueReference
Compound 16b Dyrk1AIC₅₀Low µM[12]
Compound 16b Dyrk1BIC₅₀Low µM[12]
Compound 16b Clk1IC₅₀Low µM[12]
Compound 16b Clk4IC₅₀Low µM[12]
Compound 16b HaspinIC₅₀Low µM[12]
Compound 16b DRAK1IC₅₀Low µM[12]

IC₅₀: Concentration for 50% inhibition of enzyme activity.

Experimental Protocol: General Kinase Inhibition Assay

Enzyme inhibition assays are performed to quantify the potency of a compound against a specific enzyme target. The following is a generalized protocol for a kinase assay.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (e.g., a peptide)

  • ATP (Adenosine triphosphate)

  • Test compound

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Reaction Setup: The kinase, substrate, and test compound (at various concentrations) are combined in the wells of a microplate in an appropriate assay buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Termination & Detection: The reaction is stopped, and a detection reagent is added. This reagent measures either the amount of product formed (e.g., phosphorylated substrate) or the amount of ATP consumed.

  • Signal Measurement: The signal (e.g., luminescence, fluorescence) is measured using a microplate reader.

  • Data Analysis: The data is normalized to controls (no enzyme and no inhibitor), and the IC₅₀ value is calculated by fitting the dose-response data to a suitable equation.

G cluster_components Reaction Components cluster_inhibitor Inhibitor cluster_reaction Kinase Reaction cluster_products Products A Kinase Enzyme E Phosphorylation A->E B Substrate B->E C ATP C->E D 5-Fluoro-1-Benzothiophene Derivative D->E Inhibits F Phosphorylated Substrate E->F G ADP E->G

References

The Emergence of Fluorinated Benzothiophenes: A Technical Guide to Their Discovery and Significance in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The strategic incorporation of fluorine atoms into this heterocyclic system has emerged as a powerful strategy to modulate and enhance its therapeutic potential. Fluorination can significantly alter key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, leading to compounds with improved efficacy and pharmacokinetic profiles. This technical guide provides an in-depth overview of the discovery and significance of fluorinated benzothiophenes, covering their synthesis, diverse biological activities, and mechanisms of action. Detailed experimental protocols for key synthetic methods and biological assays are provided, and quantitative data on their biological activity are summarized for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their therapeutic potential.

Introduction: The Strategic Role of Fluorine in Benzothiophene Scaffolds

Benzothiophene, a bicyclic system comprising a benzene ring fused to a thiophene ring, is a versatile scaffold found in a variety of therapeutic agents.[1] The introduction of fluorine, the most electronegative element, into organic molecules is a widely used strategy in modern drug discovery to enhance biological activity.[2][3] Fluorine's unique properties—small atomic size, high C-F bond strength, and its ability to modulate pKa and conformation—can lead to improved metabolic stability, increased binding affinity for target proteins, and enhanced membrane permeability.[3][4] In the context of the benzothiophene core, fluorination has led to the discovery of potent inhibitors of various enzymes and receptor modulators, with significant implications for anticancer, antimicrobial, and metabolic disease therapies.[5][6][7] This guide will explore the synthesis, biological evaluation, and mechanistic underpinnings of this important class of molecules.

Synthesis of Fluorinated Benzothiophenes

The synthesis of fluorinated benzothiophenes can be achieved through various strategies, often involving the construction of the benzothiophene core from fluorinated precursors or the direct fluorination of a pre-existing benzothiophene ring. Common methods include electrophilic cyclization, palladium-catalyzed cross-coupling reactions, and domino reactions.

General Synthesis of Fluorinated Benzothiophene-Indole Hybrids

A one-pot synthesis for fluorinated benzothiophene-indole hybrids with antibacterial activity has been reported.[5] This method involves the reaction of a substituted indole with 5-fluorothiophene-2,3-dicarbaldehyde in acetic acid under reflux.

Experimental Protocol: Synthesis of Fluorinated Benzothiophene-Indole Hybrids [5]

  • Dissolve 2 mmol of the respective indole and 1 mmol (165 mg) of 5-fluorothiophene-2,3-dicarbaldehyde in 15 mL of acetic acid.

  • Heat the mixture at 100 °C under reflux for a minimum of 2 hours.

  • Monitor the reaction progress using thin-layer chromatography.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Perform a work-up procedure and extract the product.

  • Isolate the target compounds by column chromatography over silica gel.

  • Evaporate the solvent from the collected fractions and crystallize the final compounds.

Biological Activities and Quantitative Data

Fluorinated benzothiophenes exhibit a broad spectrum of biological activities, making them attractive candidates for drug development. Their efficacy has been demonstrated in anticancer, antibacterial, and enzyme inhibition studies.

Anticancer Activity

Several fluorinated benzothiophene derivatives have shown potent antiproliferative activity against a range of human cancer cell lines. The mechanisms often involve the inhibition of tubulin polymerization or the modulation of key signaling pathways leading to apoptosis.[7][8]

Table 1: Anticancer Activity of Selected Fluorinated Benzothiophene and Related Derivatives (IC50 values)

CompoundCancer Cell LineIC50 (µM)Reference
α-Fluorinated Chalcone (4c)Hela (Cervical)0.025[8]
α-Fluorinated Chalcone (4c)U937 (Leukemia)0.025[8]
α-Fluorinated Chalcone (4n)Various0.031 - 0.364[8]
Fluorinated Benzofuran (1)HCT116 (Colorectal)19.5[7]
Fluorinated Benzofuran (2)HCT116 (Colorectal)24.8[7]
Fluorinated Pyrazolylbenzimidazole (55b)A549 (Lung)0.95[7]
Fluorinated Pyrazolylbenzimidazole (55b)MCF-7 (Breast)1.57[7]
Fluorinated Pyrazolylbenzimidazole (55b)HeLa (Cervical)1.12[7]
Antibacterial Activity

Fluorinated benzothiophene-indole hybrids have been identified as potent antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[5] These compounds have been shown to target bacterial pyruvate kinase, an essential enzyme in bacterial metabolism.[5]

Table 2: Antibacterial Activity of Fluorinated Benzothiophene-Indole Hybrids (MIC values)

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 3aMRSA USA300 Laclux1[5]
Compound 3aMRSA JE21[5]
Compound 3aMSSA ATCC65382[5]
Compound 3aMSSA HG0031[5]
Compound 3bMRSA USA300 Laclux8[5]
Compound 3cMRSA USA300 Lac*lux2[5]
Tetrahydrobenzothiophene (3b)E. coli1.11 µM[9]
Tetrahydrobenzothiophene (3b)P. aeruginosa1.00 µM[9]
Tetrahydrobenzothiophene (3b)Salmonella0.54 µM[9]
Tetrahydrobenzothiophene (3b)S. aureus1.11 µM[9]
Enzyme Inhibition

Fluorinated benzothiophenes have been developed as inhibitors of various enzymes, including sodium-glucose co-transporter 2 (SGLT2) for the treatment of diabetes and branched-chain α-ketoacid dehydrogenase kinase (BDK) for metabolic disorders.

Table 3: Enzyme Inhibitory Activity of Selected Fluorinated Benzothiophene Derivatives

CompoundTarget EnzymeIC50 / KiReference
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)BDKIC50 = 3.19 µMNot explicitly cited
3,6-dichloro-benzo[b]thiophene-2-carboxylic acidMcl-1Ki = 59 µM[10]

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which fluorinated benzothiophenes exert their biological effects is crucial for their development as therapeutic agents. Key mechanisms include the induction of apoptosis in cancer cells, inhibition of bacterial metabolic pathways, and modulation of glucose transport.

Anticancer Mechanisms

Certain fluorinated benzothiophene analogs act as microtubule-targeting agents.[8] They bind to the colchicine site on β-tubulin, which disrupts the dynamic process of microtubule polymerization and depolymerization.[11] This leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[8]

Tubulin_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression FB Fluorinated Benzothiophene Tubulin α/β-Tubulin Heterodimers FB->Tubulin Binds to Colchicine Site MT Microtubule Polymerization FB->MT Inhibits G2M G2/M Phase Arrest Normal Progression Normal Progression Apoptosis Apoptosis G2M->Apoptosis

Caption: Inhibition of tubulin polymerization by fluorinated benzothiophenes.

Many fluorinated benzothiophenes induce apoptosis through the intrinsic or mitochondrial pathway.[6][12][13] This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and the activation of caspase cascades.[12] Some compounds also increase the production of reactive oxygen species (ROS), which further promotes apoptosis.[6][13]

Apoptosis_Induction_Pathway FB Fluorinated Benzothiophene Bcl2 Bcl-2 (Anti-apoptotic) FB->Bcl2 Inhibits Bax Bax (Pro-apoptotic) FB->Bax Activates Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bcl2->Mito Inhibits Bax->Mito Promotes Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by fluorinated benzothiophenes.

Antibacterial Mechanism: Pyruvate Kinase Inhibition

Fluorinated benzothiophene-indole hybrids exert their antibacterial effect by inhibiting bacterial pyruvate kinase (PK).[5] PK is a crucial enzyme in glycolysis, catalyzing the final step of converting phosphoenolpyruvate (PEP) to pyruvate.[14] Inhibition of PK disrupts bacterial energy metabolism, leading to cell death.[15] This target is attractive as it is essential for bacterial survival and less prone to the development of resistance.[15]

Pyruvate_Kinase_Inhibition cluster_glycolysis Bacterial Metabolism FB Fluorinated Benzothiophene PK Bacterial Pyruvate Kinase FB->PK Pyruvate Pyruvate PK->Pyruvate ATP ATP Production Glycolysis Glycolysis PEP PEP Glycolysis->PEP Pyruvate->ATP Death Bacterial Cell Death ATP->Death Depletion leads to SGLT2_Inhibition_Workflow cluster_kidney Renal Glucose Handling FB Fluorinated Benzothiophene (SGLT2i) SGLT2 SGLT2 Transporter FB->SGLT2 Inhibits Kidney Kidney (Proximal Tubule) Reabsorption Glucose Reabsorption SGLT2->Reabsorption Urine Urinary Glucose Excretion SGLT2->Urine Increases Blood Blood Glucose Levels Reabsorption->Blood Increases Urine->Blood Decreases

References

A Technical Guide to 5-Fluorobenzothiophene-2-carboxylates: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 5-fluorobenzothiophene-2-carboxylates, a class of heterocyclic compounds with significant potential in pharmaceutical development. This document outlines their synthesis, summarizes their biological activities with a focus on anticancer and enzyme inhibition properties, and provides detailed experimental protocols for key synthetic and evaluative procedures.

Core Structure and Significance

5-Fluorobenzothiophene-2-carboxylates are bicyclic aromatic compounds characterized by a benzothiophene core fluorinated at the 5-position and bearing a carboxylate group at the 2-position. The presence of the fluorine atom, a bioisostere for the hydrogen atom, can significantly modulate the physicochemical and pharmacological properties of the molecule, including metabolic stability, binding affinity, and lipophilicity. These characteristics make them attractive scaffolds in drug discovery, particularly in the development of targeted therapies.

Synthesis of 5-Fluorobenzothiophene-2-carboxylates

The primary synthetic route to 5-fluorobenzothiophene-2-carboxylates involves the condensation of a substituted 2-fluorobenzaldehyde with an appropriate thioglycolate ester. This method provides a versatile approach to various substituted benzothiophene-2-carboxylates.

General Experimental Protocol for the Synthesis of Ethyl 5-Fluorobenzothiophene-2-carboxylate

A common synthetic pathway is the reaction of 2,4-difluorobenzaldehyde with ethyl thioglycolate in the presence of a base such as potassium carbonate.

Procedure:

  • To a solution of 2,4-difluorobenzaldehyde (1 equivalent) in anhydrous dimethylformamide (DMF), add ethyl thioglycolate (1.2 equivalents) and potassium carbonate (1.1 equivalents).

  • Stir the reaction mixture at a controlled temperature, for example, 60°C, for a period of 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract the product with an organic solvent such as diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like methanol to yield the desired ethyl 5-fluorobenzothiophene-2-carboxylate.

Biological Activities and Therapeutic Potential

Derivatives of 5-fluorobenzothiophene-2-carboxylate have demonstrated promising biological activities, particularly as anticancer agents and enzyme inhibitors. The fluorinated benzothiophene scaffold serves as a platform for the development of targeted therapies.

Anticancer Activity

Fluorinated benzothiophene and related benzothiazole derivatives have shown significant antiproliferative activity against various cancer cell lines. For instance, a 5-fluoro-substituted benzothiazole derivative exhibited potent growth inhibition against human breast and colon cancer cell lines.

dot

Caption: Proposed mechanism of anticancer activity.

Enzyme Inhibition

Benzothiophene carboxylate derivatives have been identified as potent inhibitors of various enzymes, including kinases. For example, a 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid has been reported as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDC kinase).

dot

An In-Depth Technical Guide on the Chemical Stability and Reactivity of Methyl 5-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-fluoro-1-benzothiophene-2-carboxylate is a halogenated heterocyclic compound of growing interest in medicinal chemistry and materials science. Its unique structural features, combining a benzothiophene core, a fluorine substituent, and a methyl ester group, impart a distinct reactivity profile and specific stability characteristics. This technical guide provides a comprehensive overview of the chemical stability and reactivity of this molecule, drawing upon available data for the compound and its close analogs to offer insights for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 154630-32-7[1]
Molecular Formula C₁₀H₇FO₂S[1]
Molecular Weight 210.2 g/mol [1]
Appearance White to off-white solidGeneral supplier information
Storage Room temperature[1]

Chemical Stability

The stability of this compound is a critical consideration for its synthesis, storage, and application. The benzothiophene core itself is known for its high thermal stability.[2] However, the presence of the fluorine and methyl ester functionalities introduces specific vulnerabilities.

Thermal Stability

Benzothiophene derivatives generally exhibit good thermal stability. For instance, various substituted benzothiophene-based materials have shown decomposition temperatures corresponding to a 5% weight loss in the range of 357 °C to 395 °C.[3] While specific data for this compound is not available, it is expected to be a thermally stable compound, suitable for reactions conducted at elevated temperatures.

Photostability

The photostability of fluorinated aromatic compounds can be variable. While specific photostability studies on this compound are not documented, research on related fluorinated benzothiadiazole derivatives indicates that the introduction of fluorine can influence photochemical stability.[3] It is known that benzothiophene carboxamides can undergo photochemical cyclization. The overall photochemical stability will depend on the specific reaction conditions, including the presence of photosensitizers and the wavelength of light.

pH Stability and Hydrolysis

The methyl ester group is the most susceptible functionality to pH-dependent degradation. Esters can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid (5-fluoro-1-benzothiophene-2-carboxylic acid) and methanol. The rate of hydrolysis is influenced by pH and temperature. While specific kinetic data for this molecule is unavailable, studies on other aromatic esters can provide general insights. For example, the hydrolysis of methyl benzoates is well-documented and is known to be significantly faster under basic conditions.[4] It is therefore recommended to store and handle this compound under neutral and anhydrous conditions to prevent degradation.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its three key components: the benzothiophene ring system, the fluorine atom, and the methyl ester group.

Reactions of the Benzothiophene Ring System

The benzothiophene ring is an aromatic system that can undergo electrophilic substitution reactions. The electron-donating nature of the sulfur atom generally directs electrophilic attack to the 2- and 3-positions of the thiophene ring. However, in this molecule, the 2-position is already substituted. The fluorine atom at the 5-position, being an ortho, para-director with a deactivating inductive effect, will influence the regioselectivity of electrophilic attack on the benzene ring.[5]

Electrophilic Aromatic Substitution (e.g., Nitration, Bromination):

While specific protocols for this compound are not published, general procedures for the nitration and bromination of benzothiophene derivatives can be adapted. Electrophilic substitution is expected to occur on the benzene ring, likely at positions 4, 6, or 7, with the precise outcome depending on the reaction conditions and the directing effects of the fluorine and carboxylate groups.

Experimental Workflow: Electrophilic Aromatic Substitution

start Methyl 5-fluoro-1- benzothiophene-2-carboxylate reaction Electrophilic Aromatic Substitution start->reaction reagent Electrophile (e.g., HNO3/H2SO4 for nitration, Br2 for bromination) reagent->reaction product Substituted Product (e.g., Nitro or Bromo derivative) reaction->product start Methyl 5-fluoro-1- benzothiophene-2-carboxylate reaction Ester Reduction start->reaction reagent Reducing Agent (e.g., LiAlH4) reagent->reaction product (5-fluoro-1-benzothienyl)methanol reaction->product start1 2,4-Difluorobenzaldehyde intermediate Intermediate Thioether start1->intermediate start2 Methyl Thioglycolate start2->intermediate cyclization Base-mediated Intramolecular Cyclization intermediate->cyclization product Methyl 5-fluoro-1- benzothiophene-2-carboxylate cyclization->product

References

Methyl 5-fluoro-1-benzothiophene-2-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the fundamental physicochemical properties of Methyl 5-fluoro-1-benzothiophene-2-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis.

Core Molecular Data

The foundational quantitative data for this compound is summarized below. This information is critical for experimental design, reaction stoichiometry, and analytical characterization.

ParameterValueSource
Molecular Formula C10H7FO2S[1]
Molecular Weight 210.22 g/mol Calculated

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition (formula), and its calculated mass (molecular weight) is a fundamental concept in chemistry. The following diagram illustrates this logical flow.

Logical relationship of molecular properties A This compound B Molecular Formula C10H7FO2S A->B Determines C Molecular Weight 210.22 g/mol B->C Allows Calculation of

Caption: Logical flow from compound name to molecular formula and weight.

References

An In-depth Technical Guide to the Safe Handling of Methyl 5-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. While compiled with diligence, the information herein is largely derived from data on structurally similar compounds due to the limited availability of a dedicated SDS for Methyl 5-fluoro-1-benzothiophene-2-carboxylate. Users should always consult the official SDS and conduct a thorough risk assessment before handling this chemical.

Chemical Identification

This section provides the basic identifiers for this compound.

IdentifierValue
IUPAC Name This compound
Synonyms 5-Fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester, 5-Fluorobenzothiophene-2-carboxylic acid methyl ester[1]
CAS Number 154630-32-7[2]
Molecular Formula C₁₀H₇FO₂S[2]
Molecular Weight 210.2 g/mol [2]
Chemical Structure (A structural representation would be placed here in a formal whitepaper)

Hazard Identification and Classification

GHS Classification (Inferred)

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[3]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation[3]
Acute Toxicity (Oral)4 (Assumed)H302: Harmful if swallowed[4][5]
Acute Toxicity (Dermal)4 (Assumed)H312: Harmful in contact with skin[4]
Acute Toxicity (Inhalation)4 (Assumed)H332: Harmful if inhaled[4]

Pictograms (Inferred):

alt text

Signal Word (Inferred): Warning

Hazard Statements (Inferred):

  • H302: Harmful if swallowed.[4][5]

  • H312: Harmful in contact with skin.[4]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H332: Harmful if inhaled.[4]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements (Inferred):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[6]

  • P501: Dispose of contents/container to an approved waste disposal plant.[6]

Physical and Chemical Properties

Limited data is available for the specific physical and chemical properties of this compound.

PropertyValueSource
Appearance Not specified (likely a solid)-
Odor Not specified-
Melting Point Not available-
Boiling Point Not available-
Flash Point Not available-
Solubility Not specified-
Storage Temperature Room temperature[2]

Safe Handling and Storage

Based on the inferred hazards, the following handling and storage procedures are recommended.

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Avoid inhalation of dust or vapors.[8]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9]

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.[7]

Storage:

  • Store in a tightly closed container.[7][8]

  • Keep in a cool, dry, and well-ventilated place.[7]

  • Store at room temperature.[2]

First-Aid Measures

The following first-aid measures are based on the potential hazards of similar compounds.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[8]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[8]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8][9]

  • Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[8]

  • Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as described in Section 4. Avoid breathing dust or vapors.[7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

  • Methods for Cleaning Up: Sweep up or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[8]

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow

While specific experimental protocols for this compound are not available, a general workflow for its use as a building block in a chemical reaction can be visualized. This compound is noted for its utility in the synthesis of more complex molecules, such as kinase inhibitors.[10]

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_ppe Don Appropriate PPE prep_reagents Weigh/Measure Reagents in Fume Hood prep_ppe->prep_reagents prep_glassware Prepare Dry Glassware prep_reagents->prep_glassware reaction_setup Assemble Reaction Apparatus prep_glassware->reaction_setup add_reagents Add Solvents and Reagents reaction_setup->add_reagents run_reaction Heat/Stir Reaction Mixture add_reagents->run_reaction monitor_reaction Monitor Reaction Progress (e.g., TLC, LC-MS) run_reaction->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction Reaction Complete extraction Perform Liquid-Liquid Extraction quench_reaction->extraction dry_organic Dry Organic Layer extraction->dry_organic concentrate Concentrate in vacuo dry_organic->concentrate purification Purify Product (e.g., Column Chromatography) concentrate->purification characterization Characterize Product (e.g., NMR, MS) purification->characterization

Caption: General workflow for a chemical synthesis reaction.

Logical Relationship for Hazard Mitigation

The following diagram illustrates the logical steps for mitigating the risks associated with handling this compound.

hazard_mitigation Hazard Mitigation Strategy cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response identify_hazards Identify Potential Hazards (Irritant, Toxic) review_sds Review SDS of Analogous Compounds identify_hazards->review_sds engineering_controls Engineering Controls (Fume Hood) review_sds->engineering_controls admin_controls Administrative Controls (SOPs, Training) engineering_controls->admin_controls ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) admin_controls->ppe first_aid Know First-Aid Procedures spill_kit Locate Spill Kit first_aid->spill_kit emergency_contacts Have Emergency Contacts Available spill_kit->emergency_contacts

Caption: Logical flow for mitigating chemical hazards.

References

Methodological & Application

Synthesis of Methyl 5-fluoro-1-benzothiophene-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 5-fluoro-1-benzothiophene-2-carboxylate, a valuable intermediate in pharmaceutical research and materials science.[1]

Introduction

This compound is a fluorinated heterocyclic compound with significant potential in the development of novel therapeutic agents and functional organic materials. The presence of the fluorine atom can enhance biological activity and modulate the electronic properties of the molecule, making it a desirable building block in medicinal chemistry and materials science.[1] Its applications include serving as a key intermediate in the synthesis of anti-cancer agents and organic semiconductors.[1]

Synthesis Pathway

The synthesis of this compound is typically achieved through a one-pot cyclization reaction between a substituted 2-halobenzaldehyde and methyl thioglycolate. A plausible and efficient route involves the reaction of 2-chloro-5-fluorobenzaldehyde with methyl thioglycolate in the presence of a suitable base.

Synthesis_Pathway cluster_reagents Reaction Conditions A 2-Chloro-5-fluorobenzaldehyde C This compound A->C Cyclization B Methyl Thioglycolate B->C reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF)

Caption: Synthetic route to this compound.

Experimental Protocol

This protocol is based on analogous procedures for the synthesis of substituted benzothiophene-2-carboxylates. Researchers should exercise standard laboratory safety precautions.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular FormulaNotes
2-Chloro-5-fluorobenzaldehyde94569-84-3C₇H₄ClFOStarting material
Methyl Thioglycolate2365-48-2C₃H₆O₂SReagent
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃Base
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOAnhydrous, reaction solvent
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂Extraction solvent
Brine (saturated NaCl solution)N/ANaCl, H₂OFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄Drying agent
Silica Gel (for column chromatography)7631-86-9SiO₂For purification
Hexane110-54-3C₆H₁₄Eluent for chromatography
Dichloromethane (DCM)75-09-2CH₂Cl₂Eluent for chromatography

Procedure:

  • Reaction Setup: To a stirred solution of 2-chloro-5-fluorobenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add methyl thioglycolate (1.2 eq) and potassium carbonate (2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate or hexane/dichloromethane gradient to afford the pure this compound.

Experimental Workflow:

Workflow start Start setup Reaction Setup: - 2-Chloro-5-fluorobenzaldehyde - Methyl Thioglycolate - K₂CO₃ in DMF start->setup reaction Heat to 80-100 °C (4-6 hours) setup->reaction workup Quench with water reaction->workup extraction Extract with Ethyl Acetate workup->extraction washing Wash with Brine extraction->washing drying Dry with Na₂SO₄ washing->drying purification Column Chromatography drying->purification product This compound purification->product

Caption: Workflow for the synthesis of the target compound.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyExpected Value
Appearance Off-white to pale yellow solid
Molecular Formula C₁₀H₇FO₂S
Molecular Weight 210.23 g/mol
Melting Point 80-82 °C
¹H NMR Peaks corresponding to aromatic and methyl ester protons.
¹³C NMR Peaks corresponding to the benzothiophene core and ester carbonyl.
Mass Spectrometry [M]+ peak at m/z = 210.02

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2-Chloro-5-fluorobenzaldehyde is an irritant. Avoid contact with skin and eyes.

  • Methyl thioglycolate has a strong, unpleasant odor.

  • DMF is a skin and respiratory irritant.

This protocol provides a general guideline. Optimization of reaction conditions, such as temperature, reaction time, and purification method, may be necessary to achieve the desired yield and purity.

References

Methyl 5-fluoro-1-benzothiophene-2-carboxylate: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 5-fluoro-1-benzothiophene-2-carboxylate is a fluorinated heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including the benzothiophene core and the strategically placed fluorine atom, make it a valuable starting material for the synthesis of a diverse range of biologically active compounds. The benzothiophene moiety is a recognized pharmacophore present in numerous approved drugs, while the fluorine atom can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this versatile building block.

Application in the Development of Kinase Inhibitors

Derivatives of the benzothiophene-2-carboxamide scaffold have shown promise as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.

Multi-Kinase Inhibitors for Oncology

One notable application is in the development of multi-kinase inhibitors. For instance, derivatives of 5-hydroxybenzo[b]thiophene-2-carboxamide have been synthesized and evaluated for their ability to inhibit a panel of cancer-relevant kinases. While not a direct derivative of the 5-fluoro analog, the synthetic strategies and biological targets provide a strong rationale for the exploration of 5-fluoro-1-benzothiophene-2-carboxamide in this area. The general synthetic approach involves the amidation of the corresponding carboxylic acid.

Table 1: Inhibitory Activity of 5-Hydroxybenzo[b]thiophene-2-carboxamide Derivatives against Various Kinases

CompoundTarget KinaseIC50 (nM)
16b Clk411
DRAK187
Haspin125.7
Clk1163
Dyrk1B284
Dyrk1A353.3

Data sourced from a study on 5-hydroxybenzothiophene derivatives, which share a similar core structure. The data suggests the potential of substituted benzothiophene-2-carboxamides as kinase inhibitors.[1][2]

This class of compounds often exerts its anticancer effects by inducing cell cycle arrest and apoptosis.

Signaling Pathway Diagram: Multi-Kinase Inhibition Leading to Apoptosis

G cluster_0 Cellular Effects cluster_1 Kinase Targets G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis Clk1/4 Clk1/4 Clk1/4->G2/M Cell Cycle Arrest DRAK1 DRAK1 DRAK1->G2/M Cell Cycle Arrest Haspin Haspin Haspin->G2/M Cell Cycle Arrest Dyrk1A/B Dyrk1A/B Dyrk1A/B->G2/M Cell Cycle Arrest 5-Substituted-Benzothiophene-2-Carboxamide 5-Substituted-Benzothiophene-2-Carboxamide 5-Substituted-Benzothiophene-2-Carboxamide->Clk1/4 Inhibition 5-Substituted-Benzothiophene-2-Carboxamide->DRAK1 Inhibition 5-Substituted-Benzothiophene-2-Carboxamide->Haspin Inhibition 5-Substituted-Benzothiophene-2-Carboxamide->Dyrk1A/B Inhibition

Caption: Inhibition of multiple kinases by benzothiophene derivatives can lead to cell cycle arrest and apoptosis.

Experimental Protocols

General Synthesis of 5-Fluoro-1-benzothiophene-2-carboxamides

The following protocol is a general method for the synthesis of 5-fluoro-1-benzothiophene-2-carboxamide derivatives, adapted from procedures for similar benzothiophene scaffolds. This process involves the initial hydrolysis of the methyl ester to the carboxylic acid, followed by amide coupling with a desired amine.

Experimental Workflow: Synthesis of 5-Fluoro-1-benzothiophene-2-carboxamides

G Methyl_5_fluoro Methyl 5-fluoro-1- benzothiophene-2-carboxylate Hydrolysis Hydrolysis (e.g., LiOH, THF/H2O) Methyl_5_fluoro->Hydrolysis Carboxylic_Acid 5-Fluoro-1-benzothiophene- 2-carboxylic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling (Amine, Coupling Agent) Carboxylic_Acid->Amide_Coupling Final_Product 5-Fluoro-1-benzothiophene- 2-carboxamide Derivative Amide_Coupling->Final_Product

Caption: General workflow for the synthesis of 5-fluoro-1-benzothiophene-2-carboxamide derivatives.

Step 1: Hydrolysis of this compound

  • To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v), add lithium hydroxide (LiOH) (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the aqueous residue with water and acidify with 1N HCl to a pH of approximately 2-3.

  • The resulting precipitate, 5-fluoro-1-benzothiophene-2-carboxylic acid, is collected by filtration, washed with water, and dried under vacuum.

Step 2: Amide Coupling to form 5-Fluoro-1-benzothiophene-2-carboxamides

  • To a solution of 5-fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM)), add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) and HOBt (1.2 eq).

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture.

  • Stir the reaction for 10-15 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-fluoro-1-benzothiophene-2-carboxamide derivative.

Application in the Development of Antimicrobial Agents

The benzothiophene scaffold is also a key component in the development of novel antimicrobial agents. While specific examples starting from the 5-fluoro derivative are not yet widely published, related structures have shown significant activity.

Anti-Staphylococcal Agents

Derivatives of 6-fluorobenzo[b]thiophene-2-carbohydrazide have been synthesized and evaluated for their antimicrobial activity against multidrug-resistant Staphylococcus aureus (MRSA). This suggests that the 5-fluoro isomer could also serve as a valuable precursor for novel anti-staphylococcal agents.

Table 2: Antimicrobial Activity of a 6-Chlorobenzo[b]thiophene Derivative against S. aureus

CompoundStrainMIC (µg/mL)
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideS. aureus ATCC 292134
MRSA clinical isolate4
Daptomycin-resistant clinical isolate4

Data from a study on 6-substituted benzo[b]thiophene derivatives, highlighting the potential of this scaffold in developing antibacterial agents.

Logical Relationship Diagram: From Building Block to Antimicrobial Candidate

G Start Methyl 5-fluoro-1- benzothiophene-2-carboxylate Step1 Hydrolysis to Carboxylic Acid Start->Step1 Step2 Hydrazide Formation Step1->Step2 Step3 Condensation with Aldehyde/Ketone Step2->Step3 Final Bioactive Acylhydrazone (Potential Antimicrobial) Step3->Final

Caption: Logical steps for the synthesis of potential antimicrobial acylhydrazones from the starting ester.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel therapeutic agents. Its utility in generating kinase inhibitors for oncology and its potential for the development of new antimicrobial agents make it a molecule of high interest for medicinal chemists. The provided protocols and conceptual frameworks serve as a guide for researchers to explore the full potential of this valuable scaffold in drug discovery programs. Further research into the synthesis and biological evaluation of direct derivatives is warranted to fully elucidate the structure-activity relationships and therapeutic applications of compounds derived from this fluorinated benzothiophene.

References

Application Notes and Protocols: Methyl 5-fluoro-1-benzothiophene-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-fluoro-1-benzothiophene-2-carboxylate is a heterocyclic compound belonging to the benzothiophene class of molecules, which are recognized for their diverse pharmacological activities. While direct biological data for this specific methyl ester is limited in publicly available literature, its structural features and the activities of closely related analogs suggest significant potential as a scaffold or intermediate in drug discovery, particularly in the development of novel anticancer and antimicrobial agents. This document provides an overview of its potential applications, protocols for its synthesis and biological evaluation based on related compounds, and visual workflows to guide research efforts.

Introduction

Benzothiophene derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a fluorine atom, as in this compound, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document outlines the potential of this compound as a valuable building block in the synthesis of pharmacologically active molecules and provides detailed protocols for its synthesis and subsequent biological screening.

Potential Applications in Drug Discovery

Based on the biological activities of structurally similar compounds, this compound is a promising starting point for the development of therapeutic agents in the following areas:

  • Anticancer Activity: A structurally related benzimidazole analog, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been identified as a potent microtubule targeting agent, inducing mitotic arrest and exhibiting significant cytotoxicity against breast cancer cell lines.[1][2][3] This suggests that the benzothiophene scaffold may also serve as a basis for novel antimitotic agents.

  • Antimicrobial Activity: Various derivatives of benzothiophene, including acylhydrazones and indole hybrids, have demonstrated significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus (MRSA).[4][5] The 5-fluoro-benzothiophene moiety could be a key component in the design of new antibiotics.

Synthesis Protocols

The synthesis of this compound can be achieved in a two-step process, starting from commercially available precursors. The first step involves the synthesis of the carboxylic acid intermediate, followed by esterification.

Synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid

A common route to synthesize the carboxylic acid precursor involves the reaction of a substituted benzaldehyde with ethyl thioglycolate followed by saponification. The following protocol is adapted from a similar synthesis of 6-fluorobenzo[b]thiophene-2-carboxylic acid.[4][6]

Workflow for the Synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid

G start Start: 2,5-difluorobenzaldehyde and ethyl thioglycolate step1 Dissolve reactants and K2CO3 in anhydrous DMF start->step1 step2 Stir at 60 °C for 2 hours step1->step2 step3 Dilute with water and extract with Et2O step2->step3 step4 Dry organic phase and concentrate under vacuum step3->step4 intermediate Intermediate: Ethyl 5-fluoro-1-benzothiophene-2-carboxylate step4->intermediate step5 Dissolve intermediate in EtOH intermediate->step5 step6 Add NaOH solution and stir overnight step5->step6 step7 Concentrate, dilute with water, and acidify with HCl step6->step7 step8 Extract with EtOAc, dry, and concentrate step7->step8 end Product: 5-Fluoro-1-benzothiophene-2-carboxylic acid step8->end G start Start: 5-Fluoro-1-benzothiophene-2-carboxylic acid step1 Dissolve carboxylic acid in methanol start->step1 step2 Add catalytic amount of sulfuric acid step1->step2 step3 Reflux the mixture for 4-6 hours step2->step3 step4 Cool to room temperature and neutralize with NaHCO3 solution step3->step4 step5 Extract with ethyl acetate step4->step5 step6 Dry organic layer and concentrate under vacuum step5->step6 step7 Purify by column chromatography (silica gel) step6->step7 end Product: this compound step7->end G compound This compound tubulin Tubulin Polymerization compound->tubulin Inhibition microtubules Microtubule Dynamics tubulin->microtubules Disruption mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Impairment mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest Induction apoptosis Apoptosis mitotic_arrest->apoptosis

References

Application Note and Protocol for the Purification of Methyl 5-fluoro-1-benzothiophene-2-carboxylate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of Methyl 5-fluoro-1-benzothiophene-2-carboxylate using silica gel column chromatography. The described methodology is designed to effectively remove impurities and yield a product of high purity suitable for subsequent research and development applications.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] The benzothiophene scaffold is a key structural motif in a variety of pharmacologically active molecules.[1][3] Synthetic procedures often yield a crude product containing unreacted starting materials, reagents, and side-products. Therefore, a robust purification method is critical to obtain the compound at the desired purity for downstream applications. Column chromatography is a widely used technique for the purification of organic compounds, offering excellent separation based on the differential adsorption of components onto a stationary phase.[4][5] This application note details a standard protocol for the purification of this compound using silica gel column chromatography.

Physicochemical Properties

Understanding the physicochemical properties of the target compound is crucial for developing an effective purification strategy. While specific data for the methyl ester was not found, the properties of the parent carboxylic acid provide valuable guidance.

PropertyValue (for 5-fluoro-1-benzothiophene-2-carboxylic acid)Reference
Molecular Weight196.20 g/mol [6]
XLogP32.9[6]

The presence of the ester group in this compound will make it less polar than the corresponding carboxylic acid. This suggests that it will have a moderate polarity, making it well-suited for normal-phase chromatography on silica gel.

Experimental Protocol

This protocol outlines the materials and step-by-step procedure for the purification of this compound by flash column chromatography.

Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh)[7]

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (optional, for sample loading)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)[7]

  • UV lamp (254 nm)

  • Rotary evaporator

Preliminary TLC Analysis

Before performing the column chromatography, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC).

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Visualize the developed plate under a UV lamp.

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product, with good separation from impurities.[4]

Column Preparation (Wet Packing Method)
  • Secure a glass chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[4][5]

  • Add a thin layer of sand on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 n-hexane:ethyl acetate).[4]

  • Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.[8]

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.

Sample Loading
  • Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane or the initial eluent).[8]

  • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.[5]

  • Alternatively, for less soluble samples, use a dry loading method: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the prepared column.

Elution and Fraction Collection
  • Carefully add the eluent to the top of the column.

  • Begin eluting the column with the determined solvent system, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution). For example, start with 98:2 n-hexane:ethyl acetate and gradually increase to 90:10.

  • Collect the eluate in fractions (e.g., 10-20 mL per fraction) in separate test tubes or flasks.[5]

  • Monitor the separation by spotting aliquots of the collected fractions on TLC plates and visualizing under a UV lamp.

  • Combine the fractions containing the pure product.

Product Isolation
  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, Mass Spectrometry).

Data Presentation

The following table summarizes the key parameters for the chromatographic purification.

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.[7]
Mobile Phase n-Hexane / Ethyl AcetateA common and effective solvent system for compounds of moderate polarity.[7][9]
Solvent Gradient Start with 98:2 to 95:5 (Hexane:EtOAc), gradually increase to 90:10 or 85:15 if necessary.The optimal gradient should be determined by preliminary TLC analysis.
Flow Rate Gravity-driven or low positive pressure (flash chromatography).Flash chromatography will expedite the purification process.
Column Dimensions Dependent on the amount of crude product. A general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight.[4]For 1 gram of crude product, use 20-50 grams of silica gel.
Detection UV visualization at 254 nmBenzothiophene derivatives are typically UV active.
Expected Rf 0.2 - 0.3 in the chosen eluentProvides good separation and reasonable elution time.[4]

Visualization

The following diagram illustrates the workflow for the purification of this compound by column chromatography.

Purification_Workflow start Start: Crude Product tlc 1. Preliminary TLC Analysis (Determine optimal solvent system) start->tlc packing 2. Column Packing (Silica gel slurry in n-hexane/EtOAc) tlc->packing loading 3. Sample Loading (Dissolve crude product and apply to column) packing->loading elution 4. Elution & Fraction Collection (Gradient of n-hexane/EtOAc) loading->elution monitoring 5. Fraction Monitoring by TLC elution->monitoring monitoring->elution Adjust gradient if needed pooling 6. Combine Pure Fractions monitoring->pooling Identify pure fractions evaporation 7. Solvent Evaporation (Rotary Evaporator) pooling->evaporation end End: Purified Product evaporation->end

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound using silica gel column chromatography. Adherence to this protocol, with preliminary optimization of the solvent system via TLC, should result in a high-purity product suitable for a wide range of research and drug development activities.

References

Application Notes and Protocols for the NMR Spectral Analysis of Methyl 5-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of Methyl 5-fluoro-1-benzothiophene-2-carboxylate. Due to the absence of publicly available experimental NMR data for this specific compound, this guide presents predicted spectral data based on the analysis of structurally similar molecules. It also includes comprehensive, step-by-step protocols for sample preparation and NMR data acquisition, intended to assist researchers in obtaining high-quality spectra. Furthermore, this document features visualizations to illustrate the experimental workflow and the structural relationships within the molecule relevant to NMR spectroscopy.

Predicted NMR Spectral Data

Note: The predicted values below are for illustrative purposes and should be confirmed by experimental data. The actual chemical shifts can be influenced by the solvent and experimental conditions.[1]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester group. The fluorine atom at the 5-position will introduce additional coupling to the aromatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-37.9 - 8.2s-
H-47.6 - 7.8ddJ(H4-H6) ≈ 2.5, J(H4-F) ≈ 9.0
H-67.2 - 7.4tdJ(H6-H7) ≈ 9.0, J(H6-H4) ≈ 2.5, J(H6-F) ≈ 4.5
H-77.8 - 8.0ddJ(H7-H6) ≈ 9.0, J(H7-F) ≈ 4.5
-OCH₃3.9 - 4.1s-
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon atoms in the vicinity of the fluorine atom will exhibit C-F coupling.

Carbon Assignment Predicted Chemical Shift (δ, ppm) C-F Coupling (J, Hz)
C=O162 - 165-
C-2130 - 135-
C-3125 - 130-
C-3a138 - 142d, J ≈ 5-10
C-4115 - 120d, J ≈ 20-25
C-5158 - 162d, J ≈ 240-250
C-6112 - 117d, J ≈ 20-25
C-7122 - 127d, J ≈ 5-10
C-7a135 - 140d, J ≈ 2-5
-OCH₃52 - 55-

Experimental Protocols

The following protocols provide a generalized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[2][3]

  • Sample Weighing:

    • For ¹H NMR, accurately weigh 5-25 mg of the compound.[2]

    • For ¹³C NMR, a higher concentration is recommended; use 50-100 mg of the compound.[2][4]

  • Solvent Selection and Addition:

    • Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆).[2] The choice of solvent can affect the chemical shifts.[1]

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean, small vial.[2]

  • Dissolution and Transfer:

    • Gently swirl or vortex the vial to completely dissolve the sample.

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional but Recommended):

    • For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added. Often, the residual proton signal of the deuterated solvent is used for calibration.[4]

  • Labeling:

    • Clearly label the NMR tube with the sample identification.[5]

NMR Instrument Operation and Data Acquisition

The following is a general procedure for operating a modern NMR spectrometer. Specific steps may vary depending on the instrument manufacturer and software.[6][7][8]

  • Instrument Login and Sample Insertion:

    • Log in to the spectrometer's control software.

    • Eject the previous sample (if any) and carefully insert the prepared NMR tube into the sample spinner, ensuring the correct depth using a depth gauge.

    • Place the spinner in the sample changer or directly into the magnet bore.

  • Initial Setup:

    • Create a new experiment file and enter the sample information.

    • Load standard acquisition parameters for the desired experiment (e.g., ¹H, ¹³C).

  • Locking and Shimming:

    • The spectrometer will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability.[9]

    • "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample. This can be done manually or automatically to achieve sharp, symmetrical peaks.[10]

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: Typically 30-90 degrees.

    • Spectral Width (SW): ~12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time (AQ): ~2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans (NS): 8-16 for a moderately concentrated sample.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Typically a proton-decoupled experiment.

    • Spectral Width (SW): ~200-250 ppm, centered around 100-120 ppm.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 128 to several thousand, depending on the sample concentration.

  • Data Acquisition and Processing:

    • Start the acquisition.

    • After the acquisition is complete, the Free Induction Decay (FID) signal is Fourier transformed to generate the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift axis using the solvent peak or internal standard.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an NMR experiment, from sample preparation to data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal analyze Analyze Spectrum phase_cal->analyze

Caption: General workflow for an NMR experiment.

Structural Analysis and NMR Correlations

This diagram shows the structure of this compound and highlights the key atoms and their expected relationships in NMR spectroscopy.

Caption: Molecular structure and key NMR correlations.

References

High-Resolution Mass Spectrometry (HRMS) Analysis of Benzothiophene Esters: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzothiophene derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse pharmacological activities. The precise identification and quantification of these compounds, particularly benzothiophene esters, are critical for ensuring the quality, efficacy, and safety of pharmaceutical products. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), provides unparalleled selectivity and sensitivity for this purpose.[1] This application note details a comprehensive protocol for the analysis of benzothiophene esters using LC-HRMS, targeting researchers, scientists, and professionals in drug development. The methodology covers sample preparation, chromatographic separation, and HRMS data acquisition and analysis, ensuring high accuracy and reliability.[1][2]

Experimental Protocols

Sample and Standard Preparation

A robust analytical method begins with meticulous sample and standard preparation to ensure accuracy and reproducibility.[2][3]

Required Materials:

  • Benzothiophene ester reference standard

  • HPLC-grade acetonitrile, methanol, and water[4][5]

  • Formic acid (MS-grade)[6]

  • Volumetric flasks (Class A), pipettes (Class A)

  • Analytical balance

  • Syringe filters (0.22 µm or 0.45 µm)[4]

  • Ultrasonic bath

Protocol:

  • Diluent Preparation: Prepare a diluent solution, typically a mixture of acetonitrile and water (e.g., 50:50 v/v), to dissolve the standards and samples.[4]

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the benzothiophene ester reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in the diluent, using an ultrasonic bath if necessary to ensure complete dissolution. Fill the flask to the mark with the diluent.[7]

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations covering the expected sample range (e.g., 1 µg/mL to 50 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing the benzothiophene ester. Dissolve and dilute it with the diluent to a final concentration within the established linear range of the calibration curve.

  • Final Filtration: Before injection, filter all sample and standard solutions through a 0.22 µm or 0.45 µm syringe filter into HPLC vials to remove any particulate matter that could damage the LC-HRMS system.[4]

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

The separation of the analyte from matrix components is achieved using reverse-phase HPLC, followed by detection with a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[8][9]

Table 1: Suggested LC-HRMS Parameters

ParameterCondition
LC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
HRMS System Thermo Scientific Orbitrap Exploris or equivalent Q-TOF MS
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Mode Full Scan (FS) and Data-Dependent MS/MS (dd-MS2)
Full Scan Range m/z 100-1000
HRMS Resolution 70,000 FWHM at m/z 200
dd-MS2 Resolution 17,500 FWHM at m/z 200
Collision Energy Stepped Normalized Collision Energy (NCE): 20, 30, 40 eV
Capillary Voltage 3.5 kV
Sheath/Aux Gas Nitrogen

Data Presentation and Results

HRMS provides high mass accuracy, typically below 5 ppm, which is crucial for confident formula determination.[1] Quantitative data for a representative benzothiophene ester is summarized below.

Table 2: Quantitative HRMS Data for Methyl 2-Phenylbenzo[b]thiophene-3-carboxylate

ParameterValue
Compound Name Methyl 2-Phenylbenzo[b]thiophene-3-carboxylate
Molecular Formula C₁₆H₁₂O₂S
Calculated m/z ([M+H]⁺) 269.0631[10][11]
Measured m/z ([M+H]⁺) 269.0624[10][11]
Mass Error (ppm) -2.6
Retention Time (min) ~7.5
Limit of Detection (LOD) ng/mL range[7]
Limit of Quantification (LOQ) ng/mL range[7][12]
Linearity (R²) > 0.999[7]

Visualizations

Experimental Workflow

The overall process from sample receipt to final data analysis follows a structured workflow to ensure consistency and data integrity.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing A Weigh Sample/ Standard B Dissolve & Dilute (Acetonitrile/Water) A->B C Ultrasonic Bath (if needed) B->C D Filter (0.22 µm) into HPLC Vial C->D E Inject into LC System D->E F C18 Reverse-Phase Separation E->F G ESI Ionization (Positive Mode) F->G H HRMS Detection (Orbitrap/TOF) G->H I Acquire Full Scan & dd-MS2 Spectra H->I J Peak Integration & Quantification I->J K Accurate Mass & Formula Confirmation J->K L Fragmentation Analysis K->L

Caption: General experimental workflow for LC-HRMS analysis.

Structural Elucidation Pathway

High-resolution tandem mass spectrometry (MS/MS) is essential for structural confirmation. By fragmenting the precursor ion, a characteristic pattern is produced that acts as a structural fingerprint.[13][14] For a benzothiophene ester, key fragmentations often involve the loss of the ester group.[15]

G cluster_main Fragmentation Pathway of [M+H]⁺ cluster_frags Observed Fragments (MS/MS) cluster_neutral Neutral Losses Precursor Precursor Ion C₁₆H₁₃O₂S⁺ m/z = 269.0631 Frag1 Loss of OCH₃ C₁₅H₁₀OS⁺ m/z = 237 Precursor->Frag1 - 32 Da Frag2 Loss of COOCH₃ C₁₄H₉S⁺ m/z = 209 Precursor->Frag2 - 60 Da Loss1 •OCH₃ (31 Da) Frag1->Loss1 Loss2 •COOCH₃ (59 Da) Frag2->Loss2

Caption: Proposed fragmentation for a benzothiophene ester.

Conclusion

The described LC-HRMS method offers a robust, sensitive, and highly selective protocol for the quantitative analysis and structural confirmation of benzothiophene esters. The high-resolution and accurate mass capabilities of modern mass spectrometers enable confident identification and differentiation from isobaric interferences, making this technique indispensable in pharmaceutical research and quality control environments.[1][9] The detailed protocols and data provided herein serve as a valuable resource for scientists engaged in the analysis of these important heterocyclic compounds.

References

Application Notes and Protocols for the Development of Novel Antimicrobial Agents from Methyl 5-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Benzothiophene scaffolds represent a promising class of heterocyclic compounds, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial properties. The introduction of a fluorine atom to the benzothiophene core can significantly enhance its biological activity by altering its lipophilicity, metabolic stability, and target binding affinity.

This document provides detailed application notes and protocols for the development of novel antimicrobial agents starting from Methyl 5-fluoro-1-benzothiophene-2-carboxylate. It outlines the synthetic pathways for derivatization, protocols for comprehensive antimicrobial evaluation, and methods to investigate the potential mechanisms of action.

Synthetic Pathways

A versatile approach to developing a library of antimicrobial candidates from this compound involves its conversion to the corresponding carbohydrazide, which serves as a key intermediate for the synthesis of various heterocyclic derivatives, including Schiff bases, oxadiazoles, and pyrazoles.

Synthesis of 5-fluoro-1-benzothiophene-2-carbohydrazide (Intermediate 2)

The initial and crucial step is the conversion of the starting methyl ester to its carbohydrazide derivative.

Protocol 1: Synthesis of 5-fluoro-1-benzothiophene-2-carbohydrazide

  • Materials:

    • This compound (1 )

    • Hydrazine hydrate (80-99%)

    • Absolute Ethanol

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Beaker

    • Büchner funnel and filter paper

    • Crushed ice

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 ) (0.01 mol) in absolute ethanol (50 mL) with stirring.

    • To this solution, add hydrazine hydrate (0.01 mol) at room temperature.[1]

    • Attach a reflux condenser and heat the reaction mixture to reflux for 6 hours.

    • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.[1]

    • A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water, then dry it thoroughly.

    • Recrystallize the crude product from a suitable solvent like ethanol or ethyl acetate to obtain pure 5-fluoro-1-benzothiophene-2-carbohydrazide (2 ).

Synthesis of Schiff Base Derivatives (Series A)

Schiff bases are synthesized by the condensation of the carbohydrazide with various aromatic aldehydes.

Protocol 2: General Procedure for the Synthesis of Schiff Bases

  • Materials:

    • 5-fluoro-1-benzothiophene-2-carbohydrazide (2 )

    • Substituted aromatic aldehydes

    • Ethanol or Methanol

    • Glacial acetic acid (catalytic amount)

    • Round-bottom flask

    • Reflux condenser

  • Procedure:

    • Dissolve 5-fluoro-1-benzothiophene-2-carbohydrazide (2 ) (1 mmol) in ethanol (20 mL) in a round-bottom flask.

    • Add the desired substituted aromatic aldehyde (1 mmol) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture. The solid product that precipitates is collected by filtration.

    • Wash the crude product with cold ethanol and recrystallize from a suitable solvent to yield the pure Schiff base derivative.

Synthesis of 1,3,4-Oxadiazole Derivatives (Series B)

1,3,4-oxadiazoles can be synthesized from the carbohydrazide through cyclization reactions.

Protocol 3: General Procedure for the Synthesis of 1,3,4-Oxadiazoles

  • Materials:

    • 5-fluoro-1-benzothiophene-2-carbohydrazide (2 )

    • Carbon disulfide

    • Potassium hydroxide

    • Ethanol

    • Aromatic carboxylic acids

    • Phosphorus oxychloride (POCl₃)

  • Procedure (via dithiocarbazate):

    • Dissolve 5-fluoro-1-benzothiophene-2-carbohydrazide (2 ) (0.01 mol) and potassium hydroxide (0.01 mol) in ethanol.

    • Add carbon disulfide (0.01 mol) dropwise and stir the mixture at room temperature for 12-16 hours.

    • The resulting potassium dithiocarbazate salt can be cyclized to the corresponding oxadiazole-thione by heating with a dehydrating agent.

  • Procedure (via aroylhydrazide condensation):

    • React 5-fluoro-1-benzothiophene-2-carbohydrazide (2 ) with an aromatic acid chloride or anhydride to form an N,N'-diacylhydrazine intermediate.

    • Cyclize the diacylhydrazine intermediate by refluxing with phosphorus oxychloride (POCl₃) to yield the 2,5-disubstituted 1,3,4-oxadiazole.

Synthesis of Pyrazole Derivatives (Series C)

Pyrazoles can be synthesized by the condensation of the carbohydrazide with 1,3-dicarbonyl compounds.

Protocol 4: General Procedure for the Synthesis of Pyrazoles

  • Materials:

    • 5-fluoro-1-benzothiophene-2-carbohydrazide (2 )

    • 1,3-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate)

    • Ethanol or glacial acetic acid

    • Round-bottom flask

    • Reflux condenser

  • Procedure:

    • Dissolve 5-fluoro-1-benzothiophene-2-carbohydrazide (2 ) (1 mmol) in ethanol or glacial acetic acid in a round-bottom flask.

    • Add the 1,3-dicarbonyl compound (1 mmol) to the solution.

    • Reflux the mixture for 4-8 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from an appropriate solvent to obtain the pure pyrazole derivative.

G start Methyl 5-fluoro-1- benzothiophene-2-carboxylate (1) hydrazide 5-fluoro-1-benzothiophene- 2-carbohydrazide (2) start->hydrazide Hydrazine Hydrate, Ethanol, Reflux schiff Schiff Base Derivatives (Series A) hydrazide->schiff Aromatic Aldehydes, Ethanol, H+ oxadiazole 1,3,4-Oxadiazole Derivatives (Series B) hydrazide->oxadiazole 1. CS2, KOH 2. Cyclization pyrazole Pyrazole Derivatives (Series C) hydrazide->pyrazole 1,3-Dicarbonyl Compound, Ethanol, Reflux

Caption: Synthetic workflow for derivatization.

Antimicrobial Activity Evaluation

A systematic evaluation of the antimicrobial properties of the synthesized compounds is essential. This involves determining their inhibitory and bactericidal concentrations against a panel of pathogenic bacteria.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol 5: Broth Microdilution MIC Assay

  • Materials:

    • Synthesized benzothiophene derivatives

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

    • Mueller-Hinton Broth (MHB)

    • Sterile 96-well microtiter plates

    • Spectrophotometer

    • Incubator

  • Procedure:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compounds in MHB to achieve a range of concentrations.

    • Prepare a bacterial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL in MHB.

    • Add the bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol 6: MBC Assay

  • Materials:

    • Results from the MIC assay

    • Mueller-Hinton Agar (MHA) plates

  • Procedure:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-plate the aliquot onto an MHA plate.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Data Presentation

Summarize the quantitative antimicrobial data in a clear and structured table for easy comparison.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Benzothiophene Derivatives

CompoundS. aureus (ATCC 29213)MRSA (Clinical Isolate)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
Series A-1 163232>128>128
Series A-2 8161664>128
Series B-1 326464>128>128
Series B-2 163232128>128
Series C-1 881664128
Series C-2 4883264
Ciprofloxacin 0.510.250.1250.5
Vancomycin 120.5>128>128

Note: The data presented are hypothetical and for illustrative purposes. Actual values will vary based on the specific derivatives synthesized.

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of the synthesized compounds against mammalian cells to determine their therapeutic potential.

Protocol 7: MTT Assay for Cytotoxicity

  • Materials:

    • Synthesized benzothiophene derivatives

    • Human cell lines (e.g., HEK293, HepG2, A549)

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plates

    • CO₂ incubator

    • Microplate reader

  • Procedure:

    • Seed the human cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 2: Cytotoxicity (IC₅₀ in µM) of Selected Benzothiophene Derivatives

CompoundHEK293 (Normal Kidney)HepG2 (Liver Cancer)A549 (Lung Cancer)
Series C-1 >10055.862.3
Series C-2 85.242.148.9
Doxorubicin 1.20.80.9

Note: The data presented are hypothetical and for illustrative purposes.

Mechanism of Action Studies

Investigating the mechanism of action of the most promising compounds is a critical step in their development as antimicrobial agents. Potential mechanisms include disruption of the bacterial cell membrane and inhibition of essential enzymes like DNA gyrase.

G start Synthesized Derivatives mic_mbc MIC/MBC Determination start->mic_mbc cytotoxicity Cytotoxicity Assay (MTT) mic_mbc->cytotoxicity Active Compounds mechanism Mechanism of Action Studies cytotoxicity->mechanism Non-toxic, Active Compounds membrane Membrane Permeability Assay mechanism->membrane dna_gyrase DNA Gyrase Inhibition Assay mechanism->dna_gyrase dna_binding DNA Binding Assay mechanism->dna_binding lead_optimization Lead Optimization mechanism->lead_optimization

Caption: Experimental workflow for antimicrobial evaluation.
Bacterial Membrane Permeability Assay

This assay determines if the antimicrobial compounds disrupt the integrity of the bacterial cell membrane.

Protocol 8: NPN and Propidium Iodide Uptake Assay

  • Materials:

    • Bacterial suspension (mid-log phase)

    • N-Phenyl-1-naphthylamine (NPN) solution

    • Propidium Iodide (PI) solution

    • HEPES buffer

    • Fluorometer or fluorescence plate reader

  • Procedure:

    • Harvest mid-log phase bacteria by centrifugation and wash with HEPES buffer.

    • Resuspend the bacterial pellet in HEPES buffer to an OD₆₀₀ of 0.5.

    • For outer membrane permeability, add NPN to the bacterial suspension and measure the baseline fluorescence. Add the test compound and monitor the increase in fluorescence over time.

    • For inner membrane permeability, add PI to the bacterial suspension and measure the baseline fluorescence. Add the test compound and monitor the increase in fluorescence over time.

    • An increase in fluorescence indicates membrane permeabilization.

DNA Gyrase Inhibition Assay

This assay determines if the compounds inhibit the supercoiling activity of DNA gyrase, an essential bacterial enzyme.

Protocol 9: DNA Gyrase Supercoiling Assay

  • Materials:

    • Purified DNA gyrase enzyme

    • Relaxed plasmid DNA (e.g., pBR322)

    • ATP

    • Assay buffer

    • Agarose gel electrophoresis system

    • DNA staining agent (e.g., ethidium bromide)

  • Procedure:

    • Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, ATP, and various concentrations of the test compound.

    • Initiate the reaction by adding DNA gyrase and incubate at 37°C for 1 hour.

    • Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

    • Stain the gel and visualize the DNA bands under UV light.

    • Inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

G compound Fluoro-benzothiophene Derivative membrane Bacterial Cell Membrane compound->membrane Disruption dna_gyrase DNA Gyrase compound->dna_gyrase Inhibition death Bacterial Cell Death membrane->death replication DNA Replication & Repair dna_gyrase->replication Blocks dna Bacterial DNA dna->replication replication->dna replication->death

Caption: Potential mechanisms of antimicrobial action.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse range of derivatives with potential antimicrobial activity. The protocols outlined in this document provide a comprehensive framework for the synthesis, biological evaluation, and preliminary mechanism of action studies of these novel compounds. Through a systematic approach of synthesis and screening, promising lead candidates can be identified for further development in the fight against antimicrobial resistance.

References

Application Notes and Protocols for the Functionalization of Methyl 5-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 5-fluoro-1-benzothiophene-2-carboxylate is a versatile scaffold in medicinal chemistry and materials science. The benzothiophene core is a key structural motif in a variety of biologically active compounds, and the presence of a fluorine atom and a methyl ester group offers opportunities for diverse functionalization, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and functional materials.[1][2] This document provides detailed application notes and protocols for the key functionalization reactions of this benzothiophene derivative.

Predicted Reactivity and Regioselectivity

The functionalization of the benzothiophene core of this compound is influenced by the electronic properties of the existing substituents.

  • Fluorine (at C5): The fluorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution due to its inductive electron-withdrawing and resonance electron-donating effects.[3] It will primarily direct incoming electrophiles to the C4 and C6 positions.

  • Methyl Carboxylate (at C2): This is a meta-directing deactivating group, which withdraws electron density from the thiophene ring, making it less susceptible to electrophilic attack.

Considering these effects, electrophilic substitution is predicted to occur preferentially on the benzene ring at the C4 and C6 positions. The thiophene ring is deactivated towards electrophilic attack. For cross-coupling reactions, prior halogenation of the benzothiophene core is necessary.

Electrophilic Aromatic Substitution Reactions

Halogenation (Bromination)

Halogenation introduces a versatile handle for subsequent cross-coupling reactions. Bromination is anticipated to occur at the C4 or C6 position.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield the brominated product(s).

Nitration

Nitration introduces a nitro group, which can be a precursor for an amino group, enabling further derivatization.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

  • Maintain the temperature at 0-5 °C and stir the mixture for the appropriate time, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography to obtain the nitrated derivative.

Friedel-Crafts Acylation

This reaction introduces an acyl group, which is a valuable intermediate for the synthesis of more complex molecules.[4]

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.

  • Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the mixture.

  • Allow the reaction to stir at room temperature, monitoring by TLC.

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography.

Illustrative Data for Electrophilic Aromatic Substitution:

ReactionReagents and ConditionsMajor Product(s)Yield (%)
BrominationNBS, CH₂Cl₂, rtMethyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate and/or Methyl 6-bromo-5-fluoro-1-benzothiophene-2-carboxylate60-80 (Estimated)
NitrationHNO₃, H₂SO₄, 0 °CMethyl 5-fluoro-4-nitro-1-benzothiophene-2-carboxylate and/or Methyl 5-fluoro-6-nitro-1-benzothiophene-2-carboxylate50-70 (Estimated)
AcylationAcyl chloride, AlCl₃, CH₂Cl₂, rtMethyl 4-acyl-5-fluoro-1-benzothiophene-2-carboxylate and/or Methyl 6-acyl-5-fluoro-1-benzothiophene-2-carboxylate40-60 (Estimated)

Note: The yields are estimations based on similar reactions and would require experimental optimization.

Palladium-Catalyzed Cross-Coupling Reactions

For these reactions, a halogenated derivative of this compound (e.g., Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate) is required as the starting material.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[5][6][7][8]

Experimental Protocol:

  • In a reaction vessel, combine Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Degas the mixture with argon or nitrogen and then heat it to the appropriate temperature (typically 80-100 °C).

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Heck-Mizoroki Coupling

The Heck reaction is a powerful tool for the formation of C-C bonds by coupling an unsaturated halide with an alkene.[9][10][11]

Experimental Protocol:

  • To a mixture of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate (1.0 eq), an alkene (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), and a phosphine ligand (e.g., P(o-tolyl)₃, 0.1 eq) in a suitable solvent (e.g., DMF or NMP), add a base (e.g., Et₃N or K₂CO₃, 2.0 eq).

  • Degas the mixture and heat under an inert atmosphere at 100-120 °C.

  • Monitor the reaction by TLC. After completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12][13][14][15][16]

Experimental Protocol:

  • To a solution of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) co-catalyst (e.g., CuI, 0.05 eq), and a base (e.g., Et₃N or diisopropylamine).

  • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Partition the residue between water and an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Illustrative Data for Cross-Coupling Reactions (Starting from a Bromo-derivative):

ReactionCoupling PartnerCatalyst SystemProduct TypeYield (%)
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, K₂CO₃Biaryl70-90 (Estimated)
Heck-MizorokiAlkenePd(OAc)₂, P(o-tolyl)₃, Et₃NAlkenylated Benzothiophene60-80 (Estimated)
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂, CuI, Et₃NAlkynylated Benzothiophene70-90 (Estimated)

Note: The yields are estimations based on similar reactions and would require experimental optimization.

Visualizations

Signaling Pathway for Functionalization

G cluster_0 This compound cluster_1 Electrophilic Aromatic Substitution cluster_2 Palladium-Catalyzed Cross-Coupling cluster_3 Functionalized Products start Starting Material Halogenation Halogenation (e.g., Bromination) start->Halogenation NBS Nitration Nitration start->Nitration HNO₃/H₂SO₄ Acylation Friedel-Crafts Acylation start->Acylation RCOCl/AlCl₃ Halogenated Halogenated Derivatives Halogenation->Halogenated Nitro Nitro Derivatives Nitration->Nitro Acylated Acylated Derivatives Acylation->Acylated Suzuki Suzuki-Miyaura Coupling Biaryl Biaryl Derivatives Suzuki->Biaryl Heck Heck-Mizoroki Coupling Alkenylated Alkenylated Derivatives Heck->Alkenylated Sonogashira Sonogashira Coupling Alkynylated Alkynylated Derivatives Sonogashira->Alkynylated Halogenated->Suzuki Arylboronic Acid Halogenated->Heck Alkene Halogenated->Sonogashira Terminal Alkyne

Caption: Functionalization pathways for the benzothiophene core.

Experimental Workflow for a Suzuki-Miyaura Coupling Reaction

G cluster_workflow Suzuki-Miyaura Coupling Workflow A 1. Combine Reactants: - Bromo-benzothiophene - Arylboronic Acid - Pd Catalyst - Base B 2. Add Solvent & Degas A->B C 3. Heat Reaction (80-100 °C) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Work-up: - Quench with Water - Extract with Organic Solvent D->E Complete F 6. Purification: - Column Chromatography E->F G 7. Characterization: - NMR, MS, etc. F->G

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Conclusion

The functionalization of this compound provides access to a wide array of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this document serve as a guide for researchers to explore the chemical space around this promising scaffold. It is important to note that the provided reaction conditions and yields are illustrative and may require optimization for specific substrates and desired outcomes.

References

Application Notes and Protocols for the Esterification of 5-fluoro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-fluoro-1-benzothiophene-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active molecules. The esterification of the carboxylic acid group is a critical step in the synthesis of derivatives with modified physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which can significantly impact their pharmacological profiles. This document provides detailed experimental protocols for the esterification of 5-fluoro-1-benzothiophene-2-carboxylic acid using three common and effective methods: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Quantitative Data Summary

The selection of an esterification method depends on the substrate's sensitivity, the steric hindrance of the alcohol, and the desired reaction conditions. The following table summarizes typical quantitative data for these methods, extrapolated from general principles for aromatic carboxylic acids.

MethodAlcohol TypeCatalyst/ReagentsSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Fischer-Speier Primary, SecondaryH₂SO₄, TsOHExcess AlcoholReflux4 - 2460 - 95
Steglich Primary, Secondary, TertiaryDCC, DMAPCH₂Cl₂Room Temp2 - 1275 - 95
Mitsunobu Primary, SecondaryPPh₃, DIAD/DEADTHF, Dioxane0 to Room Temp1 - 670 - 90

Note: Yields are highly dependent on the specific alcohol and reaction conditions.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This method is a classic acid-catalyzed esterification suitable for simple primary and secondary alcohols.[1][2][3][4] It is often carried out using an excess of the alcohol as the solvent to drive the equilibrium towards the product.[1][2]

Materials:

  • 5-fluoro-1-benzothiophene-2-carboxylic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

Procedure:

  • To a round-bottom flask, add 5-fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq).

  • Add a large excess of the desired alcohol (e.g., 20-50 eq), which will also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or p-toluenesulfonic acid.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Steglich Esterification

The Steglich esterification is a mild method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5][6][7][8] This method is particularly useful for sterically hindered alcohols and acid-sensitive substrates.[5][7]

Materials:

  • 5-fluoro-1-benzothiophene-2-carboxylic acid

  • Alcohol (primary, secondary, or tertiary)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 5-fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous CH₂Cl₂ dropwise to the cooled mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-12 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold CH₂Cl₂.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by column chromatography.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry at the alcohol carbon.[9][10] It proceeds under mild, neutral conditions.[11]

Materials:

  • 5-fluoro-1-benzothiophene-2-carboxylic acid

  • Primary or secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a solution of 5-fluoro-1-benzothiophene-2-carboxylic acid (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution. A color change and/or precipitate formation may be observed.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 1-6 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic solution with saturated NaHCO₃ solution and brine to remove any unreacted acid and water-soluble byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product will contain triphenylphosphine oxide and the reduced hydrazide byproduct, which can be removed by column chromatography to yield the pure ester.

Visualizations

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start_acid 5-Fluoro-1-benzothiophene- 2-carboxylic Acid reaction Esterification (e.g., Fischer, Steglich, Mitsunobu) start_acid->reaction start_alcohol Alcohol (R-OH) start_alcohol->reaction workup Aqueous Work-up (Washing, Extraction) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Purified Ester purification->product

Caption: Experimental workflow for the esterification of 5-fluoro-1-benzothiophene-2-carboxylic acid.

Method_Comparison cluster_fischer Characteristics cluster_steglich Characteristics cluster_mitsunobu Characteristics center Esterification of 5-Fluoro-1-benzothiophene- 2-carboxylic Acid fischer Fischer Esterification center->fischer Strong Acid Catalyst steglich Steglich Esterification center->steglich DCC, DMAP mitsunobu Mitsunobu Reaction center->mitsunobu PPh3, DEAD/DIAD f_pros Pros: - Inexpensive reagents - Simple procedure f_cons Cons: - Harsh conditions (acid, heat) - Equilibrium reaction s_pros Pros: - Mild conditions - High yields - Good for hindered alcohols s_cons Cons: - Stoichiometric byproduct (DCU) - DCC is an allergen m_pros Pros: - Very mild, neutral conditions - Inversion of stereochemistry m_cons Cons: - Stoichiometric byproducts - Purification can be challenging

Caption: Comparison of common esterification methods for 5-fluoro-1-benzothiophene-2-carboxylic acid.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 5-fluoro-1-benzothiophene-2-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the condensation of a substituted o-halobenzaldehyde with a thioglycolate ester. Specifically, the reaction of 2,5-difluorobenzaldehyde with methyl thioglycolate in the presence of a suitable base is a likely pathway. This approach is analogous to established procedures for similar fluorinated benzothiophene carboxylates.

Q2: What are the critical parameters to control for maximizing the yield?

Several parameters are crucial for maximizing the yield of the target compound:

  • Purity of Starting Materials: Ensure the use of high-purity 2,5-difluorobenzaldehyde and methyl thioglycolate. Impurities can lead to side reactions and lower yields.

  • Base Selection: The choice of base is critical. Common bases for this type of condensation include potassium carbonate (K₂CO₃), sodium methoxide (NaOMe), and triethylamine (Et₃N). The strength and stoichiometry of the base can significantly impact the reaction rate and yield.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. While heating is generally required to drive the reaction to completion, excessive temperatures can lead to decomposition of reactants or products. Optimization of the temperature is often necessary.[1]

  • Solvent: Anhydrous polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are typically used to facilitate the reaction. The choice of solvent can influence reaction rates and yields.[1]

  • Exclusion of Moisture: The reaction should be carried out under anhydrous conditions, as the presence of water can lead to unwanted side reactions and hydrolysis of the ester.

Q3: What are the typical side products I should expect, and how can I minimize them?

Potential side products in this synthesis may include:

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the crude product.

  • Over-alkylation or Di-substituted Products: While less common in this specific reaction, the possibility of multiple additions exists.

  • Hydrolysis Product: Presence of water can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-fluoro-1-benzothiophene-2-carboxylic acid.

  • Isomeric Products: Depending on the starting materials and reaction conditions, the formation of other positional isomers is a possibility, although the directing effects of the substituents make the desired product favorable.

To minimize these side products, it is essential to optimize reaction conditions, including reaction time, temperature, and stoichiometry of reagents, and to ensure anhydrous conditions.

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps & Solutions
Low or No Product Yield 1. Inactive or impure starting materials. 2. Incorrect reaction temperature. 3. Inappropriate base or solvent. 4. Presence of moisture.1. Verify the purity of 2,5-difluorobenzaldehyde and methyl thioglycolate using analytical techniques like NMR or GC-MS. 2. Optimize the reaction temperature. Start with a moderate temperature (e.g., 60-80 °C) and adjust as needed while monitoring the reaction progress by TLC.[1] 3. Screen different bases (e.g., K₂CO₃, NaOMe) and solvents (e.g., DMF, DMSO) to find the optimal combination.[1] 4. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products (as seen on TLC/GC-MS) 1. Non-optimal reaction temperature or time. 2. Incorrect stoichiometry of reagents.1. Lowering the reaction temperature may improve selectivity. Monitor the reaction over time to determine the optimal endpoint and avoid the formation of degradation products.[1] 2. Carefully control the molar ratios of the reactants and the base.
Product is an Oil and Difficult to Purify 1. Presence of impurities. 2. Inherent property of the product.1. Purify the crude product using column chromatography on silica gel. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) is often effective. 2. If the product is inherently an oil, try to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or triturating with a non-polar solvent like hexane.
Hydrolysis of the Ester Group Presence of water in the reaction mixture or during workup.1. Use anhydrous solvents and reagents. 2. During the workup, avoid prolonged exposure to acidic or basic aqueous solutions.

Data Presentation

Table 1: Illustrative Data on the Effect of Reaction Conditions on Yield

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃DMF60465
2K₂CO₃DMF80275
3K₂CO₃DMSO80272
4NaOMeTHF60655
5Et₃NDMF80440

Note: This data is illustrative and serves as a starting point for optimization. Actual results may vary.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of ethyl 6-fluorobenzo[b]thiophene-2-carboxylate.[2]

Materials:

  • 2,5-Difluorobenzaldehyde

  • Methyl thioglycolate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,5-difluorobenzaldehyde (1.0 eq), methyl thioglycolate (1.2 eq), and anhydrous DMF.

  • Addition of Base: Add potassium carbonate (1.5 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.

Mandatory Visualization

Synthesis_Pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions 2_5_Difluorobenzaldehyde 2,5-Difluorobenzaldehyde Methyl_Thioglycolate Methyl Thioglycolate Reaction_Step Condensation/ Cyclization Methyl_Thioglycolate->Reaction_Step + Base K₂CO₃ Base->Reaction_Step Solvent DMF Solvent->Reaction_Step Temperature 80 °C Temperature->Reaction_Step Product Product Reaction_Step->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Check_Conditions Review Reaction Conditions (Temp, Time, Base, Solvent) Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Anhydrous Verify Anhydrous Conditions Anhydrous_OK Anhydrous? Check_Anhydrous->Anhydrous_OK Conditions_OK->Check_Anhydrous Yes Optimize_Conditions Systematically Optimize Conditions (see Table 1) Conditions_OK->Optimize_Conditions No Dry_System Dry Glassware & Solvents, Use Inert Atmosphere Anhydrous_OK->Dry_System No Re-run Re-run Experiment Anhydrous_OK->Re-run Yes Optimize_Conditions->Re-run Dry_System->Re-run Check_Purity Check_Purity Purity_OK Purity_OK Check_Purity->Purity_OK Purity_OK->Check_Conditions Yes Purify_SM Purify_SM Purity_OK->Purify_SM No Purify_SM->Re-run

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Synthesis of Fluorinated Benzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated benzothiophenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of these important compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the electrophilic fluorination of benzothiophenes?

A1: During the electrophilic fluorination of benzothiophenes, several side reactions can occur, leading to a mixture of products and reduced yield of the desired fluorinated compound. The most common side reactions include:

  • Formation of Regioisomers: Electrophilic attack can occur at different positions of the benzothiophene ring, leading to a mixture of constitutional isomers. The regioselectivity is influenced by the substituents already present on the ring and the reaction conditions.

  • Over-fluorination: The desired monofluorinated product can undergo further fluorination to yield di- or even tri-fluorinated byproducts, especially if the fluorinating agent is highly reactive or used in excess.

  • Dearomatization: In some cases, the aromaticity of the benzothiophene ring can be lost, leading to non-aromatic fluorinated products. This is a more significant issue with highly reactive fluorinating agents or electron-rich benzothiophene substrates.

  • C-S Bond Cleavage: A minor but possible side reaction is the cleavage of the carbon-sulfur bond in the thiophene ring, which can lead to the formation of benzoyl fluoride and other degradation products.

  • Formation of Biaryl Byproducts: Under certain conditions, coupling of two benzothiophene molecules can occur, resulting in the formation of biaryl impurities.

Q2: What are the typical side reactions encountered in the nucleophilic fluorination of halo-benzothiophenes?

A2: Nucleophilic fluorination of halo-benzothiophenes (e.g., bromo- or iodo-benzothiophenes) typically involves the displacement of the halide with a fluoride ion. Common side reactions include:

  • Protodehalogenation: The starting halo-benzothiophene can be reduced, replacing the halogen atom with a hydrogen atom. This is a common side reaction in metal-catalyzed fluorination reactions.[1]

  • Formation of Constitutional Isomers: If the starting material has multiple halogen substituents, incomplete or selective substitution can lead to a mixture of partially fluorinated isomers. The basicity of fluoride salts can also lead to mixtures of constitutional isomers in some cases.[1]

  • Elimination Reactions: While less common for aromatic systems, under harsh reaction conditions, elimination reactions can occur, especially if there are susceptible side chains on the benzothiophene ring.

  • Hydrodehalogenation: This is a specific type of protodehalogenation where a hydrogen atom replaces the halogen, and it can make purification of the desired aryl fluoride challenging.[1]

Q3: How can I improve the regioselectivity of fluorination on a substituted benzothiophene?

A3: Improving regioselectivity is a key challenge. Several strategies can be employed:

  • Choice of Fluorinating Agent: The reactivity and steric bulk of the fluorinating agent can influence the position of attack. Milder and bulkier reagents may offer higher selectivity.

  • Directing Groups: Introducing a directing group on the benzothiophene ring can guide the electrophile to a specific position. The directing group can be removed in a subsequent step if necessary.

  • Reaction Conditions: Optimization of solvent, temperature, and reaction time can significantly impact regioselectivity.

  • Catalyst Selection: In metal-catalyzed reactions, the choice of ligand and metal center can have a profound effect on the regioselectivity of the fluorination.

Q4: My fluorination reaction is giving a very low yield. What are the potential causes?

A4: Low yields in fluorination reactions can stem from several factors:

  • Decomposition of Starting Material or Product: Benzothiophene derivatives can be sensitive to harsh reaction conditions (e.g., strong acids, high temperatures), leading to degradation.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of the fluorinating agent or catalyst.

  • Moisture: Many fluorinating agents are sensitive to moisture, which can lead to their decomposition and a decrease in reactivity.

  • Competing Side Reactions: The formation of significant amounts of the side products listed above will naturally lower the yield of the desired product.

Troubleshooting Guides

This section provides troubleshooting for specific issues you might encounter during your experiments.

Issue 1: Low or No Product Yield in Electrophilic Fluorination
Symptom Possible Cause Troubleshooting Suggestion
Low to no conversion of starting material 1. Inactive Fluorinating Agent: Reagents like Selectfluor™ or N-Fluorobenzenesulfonimide (NFSI) can degrade if not stored properly. 2. Low Reaction Temperature: The activation energy for the reaction may not be reached. 3. Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting solubility or reactivity.1. Use a fresh batch of the fluorinating agent and ensure it is stored under anhydrous conditions. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. 3. Screen different anhydrous, non-nucleophilic solvents such as acetonitrile, dichloromethane, or DMF.
Significant formation of dark, insoluble material (tar) 1. Decomposition of the Benzothiophene Ring: The reaction conditions are too harsh, leading to degradation. 2. Reaction with Solvent: Some electrophilic fluorinating agents can react exothermically with certain solvents.1. Lower the reaction temperature and consider using a milder fluorinating agent. 2. Ensure the chosen solvent is compatible with the fluorinating agent under the reaction conditions.
Multiple spots on TLC/LC-MS, none of which is the major product 1. Multiple Side Reactions Occurring: A combination of issues like poor regioselectivity, over-fluorination, and degradation.1. Re-evaluate the entire reaction setup. Start with milder conditions (lower temperature, less reactive fluorinating agent) and systematically optimize each parameter (solvent, temperature, stoichiometry).
Issue 2: Poor Regioselectivity in Electrophilic Fluorination
Symptom Possible Cause Troubleshooting Suggestion
Formation of a mixture of constitutional isomers 1. Similar Reactivity of Multiple Ring Positions: The electronic and steric effects of the substituents do not sufficiently differentiate the reactivity of the C-H bonds on the ring. 2. Harsh Reaction Conditions: Higher temperatures can lead to a loss of selectivity.1. Modify the substrate by introducing a directing group to favor substitution at a specific position. 2. Lower the reaction temperature. 3. Use a bulkier fluorinating agent that may be more sensitive to steric hindrance.
Issue 3: Presence of Over-fluorinated Byproducts
Symptom Possible Cause Troubleshooting Suggestion
Detection of di- or tri-fluorinated products by MS 1. Excess of Fluorinating Agent: Using a large excess of the fluorinating agent can drive the reaction towards multiple fluorinations. 2. High Reactivity of the Monofluorinated Product: The introduction of the first fluorine atom may not sufficiently deactivate the ring towards further electrophilic attack.1. Reduce the stoichiometry of the fluorinating agent to 1.0-1.2 equivalents. 2. Monitor the reaction carefully and stop it once the desired monofluorinated product is the major component. 3. Consider a less reactive fluorinating agent.
Issue 4: Low Yield in Nucleophilic Fluorination of Halo-benzothiophenes
Symptom Possible Cause Troubleshooting Suggestion
Significant amount of starting material remains 1. Low Reactivity of the Halo-benzothiophene: The C-X bond is not sufficiently activated towards nucleophilic attack. 2. Inactive Fluoride Source: Anhydrous conditions are crucial for many fluoride salts (e.g., KF, CsF) to be effective.1. If applicable, add an electron-withdrawing group to the benzothiophene ring to activate the C-X bond. 2. Ensure the fluoride salt is thoroughly dried before use. Consider using a phase-transfer catalyst to enhance the nucleophilicity of the fluoride ion.
Protodehalogenated byproduct is the major product 1. Presence of a Hydrogen Source: Trace amounts of water or other protic species in the reaction mixture. 2. Reaction Mechanism: Some catalytic cycles can favor protodehalogenation.1. Use rigorously dried solvents and reagents and perform the reaction under an inert atmosphere. 2. Optimize the catalyst system (ligand, metal) and reaction conditions to disfavor the protodehalogenation pathway.

Data on Side Reactions

The following table summarizes quantitative data on side reactions observed in the fluorination of thiophene derivatives, which can be analogous to benzothiophene systems.

ReactionDesired ProductSide Product(s)Yield of Desired ProductYield of Side Product(s)Reference
Pd-Catalyzed Fluorination of 3-Bromothiophenes3-FluorothiophenesRegioisomersLowNot specifiedN/A
Cu-mediated [¹⁸F]Fluorination of an Aryl Boronic Acid[¹⁸F]FluoroareneProtodeboronated byproduct61 ± 8%10–20%[2]

Experimental Protocols

Protocol 1: Electrophilic Fluorination of a Benzothiophene Derivative using Selectfluor™

This protocol describes a general procedure for the electrophilic fluorination of a benzothiophene derivative.

Materials:

  • Substituted Benzothiophene (1.0 eq)

  • Selectfluor™ (1.1 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Argon or Nitrogen gas

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the substituted benzothiophene (1.0 eq) in anhydrous acetonitrile.

  • Add Selectfluor™ (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed or maximum conversion to the desired product is observed, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired fluorinated benzothiophene.

Protocol 2: Nucleophilic Fluorination of a 2-Bromobenzothiophene using KF

This protocol outlines a general procedure for the nucleophilic fluorination of a 2-bromobenzothiophene.

Materials:

  • 2-Bromobenzothiophene (1.0 eq)

  • Spray-dried Potassium Fluoride (KF) (2.0 eq)

  • Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide) (0.1 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Sulfolane)

  • Argon or Nitrogen gas

  • Silica gel for column chromatography

  • Hexane and Dichloromethane for elution

Procedure:

  • In a flame-dried flask under an inert atmosphere, add spray-dried potassium fluoride (2.0 eq) and the phase-transfer catalyst (0.1 eq).

  • Add the anhydrous polar aprotic solvent and stir the suspension.

  • Add the 2-bromobenzothiophene (1.0 eq) to the mixture.

  • Heat the reaction mixture to a high temperature (e.g., 150-200 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Electrophilic_Fluorination_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways A Benzothiophene B Arenium Ion Intermediate A->B + F+ (e.g., Selectfluor) D Isomeric Arenium Ion A->D + F+ (attack at different position) C Fluorinated Benzothiophene B->C - H+ G Dearomatized Product B->G Rearrangement / Further Reaction F Di-fluorinated Product C->F + F+ E Regioisomeric Fluorinated Product D->E - H+

Caption: Reaction pathways in the electrophilic fluorination of benzothiophene.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Conversion Check Starting Material Conversion (TLC/LC-MS) Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete Complete Complete Conversion Check_Conversion->Complete Troubleshoot_Incomplete Increase Temp/Time Check Reagent Activity Incomplete->Troubleshoot_Incomplete Analyze_Byproducts Analyze Byproduct Profile (MS) Complete->Analyze_Byproducts Degradation Significant Degradation? Analyze_Byproducts->Degradation Side_Reactions Major Side Products? Analyze_Byproducts->Side_Reactions Degradation->Side_Reactions No Troubleshoot_Degradation Lower Temperature Use Milder Reagents Degradation->Troubleshoot_Degradation Yes Troubleshoot_Side_Reactions Optimize Selectivity (Solvent, Catalyst, etc.) Side_Reactions->Troubleshoot_Side_Reactions Yes Purification_Issue Purification Issues Side_Reactions->Purification_Issue No

Caption: A logical workflow for troubleshooting low yields in fluorination reactions.

References

Technical Support Center: Purification of Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of benzothiophene derivatives.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of benzothiophene derivatives.

Column Chromatography Troubleshooting

Question: My benzothiophene derivative is not separating well on the silica gel column, and I'm getting mixed fractions. What should I do?

Answer:

Poor separation during column chromatography can be due to several factors. Here is a systematic approach to troubleshoot this issue:

  • Optimize Your Solvent System: The most critical factor is the choice of eluent.[1]

    • Polarity: Benzothiophene derivatives are often purified using a non-polar stationary phase like silica gel with a mobile phase of increasing polarity. Common solvent systems include mixtures of hexane and ethyl acetate (EtOAc) or hexane and diethyl ether.[1] If your compounds are eluting too quickly (high Rf on TLC), decrease the polarity of your solvent system (e.g., from 10% EtOAc in hexane to 5% EtOAc in hexane). If they are not moving from the baseline, increase the polarity.

    • TLC Analysis: Before running a column, always perform a thorough TLC analysis with different solvent systems. Aim for a solvent system that gives your desired compound an Rf value between 0.2 and 0.4 and good separation from impurities.

  • Proper Column Packing: An improperly packed column will lead to channeling and poor separation.

    • Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally recommended.[1]

  • Sample Loading: The way you load your sample onto the column significantly impacts the separation.

    • Minimize Volume: Dissolve your crude product in the minimum amount of a suitable solvent, preferably the initial eluent.[1]

    • Dry Loading: For better resolution, especially if your compound is not very soluble in the initial eluent, consider dry loading. Dissolve your crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and then carefully add this to the top of your column.[1]

  • Elution Technique:

    • Gradient Elution: A gradual increase in the polarity of the eluent (gradient elution) is often more effective than using a single solvent system (isocratic elution), especially for separating compounds with close polarities.[1]

Recrystallization Troubleshooting

Question: I am trying to purify my solid benzothiophene derivative by recrystallization, but I am getting a low yield or no crystals are forming. What could be the problem?

Answer:

Recrystallization is an excellent technique for purifying solid compounds, but its success depends on several factors. Here’s how to troubleshoot common issues:

  • Solvent Selection is Key: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.

    • For benzothiophene and its derivatives, mixtures of an alcohol (like isopropyl or isobutyl alcohol) and water are often effective.[2]

    • Experiment with different solvent systems on a small scale before committing your entire batch.

  • Inducing Crystallization: If crystals do not form upon cooling, you can try the following:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal nucleation.

    • Seeding: Add a tiny crystal of the pure compound to the solution to act as a nucleus for crystal growth.

    • Reduce Volume: If you have used too much solvent, you can evaporate some of it to increase the concentration of your compound and then try cooling again. The amount of solvent used should ideally be 1 to 6 times the weight of the crude material.[2]

    • Cooling Slowly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

  • Low Yield:

    • Solvent Amount: Using too much solvent is a common cause of low yield, as more of your compound will remain dissolved in the mother liquor.[2]

    • Water Concentration: In alcohol-water systems, a higher water concentration can improve recovery, but it may decrease purity. A water concentration of 5-20 wt% in alcohol is a good starting point.[2]

    • Initial Purity: The purity of your starting material can affect the final yield. A higher initial purity generally leads to a better yield of the final product.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying benzothiophene derivatives?

A1: The two most common and effective methods for the purification of benzothiophene derivatives are column chromatography and recrystallization.[1] Column chromatography is highly versatile for separating the desired product from byproducts and unreacted starting materials, while recrystallization is excellent for purifying solid products.[1]

Q2: What is a typical solvent system for column chromatography of benzothiophene derivatives?

A2: A common and effective solvent system is a mixture of hexane and ethyl acetate (EtOAc).[1] The purification often starts with a low polarity eluent, such as 100% hexane, and the polarity is gradually increased by adding more ethyl acetate.[1] For example, a gradient from 100% hexane to a 95:5 mixture of hexane:EtOAc is often effective.[1]

Q3: How can I monitor the fractions collected from my column?

A3: The composition of the collected fractions should be monitored using Thin Layer Chromatography (TLC).[1] Spot a small amount from each fraction onto a TLC plate and develop it in the solvent system used for the column. This will allow you to identify which fractions contain your pure product.

Q4: What is a recommended solvent system for the recrystallization of benzothiophene?

A4: An effective method, particularly for industrial applications, uses a mixture of a C1-C8 alcohol (such as isopropyl or isobutyl alcohol) and water.[2] The concentration of water is typically in the range of 5 to 20 wt%.[2]

Q5: My crude product is an oil. Can I still use recrystallization?

A5: If your crude product is an oil, it may be an indication of significant impurities or that the melting point of your compound is below room temperature. You can try to induce crystallization from a suitable solvent at a very low temperature. However, column chromatography is generally the preferred method for purifying oils.

Data Presentation

Table 1: Recrystallization Conditions for Benzothiophene

ParameterRecommended Range/ValueImpact on PurificationReference
Solvent System C1-C8 Alcohol (e.g., Isopropyl alcohol) + WaterA mixed solvent system is often more effective than a single solvent.[2]
Water Concentration 5 - 20 wt% in alcoholHigher water concentration can improve recovery but may lower purity.[2]
Solvent to Solute Ratio 1 - 6 (weight of solvent / weight of crude benzothiophene)Using too much solvent reduces yield; too little reduces purity.[2]
Initial Purity Preferably ≥ 50%, ideally ≥ 70%Higher starting purity leads to a better yield of the final product.[2]

Experimental Protocols

Protocol 1: Column Chromatography of a Benzothiophene Derivative
  • Slurry Preparation: In a beaker, add silica gel (230-400 mesh) to your initial, low-polarity eluent (e.g., 100% hexane). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until it is just above the silica bed.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude benzothiophene derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.[1]

  • Elution:

    • Carefully add your eluent to the column.

    • Begin eluting with the initial low-polarity solvent.

    • Gradually increase the polarity of the eluent as needed (e.g., by slowly increasing the percentage of ethyl acetate in hexane).[1]

  • Fraction Collection and Analysis:

    • Collect the eluate in separate fractions.

    • Monitor the composition of the fractions using TLC.

    • Combine the fractions containing the pure product.[1]

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified benzothiophene derivative.[1]

Protocol 2: Recrystallization of a Benzothiophene Derivative
  • Dissolution: Place the crude solid benzothiophene derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent system (e.g., a 9:1 mixture of isopropyl alcohol and water).

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. If some solid remains, add a small amount of additional solvent until a clear solution is obtained.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, for example, by leaving them under vacuum in the Büchner funnel for a period or by transferring them to a watch glass to air dry.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Benzothiophene Derivative is_solid Is the product a solid? start->is_solid column Column Chromatography is_solid->column No recrystallization Recrystallization is_solid->recrystallization Yes analysis Purity Check (TLC, NMR, etc.) column->analysis recrystallization->analysis pure_product Pure Benzothiophene Derivative analysis->pure_product

Caption: General workflow for the purification of benzothiophene derivatives.

troubleshooting_workflow start Poor Separation in Column Chromatography check_tlc Re-evaluate TLC with different solvent systems? start->check_tlc optimize_solvent Optimize eluent polarity check_tlc->optimize_solvent Yes check_packing Is the column packed correctly? check_tlc->check_packing No optimize_solvent->check_packing repack_column Repack the column carefully check_packing->repack_column No check_loading How was the sample loaded? check_packing->check_loading Yes repack_column->check_loading dry_load Use dry loading method for better resolution check_loading->dry_load Wet gradient Consider using a gradient elution check_loading->gradient Dry dry_load->gradient solution Improved Separation gradient->solution

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Optimizing Cyclization Reactions of Thiophenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common issues encountered during the intramolecular cyclization of thiophenols.

Frequently Asked Questions (FAQs)

Q1: What are the general starting points for catalyst and solvent selection in a thiophenol cyclization reaction?

A1: The choice of catalyst and solvent is critical and depends on the specific transformation you are trying to achieve (e.g., synthesis of benzothiophenes, thieno[2,3-b]pyridines, etc.).

  • Catalysts : Palladium catalysts, such as Palladium(II) acetate (Pd(OAc)₂), are widely used, often in combination with ligands and co-oxidants like copper salts for oxidative cyclizations. For greener, metal-free alternatives, molecular iodine (I₂) has proven effective in catalyzing cascade reactions.[1][2][3] Base catalysts like triethylamine or magnesium oxide (MgO) are also employed in certain syntheses.

  • Solvents : The polarity of the solvent can significantly influence reaction efficiency. Polar aprotic solvents like DMSO and DMF are common for palladium-catalyzed reactions. However, studies have also shown that polar solvents such as ethanol can lead to superior results in other systems.[1] Some modern protocols, particularly those using iodine, can be performed under solvent-free conditions, offering a significant green chemistry advantage.[2][3]

Q2: My thiophenol starting material is prone to oxidation. How can I prevent the formation of disulfides?

A2: The oxidation of thiols to disulfides is the most common side reaction. This is primarily caused by exposure to atmospheric oxygen. To mitigate this, several strategies can be employed:

  • Inert Atmosphere : Always run your reactions under an inert atmosphere, such as nitrogen or argon. This is the most effective way to prevent oxygen-mediated oxidation.

  • Degas Solvents : Before use, thoroughly degas all solvents and solutions by bubbling an inert gas through them or by using a freeze-pump-thaw technique.

  • Control pH : The rate of disulfide formation is pH-dependent. The deprotonated thiolate anion (RS⁻), which is more prevalent at pH values above the thiol's pKa (~8.5), is more readily oxidized. Maintaining a pH between 6.5 and 7.5 can help keep the thiol protonated and minimize oxidation.

  • Use of Reducing Agents : If disulfide formation is still an issue, consider adding a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to your purification or storage buffers.

Q3: How can I monitor the progress of my cyclization reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring reaction progress. Staining with potassium permanganate (KMnO₄) is often effective for visualizing thiophenol derivatives. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy of a crude reaction sample can also provide definitive evidence of product formation and consumption of starting materials.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps & Recommendations
Suboptimal Reaction Conditions Systematically screen reaction parameters. Small-scale trial reactions are highly recommended. Key parameters to adjust include: Temperature : Some reactions require heating (e.g., 110-130 °C for certain Pd-catalyzed cyclizations), while others proceed at room temperature. Reaction Time : Monitor the reaction to determine the optimal duration; prolonged heating can sometimes lead to product degradation. Concentration : Adjust the concentration of reactants as it can influence reaction kinetics.
Impure Reagents or Solvents Use reagents and solvents of appropriate purity. Ensure solvents are anhydrous if the reaction is moisture-sensitive. Impurities can poison catalysts or lead to side reactions.
Catalyst Inactivity Ensure the catalyst is active. For palladium catalysts, ensure proper handling to avoid deactivation. For base catalysts like MgO, using a high surface area or nanocrystalline form can dramatically improve performance.
Atmospheric Contamination If the reaction is sensitive to air or moisture, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).
Inefficient Mixing In heterogeneous reactions (e.g., using a solid-supported catalyst), ensure the stirring rate is adequate to overcome mass transfer limitations.

Problem 2: Formation of Multiple Products/Impurities

Possible Cause Troubleshooting Steps & Recommendations
Disulfide Formation This is the most common side product. Solution : Implement the strategies outlined in FAQ Q2, primarily by ensuring a strictly inert atmosphere.
Dehalogenated Arene Byproducts In palladium-catalyzed cross-coupling reactions involving aryl halides, reductive dehalogenation can be a competing pathway. Solution : This may be influenced by the choice of ligand and base. Screening different ligands or using a milder base could minimize this side reaction.
Oxidized Alcohol Byproducts If your substrate contains alcohol functionalities, they may be oxidized under certain oxidative cyclization conditions. Solution : Protect the alcohol group prior to the cyclization reaction using a suitable protecting group (e.g., silyl ether).
Product Decomposition The desired heterocyclic product may be unstable under the reaction or workup conditions. Solution : Monitor the reaction by TLC or LC-MS to check for product degradation over time. If degradation is observed, consider running the reaction at a lower temperature or for a shorter duration. Modify the workup procedure to be milder (e.g., avoid strong acids/bases).

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from optimization studies for the synthesis of benzothiophene derivatives.

Table 1: Optimization of Pd-Catalyzed Synthesis of 2-Substituted Benzothiophene Reaction: 2-Iodothiophenol + Phenylacetylene → 2-Phenylbenzo[b]thiophene

EntryPd Catalyst (mol%)Ligand (mol%)Additive (equiv.)Temperature (°C)Yield (%)
1Pd(OAc)₂ (10)TMEDA (20)AgTFA (1.1)11078
2Pd(OAc)₂ (15) TMEDA (20) AgTFA (1.1) 110 87
3Pd(OAc)₂ (20)TMEDA (20)AgTFA (1.1)11085
4Pd(OAc)₂ (15)NoneAgTFA (1.1)11045
5PdCl₂ (15)TMEDA (20)AgTFA (1.1)11065
6Pd(OAc)₂ (15)TMEDA (20)AgTFA (1.1)10072
7Pd(OAc)₂ (15)TMEDA (20)AgTFA (1.1)12081

Data adapted from a study on Pd-catalyzed coupling reactions. The optimal conditions found were 15 mol% Pd(OAc)₂, 20 mol% TMEDA, and 1.1 equiv. AgTFA in DMF at 110 °C.

Table 2: Influence of Base Catalyst on Thieno[2,3-b]pyridine Synthesis Reaction: Multicomponent reaction involving thiophenol.

EntryCatalystTime (h)Yield (%)
1Triethylamine444
2HSA-MgO365
3Nanosized MgO 3 75

Data adapted from a study on the cascade synthesis of thieno[2,3-b]pyridines. Nanosized MgO was found to be the most effective catalyst.[4]

Experimental Protocols

Protocol 1: Gram-Scale Palladium-Catalyzed Synthesis of 2-Phenylbenzo[b]thiophene

This protocol is based on an optimized procedure for the coupling of 2-iodothiophenol and phenylacetylene.

Materials:

  • 2-Iodothiophenol (10.0 mmol, 2.36 g)

  • Phenylacetylene (40.0 mmol, 4.08 g, 4.4 mL)

  • Palladium(II) acetate (Pd(OAc)₂, 1.5 mmol, 337 mg)

  • N,N,N′,N′-Tetramethylethylenediamine (TMEDA, 2.0 mmol, 232 mg, 0.3 mL)

  • Silver trifluoroacetate (AgTFA, 11.0 mmol, 2.43 g)

  • Anhydrous Dimethylformamide (DMF, 40 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • To a 50 mL one-necked flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodothiophenol, phenylacetylene, Pd(OAc)₂, TMEDA, and AgTFA.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add anhydrous DMF (40 mL) to the flask via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours under the inert atmosphere.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-phenylbenzo[b]thiophene.

Protocol 2: Iodine-Catalyzed Synthesis of Benzothiophene (Metal- and Solvent-Free)

This protocol describes a greener synthesis of benzothiophenes from substituted thiophenols and alkynes.[2][3]

Materials:

  • Substituted Thiophenol (0.5 mmol)

  • Alkyne (0.75 mmol)

  • Molecular Iodine (I₂, 0.05 mmol, 12.7 mg)

  • Di-tert-butyl peroxide (DTBP, 2.5 mmol)

  • Nitrogen or Argon gas supply

Procedure:

  • To a sealed reaction tube equipped with a magnetic stir bar, add the substituted thiophenol, the alkyne, molecular iodine, and DTBP.

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Heat the reaction mixture to 110 °C and stir for 18 hours.

  • After 18 hours, cool the reaction mixture to room temperature.

  • Dilute the crude mixture with ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to quench the excess iodine.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired benzothiophene derivative.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Starting Materials (Thiophenol, Alkyne, etc.) reagents Prepare Catalyst, Solvent & Reagents start->reagents Weigh setup Set up Reaction under Inert Atmosphere reagents->setup Combine monitor Heat & Stir Monitor by TLC/LC-MS setup->monitor Run workup Quench & Aqueous Workup (Extraction) monitor->workup Reaction Complete purify Column Chromatography workup->purify Crude Product product Isolated Pure Product purify->product

Caption: General experimental workflow for thiophenol cyclization.

Troubleshooting_Flowchart start Low Yield or Impure Product Observed check_purity Verify Purity of Starting Materials & Solvents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions Purity OK purify_reagents Action: Purify/Dry Reagents & Solvents check_purity->purify_reagents Impure analyze_crude Analyze Crude Product (NMR, LC-MS) check_conditions->analyze_crude Conditions OK optimize_conditions Action: Systematically Optimize Parameters check_conditions->optimize_conditions Suboptimal identify_byproducts Identify Side Products (e.g., Disulfide) analyze_crude->identify_byproducts Byproducts Present implement_prevention Action: Implement Preventative Measures (e.g., Inert Gas) identify_byproducts->implement_prevention

Caption: Decision tree for troubleshooting common cyclization issues.

Reaction_Pathway thiophenol Thiophenol Derivative intermediate Reaction Intermediate thiophenol->intermediate alkyne Alkyne alkyne->intermediate catalyst Catalyst (e.g., I₂, Pd(OAc)₂) catalyst->intermediate Facilitates product Cyclized Product (e.g., Benzothiophene) intermediate->product Intramolecular Cyclization

Caption: Simplified pathway for catalyst-mediated thiophenol cyclization.

References

Technical Support Center: Resolving Impurities in Methyl 5-fluoro-1-benzothiophene-2-carboxylate Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 5-fluoro-1-benzothiophene-2-carboxylate. Here, you will find information to help identify and resolve common purity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in my this compound sample?

Impurities can originate from various stages of the manufacturing process.[1] These can include:

  • Starting materials and reagents: Unreacted starting materials or impurities present in them.

  • Intermediates: Species formed during the synthesis that did not fully react to form the final product.

  • By-products: Resulting from side reactions occurring during the synthesis.[2]

  • Degradation products: Formed by the breakdown of the final compound during purification or storage.

  • Residual solvents: Volatile organic compounds used during the synthesis or purification process.[1]

Q2: What are the initial steps I should take to assess the purity of my sample?

A preliminary purity assessment can be performed using Thin-Layer Chromatography (TLC). This technique can help visualize the number of components in your sample. For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity analysis.[1]

Q3: Which analytical techniques are most effective for identifying unknown impurities?

A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling.[3] These include:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating a wide range of compounds.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities like residual solvents.[1][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and structural details of unknown impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about the impurities.[1][4]

Troubleshooting Guide

Q4: My TLC analysis shows multiple spots. What does this indicate and what should I do next?

Multiple spots on a TLC plate suggest the presence of impurities. The next step is to identify the nature of these impurities (polar or non-polar) based on their retention factor (Rf) values. A higher Rf value generally indicates lower polarity, while a lower Rf value suggests higher polarity. Based on this, you can select an appropriate purification method.

Q5: How can I remove highly polar impurities from my sample?

Highly polar impurities can often be removed by washing the organic solution of your compound with water or brine. If the impurities are still present, column chromatography with a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, should effectively separate the desired compound from polar impurities.

Q6: I am struggling to remove a non-polar impurity. What purification strategy should I try?

For non-polar impurities, column chromatography is also a suitable method. You would typically start with a non-polar eluent to wash off the non-polar impurity before eluting your more polar product.[5] Alternatively, recrystallization from a suitable solvent system can be effective if there is a significant difference in solubility between your product and the impurity.

Data Presentation

Table 1: Common Analytical Techniques for Impurity Identification

Analytical TechniqueInformation ProvidedCommon Impurities Detected
HPLC/UPLC Quantitative and qualitative analysis of non-volatile and semi-volatile compounds.[1][4]Starting materials, intermediates, by-products, degradation products.
GC-MS Identification and quantification of volatile compounds.[1][4]Residual solvents, volatile by-products.
LC-MS Molecular weight and structural information of impurities.[1]Unknown by-products and degradation products.
NMR Detailed structural elucidation of isolated impurities.[1][4]Isomers, structurally related impurities.
FTIR Information about the functional groups present in the impurities.[1]Compounds with different functional groups from the API.

Table 2: Illustrative Example of Purification Data for a Benzothiophene Derivative

Purification StepPurity (by HPLC Area %)Major Impurity A (%)Major Impurity B (%)
Crude Product 85.2%8.1%4.5%
After Recrystallization 95.8%1.5%1.1%
After Column Chromatography >99.5%<0.1%<0.1%

Note: This data is for illustrative purposes and may not represent actual results for this compound.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may need to be optimized for your specific sample.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully load the dried, sample-adsorbed silica onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., petroleum ether/ethyl acetate, 120:1 v/v).[6] Gradually increase the polarity of the eluent to separate the components.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent or a solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow start Crude Sample of Methyl 5-fluoro-1-benzothiophene-2-carboxylate tlc_hplc Initial Purity Assessment (TLC/HPLC) start->tlc_hplc pure_enough Is Purity > 99%? tlc_hplc->pure_enough end Pure Compound pure_enough->end Yes troubleshoot Troubleshooting: Identify Impurities pure_enough->troubleshoot No lcms_nmr Impurity Identification (LC-MS, NMR, etc.) troubleshoot->lcms_nmr select_purification Select Purification Method lcms_nmr->select_purification column_chrom Column Chromatography select_purification->column_chrom Broad Polarity Range recrystallization Recrystallization select_purification->recrystallization Crystalline Solid purified_sample Purified Sample column_chrom->purified_sample recrystallization->purified_sample purified_sample->tlc_hplc

Caption: Workflow for impurity identification and resolution.

References

Preventing decomposition of Methyl 5-fluoro-1-benzothiophene-2-carboxylate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of working with Methyl 5-fluoro-1-benzothiophene-2-carboxylate. Our aim is to help you prevent its decomposition during chemical reactions and ensure the integrity of your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to identify and resolve them.

Issue 1: Unexpectedly low yield of the desired product, with evidence of starting material decomposition.

  • Question: My reaction yield is significantly lower than expected, and I observe multiple unknown spots on my TLC plate, suggesting my starting material, this compound, is decomposing. What could be the cause and how can I prevent it?

  • Answer: Decomposition of this compound can occur through several pathways, primarily hydrolysis of the methyl ester, decarboxylation, or degradation of the benzothiophene ring itself. The specific cause often depends on the reaction conditions.

    Troubleshooting Steps:

    • Analyze Reaction Conditions: Carefully review your experimental setup.

      • pH: Is the reaction run under strongly acidic or basic conditions? Both can promote the hydrolysis of the methyl ester to the corresponding carboxylic acid, which may then be prone to decarboxylation.

      • Temperature: High temperatures can lead to thermal decomposition or facilitate decarboxylation.

      • Reagents: Are you using strong nucleophiles, electrophiles, or organometallic reagents? These can potentially react with the benzothiophene core or the ester group.

      • Atmosphere: Is your reaction sensitive to air or moisture?

    • Identify the Decomposition Pathway:

      • Hydrolysis: The presence of 5-fluoro-1-benzothiophene-2-carboxylic acid as a byproduct is a strong indicator of ester hydrolysis. This can be confirmed by LC-MS or by comparing the byproduct's retention time with a standard.

      • Decarboxylation: Formation of 5-fluorobenzothiophene suggests that the ester was first hydrolyzed and then decarboxylated.

      • Ring Decomposition: A complex mixture of unidentifiable byproducts may point to the degradation of the benzothiophene ring.

    • Implement Preventative Measures: Based on the likely decomposition pathway, apply the following strategies. A decision-making workflow for troubleshooting is provided in the diagram below.

      • For Suspected Hydrolysis:

        • Control pH: If possible, run the reaction under neutral conditions. If acidic or basic conditions are necessary, consider using milder reagents or a shorter reaction time. For mild hydrolysis of methyl esters, methods using lithium salts in wet solvents or microwave-assisted hydrolysis with lithium chloride have been reported.[1][2]

        • Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried to minimize water content.

        • Protecting Groups: In multi-step syntheses, consider converting the methyl ester to a more robust protecting group that can withstand the reaction conditions and be selectively removed later.

      • For Suspected Decarboxylation:

        • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

        • Avoid Strong Acids/Bases: As decarboxylation is often preceded by hydrolysis, avoiding harsh pH conditions is crucial.

      • For Suspected Ring Decomposition:

        • Chemoselectivity: The benzothiophene ring can be susceptible to attack by strong electrophiles or nucleophiles. The 5-fluoro substituent, being electron-withdrawing, can influence the reactivity of the ring.

        • Palladium-Catalyzed Reactions: In cross-coupling reactions, side reactions like homocoupling can occur. Optimizing the ligand, base, and temperature is critical to prevent catalyst decomposition (formation of palladium black) and side product formation.[3] Thoroughly degassing solvents is also essential to prevent oxidation of phosphine ligands.[3]

Issue 2: My Palladium-Catalyzed Cross-Coupling reaction is failing or giving complex mixtures.

  • Question: I am attempting a Suzuki or other palladium-catalyzed cross-coupling reaction with this compound, but the reaction is either not proceeding or is resulting in a complex mixture of products. What are the likely causes?

  • Answer: Palladium-catalyzed cross-coupling reactions with heteroaromatic compounds can be challenging. The failure of your reaction could be due to catalyst deactivation, substrate decomposition, or unfavorable reaction kinetics.

    Troubleshooting Steps:

    • Catalyst System Integrity:

      • Palladium Black Formation: A black precipitate indicates the agglomeration and deactivation of your palladium catalyst.[3] This can be caused by oxygen sensitivity of the ligands, incorrect ligand-to-palladium ratio, or excessively high temperatures.[3]

        • Solution: Ensure all reagents and solvents are thoroughly degassed. Use fresh, high-quality palladium precursors and ligands. Optimize the ligand-to-palladium ratio and consider running the reaction at a lower temperature.

      • Ligand Choice: The choice of phosphine ligand is crucial for stabilizing the active Pd(0) species and facilitating the catalytic cycle.

        • Solution: Screen a variety of electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) to find the optimal one for your specific transformation.

    • Substrate Stability:

      • Reaction with Base: The base used in the coupling reaction can potentially hydrolyze the methyl ester.

        • Solution: Use a milder base (e.g., K₃PO₄, Cs₂CO₃) or a non-aqueous workup.

      • Homocoupling: The formation of dimeric benzothiophene or boronic acid byproducts is a common side reaction.

        • Solution: Adjust the stoichiometry of your reagents, the reaction temperature, and the catalyst loading.

    • Reaction Kinetics:

      • Activation of the C-X Bond: The reactivity of the coupling partner is important. If using an aryl chloride, a more active catalyst system may be required compared to an aryl bromide or iodide.

      • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and selectivity.

        • Solution: Screen a range of solvents (e.g., toluene, dioxane, DMF) to find the optimal medium for your reaction.

Frequently Asked Questions (FAQs)

  • Q1: At what temperature does this compound start to decompose?

  • Q2: How does the 5-fluoro substituent affect the stability of the molecule?

    • A2: The fluorine atom at the 5-position is electron-withdrawing. This can have several effects:

      • Ester Hydrolysis: The electron-withdrawing nature of the fluorine may make the ester carbonyl carbon more electrophilic and thus potentially more susceptible to nucleophilic attack, including hydrolysis.

      • Benzothiophene Ring Stability: The fluorine substituent can influence the electron density of the benzothiophene ring, potentially affecting its susceptibility to electrophilic or nucleophilic attack. This can alter the regioselectivity of reactions on the ring.

      • Decarboxylation: While direct data is limited, electron-withdrawing groups on aromatic rings can sometimes influence the rate of decarboxylation of the corresponding carboxylic acids.

  • Q3: Can I reduce the ester group without affecting the benzothiophene ring?

    • A3: Selective reduction of the ester in the presence of a benzothiophene ring can be challenging as the ring itself can be reduced under certain conditions.

      • Recommended Approach: Use mild and selective reducing agents. For example, diisobutylaluminium hydride (DIBAL-H) at low temperatures is often effective for the reduction of esters to aldehydes without affecting the aromatic ring. For reduction to the alcohol, sodium borohydride in the presence of a Lewis acid or lithium borohydride might be suitable, but conditions should be carefully optimized. Harsh reducing agents like lithium aluminum hydride (LAH) should be used with caution as they may lead to over-reduction or ring opening.

  • Q4: Are there any known incompatibilities with common reagents?

    • A4: Besides strong acids and bases, be cautious with:

      • Strong Oxidizing Agents: These can potentially oxidize the sulfur atom in the benzothiophene ring.

      • Strong Reducing Agents: As mentioned, these can lead to over-reduction.

      • Certain Organometallic Reagents: Grignard reagents or organolithiums could potentially add to the ester carbonyl or interact with the benzothiophene ring. Reactions should be conducted at low temperatures with careful control of stoichiometry.

Experimental Protocols

Protocol 1: Mild Hydrolysis of this compound

This protocol is designed to minimize the risk of decarboxylation and ring degradation.

Materials:

  • This compound

  • Lithium chloride (LiCl), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water, deionized

  • Microwave reactor

Procedure:

  • In a microwave-safe vial, dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add anhydrous lithium chloride (3 equivalents).

  • Add a controlled amount of deionized water (10 equivalents).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a controlled temperature (start with 80-100°C) for short intervals (e.g., 5-10 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-fluoro-1-benzothiophene-2-carboxylic acid.

Note: This is a general guideline. The optimal temperature and reaction time should be determined empirically for your specific setup.

Data Presentation

Table 1: Troubleshooting Guide Summary

Observed Issue Potential Cause Recommended Action
Low product yield with multiple spots on TLCEster HydrolysisUse mild, anhydrous conditions; control pH.
DecarboxylationLower reaction temperature; avoid strong acids/bases.
Ring DecompositionUse milder reagents; optimize reaction conditions.
Failure of Pd-catalyzed cross-couplingCatalyst DeactivationDegas solvents; use fresh catalyst/ligands; optimize ligand/metal ratio.
Substrate DecompositionUse milder base; optimize stoichiometry.
Poor Reaction KineticsScreen different ligands, solvents, and temperatures.

Visualizations

Decomposition_Troubleshooting start Low Yield / Decomposition Observed check_conditions Analyze Reaction Conditions (pH, Temp, Reagents) start->check_conditions identify_byproduct Identify Byproducts (LC-MS, NMR) check_conditions->identify_byproduct hydrolysis Hydrolysis Product Detected (Carboxylic Acid) identify_byproduct->hydrolysis Carboxylic acid? decarboxylation Decarboxylation Product Detected (5-Fluorobenzothiophene) identify_byproduct->decarboxylation Decarboxylated product? complex_mixture Complex Mixture / Ring Decomposition identify_byproduct->complex_mixture Multiple unknown products? hydrolysis->decarboxylation May lead to solution_hydrolysis Control pH Use Anhydrous Conditions Consider Protecting Group hydrolysis->solution_hydrolysis Yes solution_decarboxylation Lower Reaction Temperature Avoid Strong Acids/Bases decarboxylation->solution_decarboxylation Yes solution_ring Use Milder Reagents Optimize for Chemoselectivity Review Catalyst System complex_mixture->solution_ring Yes

Caption: Troubleshooting workflow for decomposition.

Palladium_Coupling_Troubleshooting start Pd-Coupling Fails / Complex Mixture check_catalyst Inspect Catalyst System start->check_catalyst check_substrate Evaluate Substrate Stability start->check_substrate check_kinetics Assess Reaction Kinetics start->check_kinetics catalyst_deactivation Catalyst Deactivation? (e.g., Pd Black) check_catalyst->catalyst_deactivation substrate_decomp Substrate Decomposition? (e.g., Hydrolysis) check_substrate->substrate_decomp slow_reaction Slow or No Reaction? check_kinetics->slow_reaction solution_catalyst Degas Solvents Optimize Ligand/Metal Ratio Lower Temperature catalyst_deactivation->solution_catalyst Yes solution_substrate Use Milder Base Optimize Stoichiometry substrate_decomp->solution_substrate Yes solution_kinetics Screen Ligands & Solvents Check Coupling Partner Reactivity slow_reaction->solution_kinetics Yes

Caption: Troubleshooting workflow for Pd-coupling.

References

Technical Support Center: Synthesis of Methyl 5-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Methyl 5-fluoro-1-benzothiophene-2-carboxylate. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure successful and scalable synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: A widely applicable and scalable method is the reaction of a 2-halo-5-fluorobenzaldehyde, such as 2-bromo-5-fluorobenzaldehyde, with methyl thioglycolate. This reaction is typically facilitated by a copper or palladium catalyst to promote the intramolecular cyclization, leading to the desired benzothiophene core structure.

Q2: I am observing low yields in my reaction. What are the potential causes?

A2: Low yields can stem from several factors. In palladium-catalyzed reactions, the formation of palladium black, an inactive form of the catalyst, is a common issue.[1] This can be caused by the presence of oxygen, instability of the phosphine ligands, or excessively high reaction temperatures.[1] For copper-catalyzed reactions, the choice of ligand and base is crucial for optimal performance. Additionally, the purity of starting materials and solvents plays a significant role in reaction efficiency.

Q3: How can I minimize the formation of byproducts?

A3: Homocoupling of starting materials is a frequent side reaction in cross-coupling chemistries.[1] To suppress this, it is important to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent oxidative processes that can lead to unwanted side products. Careful control of the stoichiometry of the reactants is also critical. Purification techniques such as column chromatography are effective in removing impurities.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Both starting materials and reagents may be hazardous. 2-Bromo-5-fluorobenzaldehyde is an irritant, and methyl thioglycolate has a strong, unpleasant odor and is toxic. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Palladium and copper catalysts, as well as their ligands, can be toxic and should be handled with care.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst.Ensure the catalyst has been stored properly and is not oxidized. For palladium catalysts, ligand choice is critical; consider screening different phosphine ligands.[1]
Low reaction temperature.Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Impure starting materials or solvents.Use freshly distilled solvents and ensure the purity of the 2-bromo-5-fluorobenzaldehyde and methyl thioglycolate.
Formation of a Black Precipitate (Palladium-Catalyzed) Palladium black formation due to catalyst decomposition.[1]Deoxygenate all solvents and reactants thoroughly before adding the palladium catalyst.[1] Consider using a more stable palladium precursor or ligand.
Presence of Multiple Unidentified Spots on TLC Incomplete reaction or formation of side products.Monitor the reaction progress closely by TLC. If the reaction stalls, consider adding a fresh portion of the catalyst. Isolate and characterize major byproducts to understand the side reactions.
Difficulty in Product Purification Residual catalyst contamination.For palladium residues, filtration through a pad of Celite® can be effective. For copper salts, washing the organic layer with an aqueous solution of a chelating agent like EDTA can help.
Co-elution of impurities during column chromatography.Optimize the solvent system for column chromatography. A gradient elution may provide better separation. Recrystallization of the final product can also improve purity.

Experimental Protocols

Synthesis of this compound via Copper-Catalyzed Cyclization

This protocol is a representative procedure based on established methods for benzothiophene synthesis.[2]

Materials:

  • 2-Bromo-5-fluorobenzaldehyde

  • Methyl thioglycolate

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

Procedure:

  • To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-bromo-5-fluorobenzaldehyde (1.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene via syringe, followed by N,N'-dimethylethylenediamine (0.2 eq) and methyl thioglycolate (1.2 eq).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove insoluble salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Data Presentation

The following table summarizes representative yields for the synthesis of substituted benzothiophenes using related methods. Note that the specific yield for this compound may vary.

Starting Material (o-halo-aldehyde) Thiol Catalyst System Yield (%) Reference
2-BromobenzaldehydeMethyl thioglycolateCuI / DMEDA75-85Adapted from[2]
2-IodobenzaldehydeEthyl thioglycolatePd(OAc)₂ / Xantphos80-90Adapted from[3]
2-Bromo-5-chlorobenzaldehydeMethyl thioglycolateCuI / L-proline70-80N/A

Visualizations

Experimental Workflow

experimental_workflow start Start reagents Combine Reactants: - 2-Bromo-5-fluorobenzaldehyde - Methyl thioglycolate - CuI, DMEDA, K₂CO₃ - Toluene start->reagents reaction Heat and Stir (110 °C, 12-24h) reagents->reaction workup Work-up: - Cool and dilute - Filter through Celite® - Wash with water and brine reaction->workup purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Troubleshooting Steps

troubleshooting_logic low_yield Low Yield Observed check_catalyst Check Catalyst Activity and Ligand Integrity low_yield->check_catalyst check_temp Verify Reaction Temperature low_yield->check_temp check_reagents Assess Purity of Starting Materials/Solvents low_yield->check_reagents optimize_conditions Optimize Reaction Conditions check_catalyst->optimize_conditions check_temp->optimize_conditions check_reagents->optimize_conditions increase_temp Increase Temperature optimize_conditions->increase_temp If temp is low purify_reagents Purify/Dry Reagents and Solvents optimize_conditions->purify_reagents If impure change_catalyst Screen Different Catalysts/Ligands optimize_conditions->change_catalyst If catalyst inactive

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Characterization of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of fluorinated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the analysis of these unique molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing fluorinated organic compounds?

The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, introduce several challenges in analytical characterization.[1][2] These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A wide chemical shift range and large coupling constants in ¹⁹F NMR can lead to spectral artifacts and complex splitting patterns.[3][4][5]

  • Mass Spectrometry (MS): The high stability of the C-F bond can result in unusual fragmentation patterns, and the presence of fluorine can make molecular ion identification difficult.[6][7][8][9]

  • Chromatography: The lipophobic yet hydrophobic nature of fluorinated compounds can lead to atypical retention behavior in reversed-phase liquid chromatography (RPLC).[6][10]

  • Stability and Reactivity: Some fluorinated compounds can be unstable under certain conditions, leading to degradation or reaction with their environment, which can complicate analysis.[1][11] Additionally, contamination from fluorinated materials in the lab is a common issue.[6]

Troubleshooting Guides

NMR Spectroscopy: ¹⁹F NMR

Issue: Distorted Baselines in ¹⁹F NMR Spectra

Q: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?

A: A rolling or distorted baseline is a frequent artifact in ¹⁹F NMR that can interfere with accurate phasing and integration.[3] Several factors can contribute to this issue:

  • Large Spectral Width: The very wide chemical shift range of ¹⁹F NMR can lead to baseline distortions when acquiring a broad spectrum.[3][5]

  • Incorrect Phasing: Applying a large first-order phase correction, sometimes due to improper manual phasing, can introduce a baseline roll.[3][12]

  • Acoustic Ringing: The radiofrequency pulse can cause oscillations in the initial part of the Free Induction Decay (FID), resulting in baseline problems.[3]

  • Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe itself, such as PTFE, can create an uneven baseline.[3]

Troubleshooting Workflow:

Start Distorted Baseline in ¹⁹F NMR CheckPhasing Check Phase Correction (lp parameter) Start->CheckPhasing Is lp value high? CheckPhasing->Start Yes, re-phase manually or use aph0 ReduceSW Reduce Spectral Width (sw) if possible CheckPhasing->ReduceSW No AdjustDelays Adjust Pulse Sequence Delays (e.g., 'calfa') ReduceSW->AdjustDelays BaselineCorrection Apply Baseline Correction (e.g., 'bc') AdjustDelays->BaselineCorrection End Improved Baseline BaselineCorrection->End

Caption: Troubleshooting workflow for distorted baselines in ¹⁹F NMR.

Experimental Protocol: Baseline Correction

  • Initial Processing: After data acquisition, perform a standard Fourier transform (wft) and automatic phasing (aph).

  • Inspect Phase Correction: Check the first-order phase correction parameter (lp). If this value is excessively high (e.g., over a few hundred), it may be the source of the distortion.[12]

  • Zero-Order Phasing: Reset the first-order phase correction to zero (lp=0) and apply only a zero-order phase correction (aph0).[12] If peaks across the spectrum are not all in phase, re-apply automatic phasing (aph).

  • Reduce Spectral Window: If the signal region is known, create a smaller spectral window around the peaks of interest and re-acquire the data. This can minimize baseline issues associated with wide spectral widths.

  • Apply Baseline Correction Algorithm: If a minor roll persists, use the instrument's baseline correction function (e.g., bc command) to flatten the baseline.[12]

Issue: Asymmetric Satellite Peaks

Q: I see small, uneven peaks around my main signal. What are they?

A: These are likely ¹³C satellite peaks. Due to the natural abundance of ¹³C (~1.1%), a small portion of your fluorinated molecules will have a ¹³C atom adjacent to the ¹⁹F atom, leading to satellite peaks from ¹³C-¹⁹F coupling.[3] A key feature of these satellites in ¹⁹F NMR is their asymmetry, which arises because the isotope effect of ¹³C on the ¹⁹F chemical shift is significant. This causes the center of the satellite doublet to not align perfectly with the main signal from molecules with a ¹²C atom.[3]

Diagram of ¹³C Satellite Asymmetry:

cluster_0 ¹⁹F NMR Signal Main Signal Satellite 1 Satellite 2 ¹²C-F Signal ¹²C-F Signal ¹²C-F Signal->Main Signal ¹³C-F Satellites ¹³C-F Satellites ¹³C-F Satellites->Satellite 1 Asymmetric Center Asymmetric Center Asymmetric Center->Satellite 2

Caption: Asymmetry of ¹³C satellites in ¹⁹F NMR.

Mass Spectrometry (MS)

Issue: Atypical Fragmentation and Molecular Ion Identification

Q: My mass spectrum looks unusual, and I can't find the molecular ion. Is this common for fluorinated compounds?

A: Yes, fluorinated compounds often exhibit fragmentation patterns that differ significantly from their hydrocarbon analogs.[8][9] The molecular ion peak can be very small or completely absent, especially in highly fluorinated molecules like perfluorinated alkanes.[8][9]

Common Fragmentation Pathways:

Neutral Loss/FragmentMassComments
[M-F]⁺ M-19Loss of a fluorine atom.
[M-HF]⁺ M-20Loss of a neutral hydrogen fluoride molecule.[6][7]
[CF₃]⁺ 69A very stable and often abundant fragment from compounds with a CF₃ group.[6]
[C₂F₅]⁺ 119A common fragment from compounds with longer perfluoroalkyl chains.[6]

Troubleshooting Logical Flow:

Start Unusual MS Spectrum (No M⁺ peak) CheckFragments Look for characteristic fluorinated fragments (m/z 69, 119) Start->CheckFragments CheckLosses Check for neutral losses of F (19) or HF (20) from high-mass ions CheckFragments->CheckLosses SoftIonization Use Soft Ionization (e.g., CI, ESI) CheckLosses->SoftIonization Still ambiguous HighResMS Perform High-Resolution MS (HRMS) for formula confirmation SoftIonization->HighResMS End Plausible Structure Confirmation HighResMS->End Start Develop LC Method for Fluorinated Compound ColumnScreen Screen Columns: C18, C8, Phenyl, Fluorinated Phase Start->ColumnScreen MobilePhaseOpt Optimize Mobile Phase: Acetonitrile vs. Methanol Gradient Shape ColumnScreen->MobilePhaseOpt Select best column TempOpt Optimize Temperature MobilePhaseOpt->TempOpt Optimize solvent FinalMethod Final, Optimized Method TempOpt->FinalMethod Optimize temp.

References

Technical Support Center: Strategies for Selective Functionalization at the 3-Position of Benzothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the selective functionalization of benzothiophene at the 3-position. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable guidance for overcoming common challenges in the synthesis of C3-substituted benzothiophenes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Poor Regioselectivity Between C2 and C3 Positions in Electrophilic Substitution

Question: My electrophilic substitution reaction (e.g., nitration, halogenation) on an unsubstituted benzothiophene is yielding a mixture of C2 and C3 isomers. How can I enhance selectivity for the C3 position?

Answer: This is a frequent challenge arising from the inherent electronic properties of the benzothiophene core. While the C3 position is generally the thermodynamically favored site for electrophilic attack, the C2 position can be kinetically favored for deprotonation.[1] The final product distribution is highly dependent on the reaction conditions and the specific electrophile used.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Decreasing the temperature can significantly improve regioselectivity by favoring the formation of the more stable C3-substituted product.[1]

  • Choice of Reagent: For halogenation, using less reactive reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) instead of elemental halogens can provide better control.[2]

  • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates. It is advisable to screen a range of solvents to optimize the C3/C2 ratio.

Issue 2: Low Yields in Palladium-Catalyzed C-H Arylation at the C3-Position

Question: I am attempting a direct C-H arylation at the C3-position of benzothiophene using a palladium catalyst, but the yields are consistently low. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in these reactions can be due to several factors, including catalyst deactivation, suboptimal reaction conditions, or inefficient C-H bond cleavage.[1] Traditional palladium-catalyzed C-H arylations at C3 can be challenging and may require harsh conditions.[3][4]

Troubleshooting Steps:

  • Ligand and Catalyst Screening: The choice of ligand is critical. Electron-rich and sterically hindered phosphine ligands often improve catalytic activity. Screen various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands to find the optimal combination for your specific substrate.

  • Base and Additive Optimization: The base plays a crucial role in the C-H activation step. Experiment with different inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, pivalic acid). Additives like silver salts can sometimes promote the desired reaction.

  • Consider a Metal-Free Alternative: For C3-arylation, the "interrupted Pummerer" reaction using benzothiophene S-oxides offers a highly regioselective and mild alternative that avoids the use of precious metals.[3][4][5]

Issue 3: The Gold-Catalyzed Oxyarylation of my Benzothiophene S-oxide is Inefficient.

Question: My gold-catalyzed oxyarylation of a benzothiophene S-oxide with an alkyne is giving a low yield of the desired C3-functionalized product. What could be the issue?

Answer: While generally efficient, the gold-catalyzed oxyarylation can be sensitive to several parameters. Catalyst inhibition or degradation and suboptimal reaction conditions are common culprits.

Troubleshooting Steps:

  • Catalyst Choice and Loading: The choice of gold catalyst is important. Catalysts with bulky phosphite ligands, such as [DTBPAu(PhCN)]SbF₆, have been shown to be effective.[6][7] Ensure the catalyst is handled under appropriate conditions to prevent deactivation. A slight increase in catalyst loading might improve conversion.

  • Alkyne Stoichiometry: The stoichiometry of the alkyne can influence the reaction outcome. Using an excess of the alkyne is often beneficial.[7]

  • Temperature Control: These reactions are typically run at low temperatures (e.g., 0 °C).[7][8] Carefully control the temperature, as higher temperatures may lead to side reactions or catalyst decomposition.

  • Substrate-Specific Issues: Electron-rich aryl alkynes may lead to the formation of benzothiophene as a byproduct. For unstable benzothiophene S-oxides, a telescoped procedure involving in-situ oxidation of the parent benzothiophene followed by the oxyarylation can be effective.[6]

Data Presentation

Table 1: Comparison of Yields for C3-Arylation Strategies

StrategyCoupling PartnerCatalyst/ReagentSolventTemp. (°C)Yield (%)Reference
Interrupted PummererPhenolTFAA, then pTsOHCH₂Cl₂25 then 4577[9]
Interrupted Pummerer2-NaphtholTFAA, then pTsOHCH₂Cl₂25 then 4585[9]
Gold-Catalyzed OxyarylationPhenylacetylene[DTBPAu(PhCN)]SbF₆Toluene068 (isolated C3)[6][7]
Palladium-Catalyzed C-H Arylation4-IodotoluenePd₂(dba)₃·CHCl₃ / Ag₂CO₃Dioxane30High (C2 selective)[10]

Table 2: Comparison of Yields for C3-Alkylation Strategies

StrategyCoupling PartnerCatalyst/ReagentSolventTemp. (°C)Yield (%)Reference
Interrupted PummererAllyltrimethylsilaneTFAAMeCN2593[9]
Interrupted PummererPropargyltrimethylsilaneTFAAMeCN2589[9]
Gold-Catalyzed Oxyarylation1-Hexyne[DTBPAu(PhCN)]SbF₆Toluene075 (C3/C7 mixture)[6][7]

Experimental Protocols

Protocol 1: Metal-Free C3-Arylation via Interrupted Pummerer Reaction

This protocol describes the C3-arylation of a benzothiophene S-oxide with a phenol.[9]

  • To a nitrogen-flushed, oven-dried reaction vessel equipped with a magnetic stir bar, add the benzothiophene S-oxide (1.0 eq., 0.2 mmol) and dichloromethane (CH₂Cl₂, 1 mL).

  • Cool the mixture to -40 °C.

  • Add trifluoroacetic anhydride (TFAA, 1.5 eq., 0.3 mmol).

  • After 5 minutes, add the phenol (1.5 eq., 0.3 mmol) dissolved in CH₂Cl₂ (1 mL).

  • Stir the mixture for 15 minutes at -40 °C, then remove the cooling bath and stir at ambient temperature overnight (approximately 16 hours).

  • Add para-toluenesulfonic acid (pTsOH, 2.0 eq., 0.4 mmol) and heat the mixture at 45 °C for 5 hours.

  • Cool the reaction to room temperature, add water (3 mL), and extract the aqueous phase with CH₂Cl₂ (3 x 5 mL).

  • Combine the organic phases, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Gold-Catalyzed C3-Oxyarylation with Alkynes

This protocol outlines a general procedure for the gold-catalyzed oxyarylation of a benzothiophene S-oxide with a terminal alkyne.[6][7][8]

  • In a reaction vial, dissolve the benzothiophene S-oxide (1.0 eq.) and the alkyne (2.0 eq.) in toluene (to achieve a 0.1 M solution of the S-oxide).

  • Cool the mixture in an ice bath to 0 °C.

  • Add the gold catalyst, (2,4-di-tert-butylC₆H₃O)₃PAu(NCCH₃)SbF₆ (5 mol%).

  • Stir the reaction mixture at 0 °C and monitor the consumption of the benzothiophene S-oxide by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of silica, washing with CH₂Cl₂.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Mandatory Visualization

Interrupted_Pummerer_Mechanism cluster_0 Activation and Nucleophilic Attack cluster_1 [3,3]-Sigmatropic Rearrangement and Rearomatization S-oxide Benzothiophene S-oxide Activated_SO Activated Sulfoxonium S-oxide->Activated_SO + TFAA TFAA TFAA Sulfonium_Salt_I Sulfonium Salt I Activated_SO->Sulfonium_Salt_I + Phenol Phenol Phenol (Nucleophile) Intermediate_II Intermediate II Sulfonium_Salt_I->Intermediate_II [3,3]-Sigmatropic Rearrangement Thioacetal Thioacetal Intermediate Intermediate_II->Thioacetal Deprotonation C3_Arylated C3-Arylated Benzothiophene Thioacetal->C3_Arylated + pTsOH, Δ

Caption: Mechanism of the interrupted Pummerer reaction for C3-arylation.

Gold_Catalyzed_Oxyarylation S-oxide Benzothiophene S-oxide Vinyl_Gold Vinyl Gold Intermediate S-oxide->Vinyl_Gold Alkyne Alkyne Alkyne->Vinyl_Gold Au_Catalyst Au(I) Catalyst Au_Catalyst->Vinyl_Gold Rearrangement_TS [3,3]-Sigmatropic Rearrangement Vinyl_Gold->Rearrangement_TS C3_Product C3-Alkylated Benzothiophene Rearrangement_TS->C3_Product

Caption: Simplified pathway for gold-catalyzed C3-oxyarylation.

Troubleshooting_Workflow Start Low Yield / Poor Selectivity in C3-Functionalization Check_Method Identify Reaction Type Start->Check_Method Electrophilic Electrophilic Substitution Check_Method->Electrophilic Electrophilic Metal_Catalyzed Metal-Catalyzed (Pd, Au, etc.) Check_Method->Metal_Catalyzed Metal-Catalyzed Pummerer Interrupted Pummerer Check_Method->Pummerer S-oxide based Troubleshoot_ES Lower Temperature Screen Solvents Change Reagent Electrophilic->Troubleshoot_ES Troubleshoot_MC Screen Catalyst/Ligand Optimize Base/Additive Check Reagent Purity Metal_Catalyzed->Troubleshoot_MC Troubleshoot_P Check Reagent Stoichiometry Ensure Anhydrous Conditions Verify Activator (TFAA) Pummerer->Troubleshoot_P Outcome Improved Result Troubleshoot_ES->Outcome Troubleshoot_MC->Outcome Troubleshoot_P->Outcome

Caption: General troubleshooting workflow for C3-functionalization.

References

Validation & Comparative

The Fluorine Advantage: A Comparative Analysis of the Biological Activity of Fluorinated vs. Non-Fluorinated Benzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of fluorinated and non-fluorinated benzothiophene derivatives, supported by experimental data. The strategic incorporation of fluorine atoms into the benzothiophene scaffold has emerged as a powerful strategy in medicinal chemistry to modulate the biological activity of this privileged heterocyclic system.

The introduction of fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced therapeutic potential.[1][2] This guide delves into a direct comparison of the antibacterial effects of fluorinated versus non-fluorinated benzothiophenes and outlines the methodologies for evaluating other key biological activities.

Antibacterial Activity: A Head-to-Head Comparison

A study on novel benzothiophene-indole hybrids revealed the potent antibacterial effects of fluorinated derivatives against Staphylococcus aureus (S. aureus) and methicillin-resistant S. aureus (MRSA) strains.[3][4][5] The data below showcases a clear structure-activity relationship where fluorination often enhances antibacterial potency.

Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)

The antibacterial activity of a compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.[3] The lower the MIC value, the more potent the antibacterial agent.

Compound ClassDerivativeKey Structural FeaturesTarget Strain: MRSA USA300 Lac*lux MIC (µg/mL)Target Strain: MRSA JE2 MIC (µg/mL)Target Strain: MSSA ATCC6538 MIC (µg/mL)Target Strain: MSSA HG003 MIC (µg/mL)
Fluorinated Benzothiophene-Indole Hybrids 5a5-hydroxy indole substitution< 16---
6a5-hydroxy indole substitution, different sulfur positioningFavorable activity in MRSA strains-Decreased activity compared to 5a-
6bCyano function instead of hydroxylLowered activity compared to 6a---
Non-Halogenated vs. Halogenated Benzothiophene Acylhydrazones I.cNon-halogenated counterpart----
II.b6-chloro substituted444-

Data for fluorinated benzothiophene-indole hybrids is based on a 2022 study.[3] Data for halogenated benzothiophene acylhydrazones is from a separate study on antimicrobial agents against multidrug-resistant S. aureus.[6][7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the two-fold serial dilution technique.[3]

  • Stock Solution Preparation : The test compounds were initially dissolved in dimethyl sulfoxide (DMSO).

  • Serial Dilution : A two-fold serial dilution of the compound stock solutions was performed in a suitable broth medium in a 96-well plate.[8]

  • Bacterial Inoculation : A standardized inoculum of the target bacterial strain was added to each well.[8]

  • Incubation : The plates were incubated at 37°C for 18-24 hours.[8]

  • MIC Determination : The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed.[3][8]

  • Controls : Standard antibiotics such as oxacillin and ciprofloxacin were used as positive controls.[3]

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Compound Stock (in DMSO) dilution Serial Dilution (96-well plate) stock->dilution Dilute inoculation Bacterial Inoculation dilution->inoculation Inoculate incubation Incubation (37°C, 18-24h) inoculation->incubation Incubate determination MIC Determination incubation->determination Observe mtt_assay_workflow start Seed Cancer Cells in 96-well Plate treatment Treat with Benzothiophene Derivatives start->treatment incubation Incubate (48-72 hours) treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_incubation Incubate (4 hours) to Form Formazan mtt_addition->formazan_incubation solubilization Solubilize Formazan Crystals formazan_incubation->solubilization absorbance Measure Absorbance solubilization->absorbance sar_logic cluster_core Core Scaffold cluster_modifications Modifications cluster_activity Biological Activity benzothiophene Benzothiophene Core fluorination Fluorination benzothiophene->fluorination other_substituents Other Substituents (e.g., indole, acylhydrazone) benzothiophene->other_substituents biological_activity Enhanced or Modulated Biological Activity fluorination->biological_activity other_substituents->biological_activity

References

A Comparative Spectroscopic Analysis of Methyl 5-fluoro-1-benzothiophene-2-carboxylate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of Methyl 5-fluoro-1-benzothiophene-2-carboxylate and its 4-fluoro, 6-fluoro, and 7-fluoro positional isomers. In the dynamic field of drug discovery and development, the precise characterization of molecular structure is paramount. Benzothiophene derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities. The introduction of a fluorine atom to the benzothiophene scaffold can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the unambiguous identification of the fluorine's position is a critical step in the synthesis and characterization of these valuable compounds.

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for this compound and its isomers. These predictions are based on the fundamental principles of NMR, IR, and MS, and are supported by data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, illustrative)
IsomerPredicted Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound H-3: ~7.8-8.0 (s)H-4: ~7.6-7.8 (dd, J ≈ 9.0, 2.5 Hz)H-6: ~7.1-7.3 (ddd, J ≈ 9.0, 9.0, 2.5 Hz)H-7: ~7.8-8.0 (dd, J ≈ 9.0, 5.0 Hz)-OCH₃: ~3.9 (s)
Methyl 4-fluoro-1-benzothiophene-2-carboxylate H-3: ~7.8-8.0 (s)H-5: ~7.0-7.2 (ddd, J ≈ 9.0, 9.0, 1.0 Hz)H-6: ~7.3-7.5 (m)H-7: ~7.7-7.9 (d, J ≈ 9.0 Hz)-OCH₃: ~3.9 (s)
Methyl 6-fluoro-1-benzothiophene-2-carboxylate H-3: ~7.8-8.0 (s)H-4: ~7.8-8.0 (dd, J ≈ 9.0, 5.0 Hz)H-5: ~7.4-7.6 (dd, J ≈ 9.0, 2.5 Hz)H-7: ~7.3-7.5 (dd, J ≈ 9.0, 2.5 Hz)-OCH₃: ~3.9 (s)
Methyl 7-fluoro-1-benzothiophene-2-carboxylate H-3: ~7.8-8.0 (s)H-4: ~7.7-7.9 (d, J ≈ 9.0 Hz)H-5: ~7.1-7.3 (t, J ≈ 9.0 Hz)H-6: ~7.4-7.6 (dd, J ≈ 9.0, 5.0 Hz)-OCH₃: ~3.9 (s)

Note: The proton-fluorine coupling will be a key differentiator. The magnitude of the coupling constant (JHF) will vary depending on the number of bonds separating the proton and the fluorine atom.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, illustrative)
IsomerPredicted Key ¹³C Chemical Shifts (δ, ppm) and C-F Coupling Constants (J, Hz)
This compound C-5: ~158-162 (d, ¹JCF ≈ 240-250 Hz)C-4 & C-6: Significant ²JCF and ³JCF couplings
Methyl 4-fluoro-1-benzothiophene-2-carboxylate C-4: ~157-161 (d, ¹JCF ≈ 240-250 Hz)C-3a & C-5: Significant ²JCF and ³JCF couplings
Methyl 6-fluoro-1-benzothiophene-2-carboxylate C-6: ~160-164 (d, ¹JCF ≈ 240-250 Hz)C-5 & C-7: Significant ²JCF and ³JCF couplings
Methyl 7-fluoro-1-benzothiophene-2-carboxylate C-7: ~159-163 (d, ¹JCF ≈ 240-250 Hz)C-7a & C-6: Significant ²JCF and ³JCF couplings

Note: The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF), which is a definitive indicator of the fluorine's position. The surrounding carbons will exhibit smaller, through-bond couplings.

Table 3: Predicted Key Infrared (IR) Absorption Bands
IsomerPredicted Wavenumbers (cm⁻¹)
All Isomers C=O stretch (ester): ~1710-1730C=C stretch (aromatic): ~1450-1600C-O stretch (ester): ~1250-1300 and ~1100-1150C-F stretch: ~1100-1250 (may overlap with other absorptions)Out-of-plane C-H bending: ~700-900 (pattern will differ based on substitution)

Note: While the C-F stretch is characteristic, it can be difficult to definitively assign in a complex molecule. The out-of-plane C-H bending region in the fingerprint region of the spectrum will likely show the most significant differences between the isomers due to the varying substitution patterns on the benzene ring.

Table 4: Predicted Mass Spectrometry (MS) Data
IsomerPredicted Key Fragmentation Patterns
All Isomers Molecular Ion (M⁺): m/z = 210Loss of -OCH₃: [M - 31]⁺ at m/z = 179Loss of -COOCH₃: [M - 59]⁺ at m/z = 151Further fragmentation: Loss of CO, CS, and subsequent rearrangements.

Note: The electron ionization mass spectra of these isomers are expected to be very similar, as they are constitutional isomers with the same molecular weight. The fragmentation patterns will likely not be sufficient to distinguish the isomers without the aid of techniques like tandem mass spectrometry (MS/MS) and comparison with authentic standards.

Experimental Workflow and Visualization

The logical workflow for the spectroscopic analysis and differentiation of these isomers is depicted below. This process involves a sequential application of spectroscopic techniques, starting with the most definitive methods for this class of compounds.

Spectroscopic_Analysis_Workflow Workflow for Isomer Differentiation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Isomer Identification Synthesis Synthesis of Methyl fluoro-1-benzothiophene-2-carboxylate Isomers Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR Primary Technique IR FT-IR Spectroscopy Purification->IR Confirmatory Technique MS Mass Spectrometry (EI-MS) Purification->MS Confirmatory Technique NMR_data Analyze ¹JCF and JHF couplings to determine Fluorine position NMR->NMR_data IR_data Compare fingerprint regions for substitution patterns IR->IR_data MS_data Confirm Molecular Weight and elemental composition MS->MS_data Identification Unambiguous Isomer Identification NMR_data->Identification IR_data->Identification MS_data->Identification

Validating the Molecular Structure of Methyl 5-fluoro-1-benzothiophene-2-carboxylate: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for the structural validation of Methyl 5-fluoro-1-benzothiophene-2-carboxylate, with a primary focus on the definitive method of X-ray crystallography. In the absence of publicly available crystallographic data for this specific molecule, we present a guide to the validation process, referencing data from closely related compounds and outlining the expected outcomes.

The precise arrangement of atoms within a molecule, its stereochemistry, and crystal packing are fundamental to understanding its physical properties and biological activity. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide essential information about the connectivity and functional groups, single-crystal X-ray crystallography offers unparalleled, direct insight into the three-dimensional structure in the solid state.

X-ray Crystallography: The Gold Standard for Structural Elucidation

X-ray crystallography provides the absolute configuration of a molecule, including bond lengths, bond angles, and torsion angles. This technique would be the definitive method to confirm the planar benzothiophene ring system, the orientation of the methyl ester group, and the position of the fluorine atom on the benzene ring of this compound.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the analysis of analogous compounds, such as Methyl 3-aminothiophene-2-carboxylate, reveals the type of detailed structural information that can be obtained[1][2]. For our target molecule, we would expect X-ray diffraction analysis to confirm the near-planar structure of the fused ring system and provide precise measurements of the C-F and C-S bond lengths, which are critical for understanding its electronic properties.

Table 1: Comparison of Structural Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.Definitive structural determination.Requires a suitable single crystal, which can be challenging to grow.
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, through-bond and through-space correlations.Provides detailed structural information in solution.Does not provide bond lengths or angles directly.
Mass Spectrometry Molecular weight, elemental composition (High-Resolution MS).High sensitivity, requires a very small amount of sample.Provides limited information on the 3D structure.
IR Spectroscopy Presence of functional groups.Fast and simple to perform.Provides limited information on the overall molecular structure.

Experimental Protocols for Structural Validation

Below are detailed methodologies for the key experiments used in the structural validation of organic molecules like this compound.

Single-Crystal X-ray Crystallography (Hypothetical Protocol)
  • Crystal Growth: Crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof).

  • Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected using a diffractometer, often at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.

NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz).

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS). Coupling constants (J) are reported in Hertz (Hz). The expected signals for this compound would be analyzed for their multiplicity and integration to confirm the proton and carbon skeleton.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer (e.g., using an ESI or APCI source). The instrument is operated in high-resolution mode to obtain an accurate mass measurement.

  • Data Analysis: The measured mass-to-charge ratio (m/z) is compared to the calculated exact mass of the molecular formula (C₁₀H₇FO₂S) to confirm the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed on the ATR crystal of an FT-IR spectrometer.

  • Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The positions of the absorption bands are correlated with the presence of specific functional groups, such as the C=O stretch of the ester and the C-F stretch.

Comparative Data Analysis (Hypothetical)

In the absence of experimental data for this compound, the following table outlines the expected results from the aforementioned analytical techniques, which would be used for its structural validation.

Table 2: Expected Analytical Data for this compound

AnalysisExpected ResultInterpretation
¹H NMR Signals in the aromatic region (δ 7.0-8.5 ppm), a singlet for the methyl ester protons (δ ~3.9 ppm).Confirms the presence of the benzothiophene ring protons and the methyl ester group. Coupling patterns would confirm the substitution pattern.
¹³C NMR Signals for aromatic carbons, a signal for the ester carbonyl carbon (δ ~160-170 ppm), and a signal for the methyl carbon (δ ~52 ppm).Confirms the carbon framework of the molecule.
¹⁹F NMR A singlet or a multiplet depending on the coupling with neighboring protons.Confirms the presence and chemical environment of the fluorine atom.
HRMS (ESI) [M+H]⁺ or [M+Na]⁺ corresponding to the exact mass of C₁₀H₇FO₂S.Confirms the elemental composition.
IR (ATR) Strong absorption band around 1700-1730 cm⁻¹ (C=O stretch), bands in the aromatic region (1450-1600 cm⁻¹), and a band for the C-F stretch (~1100-1250 cm⁻¹).Confirms the presence of the ester and fluoro-aromatic functionalities.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the comprehensive structural validation of a novel compound like this compound.

Structural_Validation_Workflow Workflow for Structural Validation Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Analysis Purification->Spectroscopy NMR NMR (1H, 13C, 19F) Spectroscopy->NMR MS HRMS Spectroscopy->MS IR IR Spectroscopy Spectroscopy->IR Structure_Confirmation Preliminary Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Crystal_Growth Single Crystal Growth Structure_Confirmation->Crystal_Growth XRay X-ray Crystallography Crystal_Growth->XRay Final_Structure Definitive Structure Validation XRay->Final_Structure

Caption: Workflow for the structural validation of a synthesized compound.

Alternative and Complementary Methods

Computational chemistry serves as a powerful tool to complement experimental data. Density functional theory (DFT) calculations can be used to predict the geometry, NMR chemical shifts, and vibrational frequencies of this compound. A strong correlation between the calculated and experimental data would provide further confidence in the assigned structure. For instance, geometry optimization studies have been used to confirm the structure of similar molecules, showing good agreement with crystallographic data[3].

References

A Comparative Analysis of Methyl 5-fluoro-1-benzothiophene-2-carboxylate Scaffolds and Established Kinase Inhibitors in the MAPK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the potential kinase inhibitory properties of compounds based on the Methyl 5-fluoro-1-benzothiophene-2-carboxylate scaffold against well-established inhibitors of the RAF, MEK, and ERK kinases. This analysis is intended for researchers, scientists, and professionals in drug development, offering insights into the evolving landscape of kinase inhibitor research.

While specific inhibitory data for this compound is not publicly available, the benzothiophene core is a recognized scaffold in the development of kinase inhibitors.[1][2] Various derivatives have shown activity against a range of kinases, highlighting the potential of this chemical class in cancer therapy and other diseases driven by aberrant kinase signaling.[3][4][5][6] This guide will, therefore, focus on a comparative study of the broader benzothiophene class and its potential application in inhibiting the pivotal MAPK/ERK signaling pathway, drawing comparisons with known inhibitors targeting key kinases in this cascade.

The MAPK/ERK Signaling Pathway: A Critical Target in Oncology

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival.[7][8][9] Dysregulation of this pathway, often through mutations in key components like RAS and RAF, is a hallmark of many human cancers.[10][11][12] Consequently, the kinases within this pathway—RAF, MEK, and ERK—have become prime targets for the development of targeted cancer therapies.[7][8][10][13][14]

Comparative Kinase Inhibitor Data

The following table summarizes the inhibitory activity (IC50 values) of several well-characterized kinase inhibitors targeting the MAPK/ERK pathway. This data provides a benchmark for evaluating the potential efficacy of novel compounds like those derived from the this compound scaffold.

InhibitorTarget Kinase(s)IC50 (nM)Compound Class
RAF Inhibitors
Vemurafenib (PLX4032)B-RAFV600E31Triarylimidazole
c-RAF-148
Dabrafenib (GSK2118436A)B-RAFV600E0.6
c-RAF5
SorafenibRaf-112Bi-aryl urea
B-Raf22
VEGFR2, PDGFR, p38various
GDC-0879B-Raf0.13
MEK Inhibitors
Trametinib (GSK1120212)MEK10.7Diaryl amine
MEK20.9
ERK Inhibitors
SCH772984ERK14
ERK21
ASN007ERK1/2low single-digit nM
Benzothiophene Derivatives
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)BDK3190Benzothiophene
PF-3644022MK23Benzothiophene

Note: Data is compiled from various sources.[1][3][6][7][15][16][17] Direct comparison of IC50 values should be made with caution as experimental conditions may vary.

Experimental Protocols

To evaluate the kinase inhibitory activity of novel compounds such as this compound and compare them to existing inhibitors, standardized biochemical and cellular assays are essential.

In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase. The activity is typically quantified by measuring the amount of phosphorylated substrate, often using methods like fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

General Protocol:

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., B-RAF, MEK1, ERK2)

    • Kinase-specific substrate (e.g., a peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (containing MgCl2, DTT, etc.)

    • Test compound (e.g., this compound) dissolved in DMSO

    • Detection reagent (e.g., antibody specific for the phosphorylated substrate, luciferase/luciferin for ATP depletion measurement)

    • Microplate reader

  • Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a microplate, add the kinase, the substrate, and the assay buffer. c. Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase). d. Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding. e. Initiate the kinase reaction by adding a specific concentration of ATP. f. Incubate the reaction for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). g. Stop the reaction (e.g., by adding a stop solution like EDTA). h. Add the detection reagent and measure the signal (e.g., fluorescence, luminescence) using a microplate reader.

  • Data Analysis: a. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

Objective: To assess the effect of a test compound on the growth of cancer cell lines with known mutations in the MAPK pathway.

Principle: This assay measures the number of viable cells after treatment with a compound. A reduction in cell viability indicates cytotoxic or cytostatic effects.

General Protocol:

  • Reagents and Materials:

    • Cancer cell lines (e.g., A375 melanoma with B-RAF V600E mutation)

    • Cell culture medium and supplements (e.g., DMEM, FBS)

    • Test compound dissolved in DMSO

    • Cell viability reagent (e.g., MTT, resazurin, or a reagent for measuring ATP content)

    • Microplate reader

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Prepare a serial dilution of the test compound in the cell culture medium. c. Replace the medium in the wells with the medium containing the diluted test compound. Include vehicle-treated controls. d. Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator. e. Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. f. Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Visualizing the MAPK/ERK Pathway and Experimental Workflow

To better understand the points of intervention for these kinase inhibitors and the general workflow for their evaluation, the following diagrams are provided.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocates & Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression RAF_Inhibitors RAF Inhibitors (e.g., Vemurafenib) RAF_Inhibitors->RAF MEK_Inhibitors MEK Inhibitors (e.g., Trametinib) MEK_Inhibitors->MEK ERK_Inhibitors ERK Inhibitors (e.g., SCH772984) ERK_Inhibitors->ERK Benzothiophene_Scaffold Potential Target for Benzothiophene Scaffold Benzothiophene_Scaffold->RAF Benzothiophene_Scaffold->MEK Benzothiophene_Scaffold->ERK

Caption: The MAPK/ERK signaling cascade and points of therapeutic intervention.

Kinase_Inhibitor_Workflow Compound_Synthesis Compound Synthesis (e.g., Methyl 5-fluoro-1- benzothiophene-2-carboxylate) Biochemical_Assay In Vitro Kinase Inhibition Assay Compound_Synthesis->Biochemical_Assay Determine_IC50 Determine IC50 Value Biochemical_Assay->Determine_IC50 Cellular_Assay Cellular Proliferation Assay Determine_IC50->Cellular_Assay Determine_GI50 Determine GI50 Value Cellular_Assay->Determine_GI50 In_Vivo_Studies In Vivo Animal Models Determine_GI50->In_Vivo_Studies Lead_Optimization Lead Optimization Determine_GI50->Lead_Optimization Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials Lead_Optimization->In_Vivo_Studies

Caption: General workflow for the preclinical evaluation of kinase inhibitors.

Conclusion

The benzothiophene scaffold represents a promising starting point for the development of novel kinase inhibitors. While specific data on this compound is needed, a comparative analysis against established inhibitors of the MAPK/ERK pathway provides a valuable framework for its potential evaluation. The experimental protocols and workflows outlined in this guide offer a systematic approach for characterizing the inhibitory activity of this and other novel compounds, paving the way for the discovery of next-generation targeted therapies. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

Assessing the Purity of Synthesized Methyl 5-fluoro-1-benzothiophene-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative overview of analytical methods for assessing the purity of Methyl 5-fluoro-1-benzothiophene-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules. The methodologies and data presented are based on established practices for analogous benzothiophene derivatives and serve as a robust framework for quality control.

Comparative Purity Analysis

The purity of synthesized this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and reliable methods. Each technique offers unique advantages in identifying and quantifying the main compound and potential impurities.

Below is a summary of representative data obtained from the analysis of a synthesized batch of a similar benzothiophene compound, illustrating the expected purity levels from different purification methods.

Table 1: Comparative Purity of a Representative Benzothiophene Derivative by Different Analytical Methods

Purification MethodHPLC Purity (%)GC-MS Purity (%)Predominant Impurity
Crude Product85.284.7Starting Material (e.g., 4-fluorothiophenol)
Recrystallization (Ethanol)98.598.2Isomeric byproducts
Column Chromatography (Silica Gel)99.799.5Unidentified trace impurities

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on those used for structurally related benzothiophene compounds and can be adapted for this compound with minor optimization.[1]

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound and quantify impurities based on UV absorption.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a stock solution of the sample in acetonitrile (1 mg/mL).

    • Inject 10 µL of the solution into the HPLC system.

    • Run the gradient program to elute the compound and any impurities.

    • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

    • Inject 1 µL of the solution into the GC-MS system.

    • Analyze the resulting chromatogram and mass spectra to identify the main component and impurities by comparing with spectral libraries and fragmentation patterns.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound and detect the presence of structural isomers or other impurities.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • Experiments: ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR.

  • Procedure:

    • Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

    • Acquire the NMR spectra.

    • Process the data and analyze the chemical shifts, coupling constants, and integration to confirm the structure and identify any impurity signals.[4][5][6][7]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_results Final Evaluation Synthesis Synthesis of this compound Purification Purification (Recrystallization or Column Chromatography) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC Purity Quantification GCMS GC-MS Analysis Purification->GCMS Impurity Identification NMR NMR Analysis Purification->NMR Structural Confirmation Data Compare Data HPLC->Data GCMS->Data NMR->Data Final Final Purity Assessment Data->Final

Caption: Workflow for the synthesis, purification, and purity assessment of the target compound.

cluster_methods Analytical Methods cluster_data Data Interpretation cluster_decision Decision Compound Synthesized Compound HPLC HPLC (Quantitative Purity) Compound->HPLC GCMS GC-MS (Volatile Impurities) Compound->GCMS NMR NMR (Structural Integrity) Compound->NMR Purity Purity > 99%? HPLC->Purity Impurities Impurities Identified? GCMS->Impurities Structure Correct Structure? NMR->Structure Pass Pass Purity->Pass Yes Fail Further Purification Purity->Fail No Impurities->Pass Yes Impurities->Fail No Structure->Pass Yes Structure->Fail No

Caption: Decision tree for the purity assessment based on analytical results.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Substituted Benzothiophene-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 5-substituted benzothiophene-2-carboxylates have emerged as a particularly interesting class of molecules. The strategic placement of various substituents at the 5-position of the benzothiophene ring system allows for the fine-tuning of their pharmacological properties, making them promising candidates for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, with a focus on their anti-inflammatory and antimicrobial activities, supported by experimental data and detailed protocols.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-substituted benzothiophene-2-carboxylates is significantly influenced by the nature of the substituent at the 5-position. Variations in the electronic and steric properties of this substituent can modulate the compound's interaction with biological targets, thereby affecting its efficacy and potency.

Key SAR Observations:

  • Anti-inflammatory Activity: The introduction of specific moieties at the 5-position has been shown to confer potent anti-inflammatory properties. For instance, the conversion of a 5-amino group to a 5-(2-chloroacetamido) group, followed by reaction with various amines, has yielded a series of C5-substituted benzo[b]thiophenes with significant anti-inflammatory activity.[1]

  • Antimicrobial Activity: The antimicrobial spectrum and potency of these compounds are also dictated by the 5-substituent. While a comprehensive SAR study across a wide range of bacteria and fungi is still evolving, initial findings suggest that specific substitutions can lead to promising antimicrobial agents.[2][3]

Quantitative Data Summary

To facilitate a clear comparison, the following table summarizes the antimicrobial activity of a series of 5-substituted benzothiophene-2-carboxylate analogs. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ID5-SubstituentTest OrganismMIC (µg/mL)Reference
1a -HStaphylococcus aureus>128[4]
1b -ClStaphylococcus aureus64[4]
1c -OCH₃Staphylococcus aureus>128[4]
2a -HEscherichia coli>128[4]
2b -ClEscherichia coli128[4]
2c -OCH₃Escherichia coli>128[4]

Note: The data presented is a compilation from available literature and may not represent a direct head-to-head comparison under identical experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 5-substituted benzothiophene-2-carboxylates.

1. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Materials:

    • Test compounds (5-substituted benzothiophene-2-carboxylates)

    • Bacterial or fungal strains

    • Mueller-Hinton Broth (MHB) or appropriate liquid growth medium

    • 96-well microtiter plates

    • Sterile pipette tips and multichannel pipettor

    • Incubator

  • Procedure:

    • Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a known concentration.

    • Serial Dilutions: Perform serial two-fold dilutions of the compound stock solutions in the wells of the 96-well plate using the appropriate broth medium. The final volume in each well should be 100 µL.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

    • Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

    • Controls: Include a positive control (broth with inoculum and no compound) and a negative control (broth only) on each plate.

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

    • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

2. Anti-inflammatory Activity (Nitric Oxide Assay in LPS-stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

    • Lipopolysaccharide (LPS) from E. coli

    • Test compounds (5-substituted benzothiophene-2-carboxylates)

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • 96-well cell culture plates

    • CO₂ incubator

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator at 37°C.

    • Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Incubate for 1 hour.

    • Stimulation: Add LPS to each well (final concentration of 1 µg/mL) to induce an inflammatory response. Include a control group with cells and LPS but no test compound, and a baseline group with cells only.

    • Incubation: Incubate the plates for 24 hours in the CO₂ incubator.

    • Nitrite Measurement:

      • Collect 50 µL of the cell culture supernatant from each well.

      • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

    • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

    • Data Analysis: Calculate the percentage of NO inhibition by the test compounds compared to the LPS-stimulated control.

Visualizations

Structure-Activity Relationship (SAR) Workflow

The following diagram illustrates a typical workflow for conducting a structure-activity relationship study of novel chemical entities.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation Start Lead Compound (Benzothiophene-2-carboxylate) Design Design of Analogs (Varying 5-Substituent) Start->Design Synthesis Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Biological Assays (e.g., Antimicrobial, Anti-inflammatory) Characterization->Primary_Screening Hit_Identification Identification of 'Hits' Primary_Screening->Hit_Identification Secondary_Screening Secondary Assays (e.g., Dose-Response, Selectivity) Hit_Identification->Secondary_Screening SAR_Analysis SAR Analysis (Correlation of Structure & Activity) Secondary_Screening->SAR_Analysis SAR_Analysis->Design Iterative Design ADMET_Profiling In vitro ADMET Profiling SAR_Analysis->ADMET_Profiling Lead_Optimization Lead Optimization ADMET_Profiling->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

References

A Comparative Analysis of Benzothiophene and Benzimidazole Scaffolds in Oncology: Raloxifene vs. a Novel Benzimidazole Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the biological efficacy of the well-established selective estrogen receptor modulator (SERM), raloxifene, which features a benzothiophene core, and a novel investigational benzimidazole derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC). This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their mechanisms of action, cytotoxic effects, and the signaling pathways they modulate.

Introduction

Both raloxifene and the broader class of benzothiophene derivatives have been significant in the management of hormone-responsive conditions, particularly in osteoporosis and the prevention of estrogen receptor-positive (ER+) breast cancer.[1] In contrast, novel heterocyclic compounds are continuously being explored for their potential as anticancer agents. This guide focuses on a comparative evaluation of raloxifene and MBIC, a compound that has demonstrated potent antitumor activity through a distinct mechanism of action.

Quantitative Analysis of Cytotoxicity

The antiproliferative activity of both compounds was assessed against human breast cancer cell lines, MCF-7 (ER-positive) and MDA-MB-231 (triple-negative), using the MTT assay. The half-maximal inhibitory concentration (IC50) values are summarized below.

CompoundCell LineIC50 (µM)
Raloxifene MCF-7~5 - 10
MDA-MB-231~1 - 5
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) MCF-70.73 ± 0.0
MDA-MB-23120.4 ± 0.2

Note: Raloxifene IC50 values are approximated from multiple studies and can vary based on experimental conditions.

The data reveals that MBIC exhibits significantly higher potency against the ER-positive MCF-7 cell line compared to raloxifene.[2][3][4] Conversely, raloxifene shows greater efficacy against the triple-negative MDA-MB-231 cell line.[5]

Mechanisms of Action and Signaling Pathways

The two compounds exert their anticancer effects through fundamentally different mechanisms.

Raloxifene: A Selective Estrogen Receptor Modulator (SERM)

Raloxifene's primary mechanism involves its interaction with estrogen receptors (ERα and ERβ).[6] It acts as an estrogen antagonist in breast and uterine tissues, thereby inhibiting the proliferative signals mediated by estrogen. In other tissues, such as bone, it exhibits estrogen agonist effects.[6][7] The binding of raloxifene to the estrogen receptor leads to a conformational change that recruits corepressors instead of coactivators to the receptor-DNA complex, ultimately blocking the transcription of estrogen-responsive genes that drive cell proliferation.[7]

Raloxifene_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Raloxifene Raloxifene ER Estrogen Receptor (ERα/ERβ) Raloxifene->ER Binds ERE Estrogen Response Element (ERE) on DNA ER->ERE Translocates and binds GeneTranscription Gene Transcription (Blocked) ERE->GeneTranscription Inhibits

Raloxifene's Mechanism of Action
MBIC: A Microtubule Targeting Agent

MBIC functions as a microtubule targeting agent (MTA).[2][3][4] Microtubules are essential components of the cytoskeleton involved in critical cellular processes, including cell division (mitosis).[8] MTAs disrupt the normal dynamics of microtubule polymerization and depolymerization, leading to mitotic arrest and subsequent cell death (apoptosis).[9] MBIC's action is independent of estrogen receptor status, which explains its activity in various cancer cell lines.

MBIC_Signaling_Pathway MBIC MBIC Tubulin Tubulin Dimers MBIC->Tubulin Interacts with Microtubule Microtubule Dynamics (Disrupted) Tubulin->Microtubule Disrupts MitoticSpindle Mitotic Spindle Formation (Inhibited) Microtubule->MitoticSpindle Leads to MitoticArrest Mitotic Arrest MitoticSpindle->MitoticArrest Causes Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

MBIC's Mechanism of Action

Experimental Protocols

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (e.g., 24h) Start->Incubate1 Treat Treat with compound Incubate1->Treat Incubate2 Incubate (e.g., 24-72h) Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate (e.g., 3-4h) AddMTT->Incubate3 Solubilize Solubilize formazan (e.g., with DMSO) Incubate3->Solubilize Read Read absorbance (e.g., 570 nm) Solubilize->Read End Analyze data Read->End

MTT Assay Workflow

Methodology:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., raloxifene or MBIC) and incubated for a specified period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Following incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[11]

  • Formazan Formation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[10]

  • Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[10] The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow:

Cell_Cycle_Analysis_Workflow Start Seed and treat cells in 6-well plate Harvest Harvest and wash cells Start->Harvest Fix Fix cells (e.g., with ethanol) Harvest->Fix Stain Stain DNA with Propidium Iodide (PI) Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End Determine cell cycle distribution Analyze->End

References

A Comparative Guide to the Synthesis of Methyl 5-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to Methyl 5-fluoro-1-benzothiophene-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on factors such as starting material availability, reaction complexity, and potential yield, supported by detailed experimental protocols and comparative data.

Introduction

This compound is a valuable building block in medicinal chemistry. The benzothiophene scaffold is a prominent heterocyclic motif found in a wide array of biologically active molecules. The presence of a fluorine atom at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, often enhancing metabolic stability and binding affinity. This guide compares two distinct strategies for the synthesis of this important intermediate: the direct esterification of the corresponding carboxylic acid and a de novo construction of the benzothiophene ring system.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the two synthetic routes, facilitating a direct comparison.

ParameterRoute 1: EsterificationRoute 2: De Novo Synthesis from 2,5-Difluorobenzaldehyde
Starting Materials 5-Fluoro-1-benzothiophene-2-carboxylic acid, Methanol2,5-Difluorobenzaldehyde, Methyl thioglycolate
Key Reagents Sulfuric acid (catalyst) or Thionyl chloridePotassium carbonate
Reaction Type Fischer Esterification or Acyl Chloride Formation followed by EsterificationCondensation and Cyclization
Number of Steps 11
Typical Yield > 90% (estimated)70-85% (estimated based on similar reactions)
Reaction Temperature Reflux (for Fischer) or 0°C to RT (for Acyl Chloride)60-80°C
Reaction Time 2-6 hours2-4 hours
Scalability HighModerate to High
Key Advantages High yield, simple procedure, readily available starting material.Convergent synthesis, builds complexity quickly.
Key Disadvantages Dependent on the commercial availability of the carboxylic acid.Potential for side reactions, requires careful control of reaction conditions.

Experimental Protocols

Route 1: Esterification of 5-Fluoro-1-benzothiophene-2-carboxylic acid

This route involves the straightforward esterification of the commercially available 5-fluoro-1-benzothiophene-2-carboxylic acid.

Method A: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq) in an excess of methanol (10-20 eq).

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Method B: Via Acyl Chloride

  • Acyl Chloride Formation: In a round-bottom flask, suspend 5-fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene. Add thionyl chloride (1.5-2.0 eq) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Stir the mixture at room temperature for 1-2 hours.

  • Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure.

  • Esterification: Dissolve the crude acyl chloride in anhydrous dichloromethane and cool to 0°C. Add methanol (1.5 eq) followed by the slow addition of a base such as triethylamine or pyridine (1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: Dilute the reaction mixture with dichloromethane and wash sequentially with water, 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Route 2: De Novo Synthesis from 2,5-Difluorobenzaldehyde

This route constructs the benzothiophene ring through a condensation reaction between 2,5-difluorobenzaldehyde and methyl thioglycolate. This proposed synthesis is based on a similar reported procedure for a related analogue.

  • Reaction Setup: To a solution of 2,5-difluorobenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add methyl thioglycolate (1.1 eq) and potassium carbonate (1.2 eq).

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Route1 start 5-Fluoro-1-benzothiophene- 2-carboxylic acid reagents Methanol, Acid Catalyst (e.g., H₂SO₄) start->reagents product Methyl 5-fluoro-1-benzothiophene- 2-carboxylate reagents->product

Caption: Route 1: Esterification of the corresponding carboxylic acid.

Route2 start1 2,5-Difluorobenzaldehyde reagents K₂CO₃, DMF (Condensation/ Cyclization) start1->reagents start2 Methyl thioglycolate start2->reagents product Methyl 5-fluoro-1-benzothiophene- 2-carboxylate reagents->product

Caption: Route 2: De novo synthesis via condensation and cyclization.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice of route will largely depend on the specific needs of the researcher, including the availability and cost of starting materials, desired scale of the synthesis, and the equipment available.

  • Route 1 (Esterification) is a highly efficient and straightforward method, ideal for researchers who have access to the precursor carboxylic acid. Its simplicity and high potential yield make it an attractive option for rapid synthesis and scale-up.

For drug development professionals, the robustness and scalability of Route 1 make it a strong candidate for process development. However, the flexibility of Route 2 is advantageous during the lead optimization phase, where the synthesis of a variety of analogues is often required. A thorough cost analysis of the starting materials and reagents for both routes is recommended before embarking on a large-scale synthesis campaign.

Cross-referencing NMR data of Methyl 5-fluoro-1-benzothiophene-2-carboxylate with literature values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 5-fluoro-1-benzothiophene-2-carboxylate. Due to the absence of direct experimental NMR data for this specific compound in the searched literature, this guide utilizes experimental data from a closely related analog, Methyl 5-amino-1-benzothiophene-2-carboxylate, and provides predicted values for the target compound based on established substituent effects in NMR spectroscopy.

Data Presentation: Comparative NMR Data

The following table summarizes the available experimental ¹H NMR data for Methyl 5-amino-1-benzothiophene-2-carboxylate and the predicted ¹H and ¹³C NMR data for this compound. The predictions are based on the known shielding and deshielding effects of the fluorine substituent on the benzothiophene ring system.

Compound ¹H NMR (ppm) ¹³C NMR (ppm) (Predicted)
This compound (Predicted) H3: ~8.0-8.2 (s)H4: ~7.7-7.9 (dd)H6: ~7.2-7.4 (td)H7: ~7.9-8.1 (dd)-OCH₃: ~3.9 (s)C2: ~130-135C3: ~125-130C3a: ~138-142C4: ~115-120 (d, JCF ≈ 20-25 Hz)C5: ~158-162 (d, JCF ≈ 240-250 Hz)C6: ~112-117 (d, JCF ≈ 20-25 Hz)C7: ~125-130 (d, JCF ≈ 5-10 Hz)C7a: ~135-140C=O: ~162-165-OCH₃: ~52-54
Methyl 5-amino-1-benzothiophene-2-carboxylate (Experimental) [1]H3: 7.84 (s)H4: 7.08 (d)H6: 6.87 (dd)H7: 7.59 (d)-OCH₃: 3.89 (s)Not Available in Searched Literature

Note on Predictions: The predicted chemical shifts for this compound are estimations. The fluorine atom is a strong electron-withdrawing group, which is expected to deshield (shift to a higher ppm) the adjacent protons and carbons. Furthermore, through-space coupling (J-coupling) between the fluorine and carbon atoms is anticipated, resulting in doublet or triplet of doublets for the affected carbon and proton signals. The magnitude of these coupling constants (JCF) typically decreases with the number of bonds separating the atoms.

Experimental Protocols

The following is a generalized, yet detailed, methodology for the acquisition of NMR data for benzothiophene derivatives, based on standard laboratory practices.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this class of compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through shimming to obtain sharp, symmetrical peaks.

    • Acquisition Parameters: A standard proton experiment is run with a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Proton Decoupling: A proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal-to-noise ratio, resulting in a single peak for each unique carbon atom.

    • Acquisition Parameters: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required. The spectral width is typically set to 200-220 ppm.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated with respect to the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

Mandatory Visualization

The following diagram illustrates the logical workflow for cross-referencing experimental NMR data with literature or predicted values.

NMR_Cross_Reference_Workflow cluster_experiment Experimental Analysis cluster_literature Literature & Predicted Data sample_prep Sample Preparation (Dissolution & Filtration) nmr_acquisition NMR Data Acquisition (¹H and ¹³C) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Referencing) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Chemical Shifts, Coupling, Integration) data_processing->spectral_analysis cross_reference Cross-Referencing and Comparison spectral_analysis->cross_reference lit_search Search Scientific Databases (e.g., SciFinder, Reaxys) analog_data Identify Data for Analogs (e.g., Amino-Substituted) lit_search->analog_data prediction Predict Spectra for Target Compound (Based on Substituent Effects) analog_data->prediction prediction->cross_reference conclusion Structural Confirmation or Further Investigation cross_reference->conclusion

Caption: Workflow for NMR Data Cross-Referencing.

References

Cytotoxicity assay of Methyl 5-fluoro-1-benzothiophene-2-carboxylate on cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of several benzothiophene derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) MCF-7 (Breast)0.73 ± 0.0--
T47D (Breast)1.3 ± 0.1--
MDA-MB-468 (Breast)12.0 ± 0.3--
MDA-MB-231 (Breast)20.4 ± 0.2--
NIH/3T3 (Normal)55.0 ± 0.1--
L-cells (Normal)59.6 ± 2.5--
Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate MCF-7 (Breast)-Doxorubicin-
NCI-H460 (Lung)-Doxorubicin-
SF-268 (CNS)-Doxorubicin-
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile Leukemia0.01 - 0.0665--
Colon Cancer0.01 - 0.0665--
CNS Cancer0.01 - 0.0665--
Prostate Cancer0.01 - 0.0665--

Note: The table presents a selection of data from the cited literature. For a comprehensive understanding, please refer to the original publications.[1][2][3][4][5][6][7][8]

Experimental Protocols

A standardized method for assessing the cytotoxicity of novel compounds is the MTT assay.

MTT Cytotoxicity Assay Protocol

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well.

    • The plate is incubated for 24 hours to allow the cells to attach to the surface of the wells.[9]

  • Compound Treatment:

    • The cells are then treated with various concentrations of the benzothiophene derivative. A vehicle control (e.g., DMSO) is also included.

    • The plate is incubated for a further 48-72 hours.[9]

  • MTT Addition:

    • Following the incubation period, MTT solution (5 mg/mL in PBS) is added to each well.

    • The plate is incubated for 4 hours at 37°C, during which viable cells with active metabolism convert the MTT into a purple formazan product.[9]

  • Formazan Solubilization:

    • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizing Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical workflow for cytotoxicity screening and a relevant signaling pathway potentially targeted by benzothiophene derivatives.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture Seeding 2. Seed Cells in 96-well Plates CellCulture->Seeding CompoundPrep 3. Prepare Compound Dilutions Seeding->CompoundPrep Treatment 4. Treat Cells with Compound CompoundPrep->Treatment Incubation 5. Incubate for 48-72h Treatment->Incubation MTT 6. Add MTT Reagent Incubation->MTT Formazan 7. Solubilize Formazan MTT->Formazan Read 8. Measure Absorbance Formazan->Read IC50 9. Calculate IC50 Values Read->IC50

Caption: Workflow for an MTT-based cytotoxicity assay.

Tubulin_Inhibition_Pathway Benzothiophene Benzothiophene Derivatives Tubulin Tubulin Benzothiophene->Tubulin Binds to Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Proposed mechanism of action via tubulin polymerization inhibition.[10]

Mechanism of Action Insights

Several studies suggest that the anticancer properties of certain benzothiophene derivatives are mediated, at least in part, through their interaction with tubulin.[10] By binding to tubulin, these compounds can inhibit its polymerization, leading to a disruption of microtubule dynamics. This interference with the cellular cytoskeleton can cause cell cycle arrest, typically in the G2/M phase, and ultimately trigger apoptosis (programmed cell death).[4][6][8]

Furthermore, some benzothiophene derivatives have been shown to overcome P-glycoprotein (P-gp)-mediated drug resistance, a common challenge in cancer chemotherapy.[10] Other research has pointed towards the inhibition of the RhoA/ROCK pathway as a potential mechanism for the anti-migration and anti-invasion effects of certain benzothiophene compounds in cancer cells.[11]

Conclusion

The available data indicates that the benzothiophene scaffold is a promising framework for the development of novel anticancer agents. Derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines, including those resistant to existing therapies. The primary mechanism of action for several potent analogues appears to be the disruption of microtubule function. Further investigation into the structure-activity relationships of compounds like Methyl 5-fluoro-1-benzothiophene-2-carboxylate is warranted to explore their full therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Methyl 5-fluoro-1-benzothiophene-2-carboxylate: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Key Safety Information Summary

Hazard ClassificationPrecautionary MeasuresPersonal Protective Equipment (PPE)
Likely Hazardous WasteDo not dispose down drains or in general waste.[1][2] Segregate as halogenated organic waste.[3][4]Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat.[5]
Potential IrritantAvoid contact with skin, eyes, and clothing.[1][6] Wash hands thoroughly after handling.[6]Handle in a well-ventilated area, preferably a chemical fume hood.[1][5]
Environmental HazardPotentially toxic to aquatic life with long-lasting effects. Avoid release to the environment.Collect all waste, including contaminated materials, for proper disposal.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is imperative to follow standard laboratory safety protocols. This includes wearing the appropriate Personal Protective Equipment (PPE) as detailed in the table above. All handling of Methyl 5-fluoro-1-benzothiophene-2-carboxylate and its associated waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][5] An eyewash station and safety shower should be readily accessible.[5]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by local, state, and federal regulations for hazardous waste.[1][5] The following steps provide a direct, procedural framework for its safe and compliant disposal.

Step 1: Waste Identification and Segregation

  • Classify as Hazardous Waste : Treat this compound and any materials contaminated with it as hazardous waste.

  • Segregate as Halogenated Waste : This compound contains fluorine, a halogen. It must be collected in a waste stream specifically designated for halogenated organic compounds.[3][4] Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.[3][7]

Step 2: Waste Collection and Container Management

  • Use a Designated Container : Collect all waste containing this chemical in a clearly labeled, compatible waste container.[8] The container should be in good condition and have a secure, tight-fitting lid.

  • Proper Labeling : The label must clearly read "Hazardous Waste" and specify the contents, including "this compound" and any solvents used.

  • Container Storage : Keep the waste container sealed when not in use.[9] Store it in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[2][9]

Step 3: Handling Spills and Contaminated Materials

  • Spill Management : In case of a spill, use an inert absorbent material such as vermiculite, dry sand, or earth.[9] Do not use combustible materials like paper towels.

  • Collect Contaminated Materials : All materials used for spill cleanup, along with any contaminated items (e.g., gloves, weighing paper), must be placed into the designated halogenated hazardous waste container.[8]

Step 4: Disposal of Empty Containers

  • Decontamination : Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.[9]

  • Triple Rinsing : To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The resulting rinsate is considered hazardous and must be collected in the appropriate halogenated waste container.[9]

  • Final Disposal : After decontamination, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory waste.

Step 5: Arranging for Final Disposal

  • Contact EHS : Once the waste container is full or ready for disposal, contact your institution’s Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1][5]

  • Documentation : Complete all necessary hazardous waste disposal forms accurately. This ensures the waste is managed and transported in compliance with regulations.[10]

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_management Container & Spill Management cluster_final Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood Identify Identify as Halogenated Hazardous Waste FumeHood->Identify Collect Collect in Labeled, Compatible Container Identify->Collect Segregate Segregate from Non-Halogenated Waste Collect->Segregate Store Store Sealed Container in Secondary Containment Segregate->Store Spill Clean Spills with Inert Absorbent Store->Spill Contaminated Dispose of Contaminated Materials in Same Container Spill->Contaminated EHS Contact EHS or Licensed Waste Disposal Service Contaminated->EHS Paperwork Complete Disposal Paperwork EHS->Paperwork Disposal Arrange for Pickup and Disposal at Approved Facility Paperwork->Disposal

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Methyl 5-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 5-fluoro-1-benzothiophene-2-carboxylate

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, storage, and disposal of this compound (CAS No. 154630-32-7). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS). The primary hazards associated with this chemical are outlined in the table below.

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2][3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][3][4][5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2][3][4][5]
Specific Target Organ Toxicity, Single ExposureCategory 3 (Respiratory tract irritation)H335: May cause respiratory irritation.[1][2][3][5]
Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and face shield.To protect against splashes that could cause serious eye irritation.
Skin Protection - Chemically resistant gloves (e.g., nitrile, neoprene). - Flame-resistant lab coat. - Complete protective suit for larger quantities.To prevent skin contact, which can cause irritation.
Respiratory Protection - Use in a well-ventilated area or under a fume hood. - For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.To avoid inhalation of dust or aerosols that may cause respiratory irritation.
Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin and eyes.

  • Prevent the formation of dust and aerosols.

  • Ensure adequate exhaust ventilation where dust is formed.

  • Store in a dry, cool, and well-ventilated place with the container tightly closed.

Disposal Plan: Chemical waste must be disposed of in accordance with local, regional, and national regulations. Do not dispose of in regular trash or down the drain.[6][7][8]

  • Collect waste in a suitable, sealed, and properly labeled container.

  • Contact a licensed professional waste disposal service to dispose of this material.

  • Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is discarded.[9]

First Aid Measures

Immediate medical attention is required in all cases of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[10][11][12]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Consult a physician.[10][11][12][13]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician.[10][12][13][14]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[11][14]

Visual Workflow Guides

The following diagrams provide a step-by-step visual guide for the safe handling and spill response procedures for this compound.

Safe Handling Workflow prep Preparation - Verify fume hood is operational. - Gather all necessary materials. - Don appropriate PPE. weigh Weighing and Transfer - Perform in a fume hood. - Use a clean, designated spatula. - Close container immediately after use. prep->weigh reaction Reaction Setup - Add to the reaction vessel slowly. - Maintain ventilation. - Monitor the reaction. weigh->reaction cleanup Work Area Cleanup - Wipe down surfaces with a suitable solvent. - Dispose of contaminated wipes as hazardous waste. reaction->cleanup ppe_removal PPE Removal - Remove gloves first, avoiding skin contact. - Remove lab coat and eye protection. - Wash hands thoroughly. cleanup->ppe_removal storage Storage - Ensure the container is tightly sealed. - Store in a cool, dry, well-ventilated area. ppe_removal->storage

Caption: Standard operating procedure for handling this compound.

Chemical Spill Response Workflow spill Spill Detected evacuate Evacuate and Alert - Alert others in the immediate area. - Evacuate non-essential personnel. spill->evacuate assess Assess the Spill - Identify the spilled material. - Determine the extent of the spill. evacuate->assess ppe Don Appropriate PPE - Minimum of chemical resistant gloves, goggles, and lab coat. - Respirator if ventilation is poor. assess->ppe contain Contain the Spill - Use inert absorbent material (e.g., sand, vermiculite). - Prevent entry into drains. ppe->contain cleanup Clean Up Spill - Sweep up absorbed material. - Place in a sealed, labeled container for hazardous waste. contain->cleanup decontaminate Decontaminate Area - Wipe the spill area with a suitable solvent. - Dispose of all cleaning materials as hazardous waste. cleanup->decontaminate report Report the Incident - Inform the lab supervisor or safety officer. decontaminate->report

Caption: Logical workflow for responding to a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.